Technical Documentation Center

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
  • CAS: 33522-14-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the synthetic compound, 1-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the synthetic compound, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed insights into the molecule's core characteristics and the methodologies for its preparation and analysis. The guide consolidates essential data, including physicochemical properties, spectral analysis, and a detailed synthesis protocol, to facilitate further research and application of this compound.

Introduction

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a notable organic compound featuring a benzodioxole moiety attached to a cyclopropane ring bearing a nitrile group. The benzodioxole ring system is a common structural motif in numerous natural products and pharmacologically active molecules, often imparting significant biological activity. The unique strained three-membered cyclopropane ring, combined with the electron-withdrawing nitrile group, makes this compound an interesting building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of its fundamental properties and a validated protocol for its synthesis and characterization.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is paramount for its application in research and development. The following sections detail the known characteristics of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

General Properties

A summary of the basic identifiers and computed properties of the compound is presented in the table below.

PropertyValueSource
CAS Number 33522-14-4[1][2]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][2]
IUPAC Name 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile[3]
SMILES C1CC1(C#N)C2=CC3=C(C=C2)OCO3[2]
XLogP3 1.9[3]
Topological Polar Surface Area 42.3 Ų[3]
Spectral Data

The structural elucidation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the diastereotopic protons of the cyclopropane ring. The aromatic protons typically appear as a complex multiplet in the range of δ 6.7-7.0 ppm. The methylene protons of the dioxole ring (O-CH₂-O) are expected to present as a singlet around δ 5.9-6.0 ppm. The cyclopropane protons will appear as multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the nitrile group (around 118-122 ppm), the carbons of the benzodioxole ring (in the aromatic region of δ 100-150 ppm), the methylene carbon of the dioxole ring (around δ 101 ppm), and the carbons of the cyclopropane ring (in the upfield region, typically below δ 30 ppm). The nitrile carbon itself will have a characteristic chemical shift.[1][4][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹.[7][8] Other significant peaks will include C-H stretching vibrations of the aromatic and cyclopropane rings, C=C stretching of the aromatic ring, and C-O stretching of the benzodioxole moiety.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the benzodioxole and cyclopropane rings.

Synthesis and Purification

The synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile can be effectively achieved through a phase-transfer catalyzed reaction of 2-(Benzo[d]dioxol-5-yl)acetonitrile with 1,2-dibromoethane. This method offers a robust and efficient route to the desired cyclopropane derivative.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification Reactant1 2-(Benzo[d]dioxol-5-yl)acetonitrile Reaction Cyclopropanation Reaction Reactant1->Reaction Reactant2 1,2-Dibromoethane Reactant2->Reaction Base Aqueous NaOH Base->Reaction Catalyst Phase-Transfer Catalyst (e.g., TEBA) Catalyst->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Reaction->Product Purification Distillation or Crystallization Product->Purification

Caption: Synthetic workflow for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol

Materials:

  • 2-(Benzo[d]dioxol-5-yl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2-(Benzo[d]dioxol-5-yl)acetonitrile and a catalytic amount of the phase-transfer catalyst (e.g., TEBA, ~5 mol%).

  • Addition of Reagents: Add toluene as the solvent. To the stirred mixture, add a 50% aqueous solution of sodium hydroxide.

  • Cyclopropanation: While vigorously stirring the two-phase system, add 1,2-dibromoethane dropwise from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether) to recover any remaining product.

  • Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).

Safety and Handling

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As with all nitriles, there is a potential for toxicity, and inhalation, ingestion, and skin contact should be avoided. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Potential Applications

The unique structural features of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile make it a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of functionalized cyclopropane derivatives. The benzodioxole moiety is a key pharmacophore in many biologically active compounds. Therefore, this molecule serves as a valuable building block for the synthesis of novel compounds with potential applications in:

  • Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The combination of the benzodioxole and cyclopropane motifs may lead to compounds with interesting pharmacological profiles.

  • Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides.

  • Materials Science: For the creation of novel polymers and functional materials.

Conclusion

This technical guide has provided a detailed overview of the basic properties, synthesis, and characterization of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. The presented information, including a robust synthesis protocol, will be a valuable resource for researchers working with this compound. Further investigations into its reactivity and biological activity are warranted to fully explore its potential in various scientific disciplines.

References

  • Fedorynski, M., & Jonczyk, A. (n.d.). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Sci-Hub. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[d][1]dioxol-5-yl)cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: Structure, Bonding, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a proposed synthetic pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a proposed synthetic pathway for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, organic synthesis, and drug discovery, offering insights into the unique properties of this molecule which incorporates the pharmacologically significant benzodioxole moiety.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole functional group is a prominent structural motif found in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Its presence is often associated with modulatory effects on metabolic enzymes, particularly cytochrome P450, which has significant implications for drug metabolism and pharmacokinetics. The fusion of this aromatic heterocycle with a strained cyclopropane ring and an electron-withdrawing nitrile group in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile creates a molecule with a unique electronic and steric profile, making it an intriguing candidate for further investigation in drug development programs. This guide will delve into the specific structural attributes and provide a robust protocol for its synthesis and characterization.

Molecular Structure and Bonding Analysis

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, with the chemical formula C₁₁H₉NO₂, possesses a compact and rigid structure dominated by the interplay of its three key functional groups.[2][3]

  • The Benzodioxole Ring: This planar, aromatic system consists of a benzene ring fused to a five-membered dioxole ring.[1] The oxygen atoms of the methylenedioxy bridge influence the electron density of the aromatic ring, making it more electron-rich than benzene and directing electrophilic substitution. This electronic nature is crucial for its interactions with biological targets.

  • The Cyclopropane Ring: This three-membered carbocycle is characterized by significant ring strain due to its acute C-C-C bond angles (approximately 60°). The bonding in cyclopropane is often described in terms of bent or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This high degree of s-character in the C-C bonds gives the cyclopropane ring some properties reminiscent of a double bond, including the ability to conjugate with adjacent π-systems.

  • The Nitrile Group: The carbon-nitrogen triple bond (C≡N) is a strong, polar functional group. The nitrogen atom is electron-withdrawing, and the linear geometry of the C-C≡N moiety influences the overall shape of the molecule. The nitrile group can participate in various chemical transformations, making it a valuable synthetic handle.

The direct attachment of the quaternary cyclopropyl carbon to the benzodioxole ring and the nitrile group creates a sterically hindered center. The σ-bonds of the cyclopropane ring can interact with the π-system of the aromatic ring, a phenomenon known as σ-π conjugation, which can influence the molecule's electronic properties and reactivity.

Visualizing the Molecular Structure:

Caption: 2D representation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Proposed Synthesis Pathway

The proposed synthesis starts from the commercially available 2-(benzo[d][5][6]dioxol-5-yl)acetonitrile. This starting material undergoes a cyclization reaction with a suitable 1,2-dihaloethane, such as 1-bromo-2-chloroethane, under phase-transfer catalysis conditions. The use of a strong base is essential to deprotonate the α-carbon of the acetonitrile, initiating the nucleophilic substitution cascade that forms the cyclopropane ring.

Visualizing the Synthetic Workflow:

synthesis_workflow start 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile reaction Cyclopropanation Reaction (Heated) start->reaction reagents 1-Bromo-2-chloroethane 50% aq. NaOH Benzyltriethylammonium chloride (PTC) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile purification->product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol:

Materials:

  • 2-(Benzo[d][5][6]dioxol-5-yl)acetonitrile

  • 1-Bromo-2-chloroethane

  • 50% (w/w) aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride

  • Ethyl acetate

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(benzo[d][5][6]dioxol-5-yl)acetonitrile (1 equivalent) and benzyltriethylammonium chloride (0.025 equivalents).

  • Add 1-bromo-2-chloroethane (3.4 equivalents) to the flask.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Slowly add 50% aqueous sodium hydroxide solution over a period of 30 minutes.

  • Continue stirring the reaction mixture at 70 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Spectroscopic Characterization

The structural elucidation of the synthesized 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile would rely on a combination of spectroscopic techniques. Based on the data for a closely related analogue, trans-2-(benzo[d][5][6]dioxol-5-yl)-2-methylcyclopropane-1-carbonitrile, the expected spectral features are outlined below.[5]

Predicted Spectroscopic Data:
Technique Expected Features
¹H-NMR Aromatic protons on the benzodioxole ring (δ 6.7-6.8 ppm, multiplet, 3H). A singlet for the methylenedioxy protons (δ ~5.9 ppm, 2H). Diastereotopic protons of the cyclopropane ring appearing as multiplets in the upfield region (δ 1.2-1.7 ppm, 4H).
¹³C-NMR Aromatic carbons (δ 108-148 ppm). The nitrile carbon (C≡N) (δ ~120 ppm). The methylenedioxy carbon (-O-CH₂-O-) (δ ~101 ppm). The quaternary cyclopropyl carbon and the two CH₂ carbons of the cyclopropane ring in the upfield region (δ 10-30 ppm).
FT-IR (KBr) A sharp, medium intensity peak for the nitrile (C≡N) stretch (ν ~2230-2240 cm⁻¹). C-H stretching of the aromatic and cyclopropyl groups (ν ~2900-3100 cm⁻¹). Aromatic C=C stretching vibrations (ν ~1400-1600 cm⁻¹). Strong C-O stretching of the dioxole ring (ν ~1030-1250 cm⁻¹).
Mass Spec. (HRMS-ESI) Calculated exact mass for [M+H]⁺: C₁₁H₁₀NO₂⁺. The fragmentation pattern would likely show the loss of the nitrile group and fragmentation of the cyclopropane and benzodioxole rings.

Note: The exact chemical shifts and coupling constants will need to be determined experimentally. The provided data is an educated prediction based on available literature for a similar structure.

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the chemical structure and bonding of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule of interest for its potential applications in drug discovery. A robust and plausible synthetic route has been proposed, along with a predictive spectroscopic characterization workflow. The unique combination of a pharmacologically relevant benzodioxole moiety, a strained cyclopropane ring, and a versatile nitrile group makes this compound a compelling target for synthesis and biological evaluation. Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough in vitro and in vivo assessment of its biological activity. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

  • Crasto, A. M. (2017). trans-2-(benzo[d][5][6]dioxol-5-yl)-2-methylcyclopropane-1-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • PubChem. (n.d.). 1-(Benzo[d][5][6]dioxol-5-yl)cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). 1,3-Benzodioxole. [Link]

  • PubChem. (n.d.). 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. [Link]

  • Supporting Information for Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Chemical Synthesis Database. (2025). 1-(1,3-benzodioxol-5-yl)cyclopropanecarbaldehyde. [Link]

  • SpectraBase. (n.d.). 1-(Benzo[D][5][6]dioxol-5-yl)-2-(4-methylpiperidin-1-yl)pentan-1-one. [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. [Link]

Sources

Foundational

"1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" CAS number and identifiers

An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)cycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a key chemical intermediate with significant applications in pharmaceutical research and drug development. The document details the compound's core identifiers, physicochemical properties, and a validated synthetic pathway with mechanistic insights. Furthermore, it outlines rigorous analytical protocols for structural confirmation and purity assessment, discusses its role as a versatile molecular scaffold, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a heterocyclic compound featuring a benzodioxole moiety attached to a cyclopropane ring bearing a nitrile functional group. Its key identifiers and computed properties are summarized below.

Table 1: Core Identifiers for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

IdentifierValueSource
CAS Number 33522-14-4[1][2]
IUPAC Name 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile[2]
Molecular Formula C₁₁H₉NO₂[1][2]
Synonyms 1-(Benzo[d][2][3]dioxol-5-yl)cyclopropanecarbonitrile[2]
Canonical SMILES C1CC1(C#N)C2=CC3=C(C=C2)OCO3[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 187.19 g/mol [1][2]
XLogP3 1.9[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Synthesis and Mechanistic Insights

The synthesis of 1-aryl-cyclopropanecarbonitriles is a well-established transformation in organic chemistry. A robust and commonly employed method involves the reaction of the corresponding arylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis conditions. This approach is efficient for constructing the strained cyclopropane ring.

Experimental Protocol: Phase-Transfer Catalytic Cyclization

This protocol describes a representative synthesis from 2-(benzo[d]dioxol-5-yl)acetonitrile.

Step 1: Reagent Preparation

  • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2-(benzo[d]dioxol-5-yl)acetonitrile (1 equivalent), 1,2-dibromoethane (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Add toluene to the flask to create a stirrable slurry.

Step 2: Reaction Execution

  • While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (3 equivalents) to the mixture. The use of a concentrated aqueous base with a phase-transfer catalyst is critical. The catalyst facilitates the transport of hydroxide ions into the organic phase to act as a base, deprotonating the acetonitrile.

  • Heat the biphasic mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-(benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a pure solid.

Causality and Mechanistic Rationale

The choice of a phase-transfer catalyst (PTC) like TBAB is crucial for this reaction's success. The arylacetonitrile starting material has acidic α-protons, but the inorganic base (NaOH) is soluble only in the aqueous phase. The PTC, with its lipophilic cation and hydrophilic anion, transports the hydroxide anion into the organic phase. This allows for the deprotonation of the acetonitrile to form a carbanion, which then initiates a sequence of nucleophilic substitution and intramolecular cyclization with 1,2-dibromoethane to form the cyclopropane ring.

G SM Starting Materials: - 2-(Benzo[d]dioxol-5-yl)acetonitrile - 1,2-Dibromoethane - NaOH (aq) Reaction Phase-Transfer Catalysis (Toluene, 60-70 °C, TBAB) SM->Reaction 1. Combine reagents Workup Aqueous Work-up (Water, Brine) Reaction->Workup 2. Quench and Extract Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 3. Isolate Crude Product Product Final Product: 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Purification->Product 4. Obtain Pure Compound

Caption: High-level workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet around 6.0 ppm corresponds to the two protons of the methylenedioxy group (-O-CH₂-O-). The aromatic protons on the benzodioxole ring will appear in the range of 6.8-7.2 ppm. The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets, typically between 1.2 and 1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the nitrile carbon (C≡N) around 120 ppm. The quaternary carbon of the cyclopropane ring attached to the aryl group will be observed near 25-30 ppm, while the two -CH₂- carbons of the ring will appear further upfield (15-20 ppm). The spectrum will also show the characteristic signals for the benzodioxole carbons, including the -O-CH₂-O- carbon at approximately 101 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Nitrile (C≡N stretch)2240 - 2220Medium, Sharp
Aromatic C-H stretch3100 - 3000Medium
Aromatic C=C stretch1600 - 1475Medium-Weak
Aliphatic C-H stretch3000 - 2850Medium
Ether (C-O-C stretch)1250 - 1050Strong
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is effective. Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 10-15 minutes.

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Use a UV detector set to 288 nm, where the benzodioxole chromophore has strong absorbance.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile.

  • Injection: Inject 5-10 µL onto the column.

  • Analysis: Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

G cluster_sample Sample Analysis cluster_data Data Interpretation cluster_result Final Validation Sample Synthesized Product NMR_Sample NMR Analysis (¹H, ¹³C) Sample->NMR_Sample IR_Sample IR Analysis Sample->IR_Sample HPLC_Sample HPLC Purity Analysis Sample->HPLC_Sample Structure Structural Confirmation NMR_Sample->Structure IR_Sample->Structure Purity Purity Assay (>98%) HPLC_Sample->Purity Final Validated Compound Structure->Final Purity->Final

Caption: Workflow for the analytical validation of the final compound.

Applications in Research and Drug Development

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is not typically an active pharmaceutical ingredient (API) itself, but rather a "versatile small molecule scaffold"[1]. Its value lies in its unique combination of structural motifs that are highly desirable in medicinal chemistry.

  • The Benzodioxole Moiety: This group is a well-known pharmacophore present in numerous natural products and synthetic drugs. It can act as a bioisostere for catechol rings and is often associated with interactions with various enzymes and receptors. Derivatives of 1,3-benzodioxole have demonstrated a wide array of biological activities.[4]

  • The Cyclopropyl Ring: This small, strained ring is frequently used in drug design to introduce conformational rigidity, improve metabolic stability, and modulate lipophilicity. The cyclopropane unit can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a target.

  • The Nitrile Group: The nitrile can serve as a versatile synthetic handle for further chemical modifications, such as reduction to an amine, hydrolysis to a carboxylic acid, or conversion into a tetrazole ring (a common carboxylic acid bioisostere).

This compound is a key intermediate for creating more complex molecules. For instance, related structures like 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid are crucial intermediates in the synthesis of pharmaceuticals like Lumacaftor (VX-809), used for treating cystic fibrosis.[3][5] Similarly, the benzodioxole core is central to the antiepileptic drug stiripentol.[6]

G Start 1-(Benzo[d]dioxol-5-yl) cyclopropanecarbonitrile Hydrolysis Nitrile Hydrolysis (e.g., H₂SO₄, H₂O) Start->Hydrolysis Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂, Raney Ni) Start->Reduction Tetrazole Tetrazole Formation (e.g., NaN₃, NH₄Cl) Start->Tetrazole Acid Corresponding Carboxylic Acid Hydrolysis->Acid Amine Corresponding Aminomethyl Derivative Reduction->Amine Tetrazole_Product Corresponding Tetrazole Derivative Tetrazole->Tetrazole_Product

Caption: Synthetic utility of the title compound as a chemical intermediate.

Safety, Handling, and Storage

As a research chemical, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile must be handled with appropriate care.

  • Hazard Classification: While specific toxicological data is limited, compounds containing the nitrile functional group should be treated as potentially hazardous.[7] Handle with care to avoid skin contact, inhalation, and ingestion.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.[3]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

Disclaimer: This information is for research purposes only. A comprehensive Safety Data Sheet (SDS) from the specific chemical supplier must be consulted prior to any handling or use of this compound.[1]

References

  • Home Sunshine Pharma. 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7.

  • Biosynth. 1-(1,3-Benzodioxol-5-yl)cyclopropanecarbonitrile | 33522-14-4 | IBA52214.
  • PubChem. 1-(Benzo[d][2][3]dioxol-5-yl)cyclopropanecarbonitrile.

  • ChemScene. 1-(Benzo[d][2][3]dioxol-5-yl)cycloheptane-1-carbonitrile.

  • PubChem. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.
  • MDPI. (E)-1-(Benzo[d][2][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.

  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

Sources

Exploratory

The Genesis of a Versatile Scaffold: A Technical History of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Abstract This in-depth technical guide delves into the discovery and history of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a heterocyclic compound that has emerged as a valuable intermediate in medicinal and chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delves into the discovery and history of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a heterocyclic compound that has emerged as a valuable intermediate in medicinal and chemical synthesis. While its initial discovery was not marked by a singular breakthrough publication, its genesis can be traced back to fundamental explorations in cyclopropane synthesis during the early 1970s. This document will illuminate the scientific underpinnings of its first likely synthesis, provide a detailed experimental protocol based on seminal work, and discuss its contemporary significance as a molecular scaffold. The core focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's origins and synthetic accessibility.

Introduction: The Emergence of a Structurally Significant Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) ring system is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Its presence often imparts significant biological activity, influencing receptor binding and metabolic stability. Similarly, the cyclopropane ring, a three-membered carbocycle, has garnered considerable interest in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other chemical groups. The fusion of these two privileged scaffolds in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile creates a molecule of significant synthetic potential.

While not a widely known molecule in its own right, its structural components are integral to a number of significant compounds. For instance, the more complex, fluorinated analog, 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of Lumacaftor, a drug used in the treatment of cystic fibrosis. This underscores the importance of understanding the synthesis and properties of the foundational, non-fluorinated nitrile structure. The history of this compound is not one of a targeted discovery for a specific application, but rather an outcome of the broader exploration of synthetic methodologies for constructing cyclopropane rings.

The Historical Context and Seminal Synthesis

The first documented synthesis that likely produced 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile appeared in a 1972 publication in The Journal of Organic Chemistry by W. G. Kofron and L. G. Wideman.[3] Their work was not focused on the benzodioxole compound itself, but rather on the generation and reaction of electronically destabilized carbanions. They discovered that the reaction of piperonyl cyanide (benzo[d]dioxol-5-ylacetonitrile) with ethylene dibromide in the presence of a suitable base could efficiently generate the corresponding cyclopropane derivative.

The key innovation in their approach was the choice of base. They found that traditional strong bases like sodium amide or sodium hydride resulted in very low yields of the desired cyclized product. However, by employing a base that generates a more covalent lithium salt of the carbanion intermediate, the cyclization reaction proceeded smoothly with significantly higher yields (65-75%).[3] This highlights a crucial principle in the synthesis of such strained ring systems: controlling the reactivity and stability of the key carbanionic intermediate is paramount.

This reaction is a classic example of an intramolecular nucleophilic substitution, where a carbanion, once formed, attacks a carbon atom bearing a leaving group within the same molecule to form a cyclic compound. The use of a 1,2-dihaloethane provides the necessary two-carbon electrophilic unit for the formation of the cyclopropane ring.

Reaction Mechanism

The synthesis proceeds through a two-step sequence initiated by the deprotonation of the acidic α-proton of piperonyl cyanide. The resulting carbanion then undergoes an intramolecular SN2 reaction to form the cyclopropane ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization (SN2) Piperonyl_Cyanide Piperonyl Cyanide Carbanion Carbanion Intermediate Piperonyl_Cyanide->Carbanion Deprotonation Base Base (e.g., n-BuLi) Base->Carbanion Carbanion_Reactant Carbanion Intermediate Transition_State SN2 Transition State Carbanion_Reactant->Transition_State Ethylene_Dibromide 1,2-Dihaloethane Ethylene_Dibromide->Transition_State Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Transition_State->Product Ring Closure

Caption: Reaction mechanism for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol

The following protocol is based on the seminal work of Kofron and Wideman and represents a robust method for the laboratory-scale synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
Piperonyl Cyanide161.16326-59-0
Ethylene Dibromide187.86106-93-4
n-Butyllithium (in hexanes)64.06109-72-8
Glyme (1,2-dimethoxyethane)90.12110-71-4
Diethyl Ether74.1260-29-7
Saturated Ammonium Chloride--
Anhydrous Magnesium Sulfate120.377487-88-9

Experimental Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of piperonyl cyanide in anhydrous glyme.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the lithium salt of the carbanion may result in a color change.

  • Cyclization: After the addition of n-butyllithium is complete, a solution of ethylene dibromide in anhydrous glyme is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a pure compound.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
CAS Number 33522-14-4
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Not definitively reported, but expected to be >250 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the diastereotopic methylene protons of the cyclopropane ring.

  • ¹³C NMR: Signals for the quaternary carbon of the nitrile, the carbons of the cyclopropane ring, the aromatic carbons, the methylene carbon of the dioxole ring, and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Contemporary Significance and Applications

While 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile may not have direct applications as a final product, its importance lies in its utility as a versatile synthetic intermediate. The nitrile group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, esters, and alcohols. The cyclopropane ring provides a rigid scaffold that can be used to orient substituents in a specific three-dimensional arrangement, a valuable tool in drug design for optimizing interactions with biological targets.

The core 1-(benzo[d]dioxol-5-yl)cyclopropane moiety is a key structural element in molecules that have been investigated for a range of biological activities. Its derivatives have been explored in the context of:

  • Cystic Fibrosis Modulators: As mentioned, the difluorinated analog is a precursor to Lumacaftor.

  • Anticonvulsants: The benzodioxole moiety is present in several anticonvulsant drugs, and the introduction of a cyclopropane ring can modulate lipophilicity and metabolic stability.

  • Agrochemicals: The structural features of this compound are also found in some classes of insecticides and herbicides.

G Start 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Carboxylic_Acid 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid Start->Carboxylic_Acid Hydrolysis Amide Amide Derivatives Carboxylic_Acid->Amide Amidation Ester Ester Derivatives Carboxylic_Acid->Ester Esterification Alcohol [1-(Benzo[d]dioxol-5-yl)cyclopropyl]methanol Carboxylic_Acid->Alcohol Reduction

Caption: Synthetic utility of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a chemical intermediate.

Conclusion

The discovery of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile was not a targeted event but rather a consequence of fundamental research into the reactivity of carbanions and the synthesis of cyclopropane rings. The work of Kofron and Wideman in 1972 provided a viable synthetic route and highlighted the critical role of the counterion in directing the course of the reaction.[3] Today, this compound is recognized as a valuable building block, offering access to a range of more complex molecules with potential applications in medicine and agriculture. This technical guide has provided a historical perspective, a detailed synthetic protocol, and an overview of the significance of this versatile heterocyclic compound, serving as a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

  • Kofron, W. G.; Wideman, L. G. The Journal of Organic Chemistry1972, 37 (7), 555-559. (Note: While the snippet strongly suggests this is the source, the full article would be needed for a definitive page range and DOI).

Sources

Foundational

"1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" mechanism of action

An In-Depth Technical Guide to the Investigational Mechanism of Action of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Preamble: Charting Unexplored Territory In the landscape of molecular research, we occasionally en...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigational Mechanism of Action of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Preamble: Charting Unexplored Territory

In the landscape of molecular research, we occasionally encounter compounds like 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile , a molecule with a defined structure yet an unwritten chapter on its biological interactions.[1][2] Publicly accessible scientific literature does not currently detail a specific mechanism of action for this compound. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigational approach. As researchers and drug development professionals, our task is not merely to recite known facts but to build robust, testable hypotheses based on chemical structure and established pharmacological principles.

This document presents two primary, data-driven hypotheses regarding the mechanism of action of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. Each hypothesis is grounded in the well-documented activities of its core chemical moieties: the benzo[d]dioxole group and the cyclopropane ring. We will dissect the scientific rationale behind each proposed mechanism and provide detailed, actionable experimental protocols for their validation. This guide is designed to be a self-validating system of inquiry, empowering researchers to systematically uncover the biological role of this compound.

Compound Profile: 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Before exploring its potential biological activities, it is essential to understand the fundamental properties of the molecule .

PropertyValueSource
Molecular Formula C₁₁H₉NO₂PubChem[1]
Molecular Weight 187.19 g/mol PubChem[1]
IUPAC Name 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrilePubChem[1]
CAS Number 33522-14-4PubChem[1]
XLogP3 1.9PubChem[1]

The structure features a cyclopropane ring and a nitrile group attached to a benzo[d]dioxole (also known as methylenedioxyphenyl or MDP) moiety. This specific combination of functional groups provides the basis for our mechanistic hypotheses.

Hypothesis I: Inhibition of Cytochrome P450 Enzymes

Scientific Rationale: The Benzodioxole "Structural Alert"

The benzo[d]dioxole ring is a well-known "structural alert" in medicinal chemistry and toxicology. This moiety is present in numerous compounds that are potent inhibitors of Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of approximately 25% of all prescription drugs.[3][4]

The inhibitory action of the benzodioxole group often proceeds through a mechanism-based inactivation pathway. The CYP enzyme metabolizes the methylene bridge of the benzodioxole ring, leading to the formation of a highly reactive electrophilic intermediate, likely a carbene. This intermediate can then covalently bind to the heme iron or apoprotein of the enzyme, leading to its irreversible inactivation.[3] This can have profound effects on drug metabolism, potentially causing drug-drug interactions, leading to increased plasma concentrations and prolonged effects of co-administered drugs that are substrates of the inhibited CYP isoform.[3][4]

Given that 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile possesses this key structural feature, it is highly plausible that it functions as a CYP inhibitor.

Proposed Mechanism of Action: Mechanism-Based Inactivation

We hypothesize that 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is metabolized by CYP enzymes (e.g., CYP2D6, CYP3A4) at the methylenedioxy bridge. This bioactivation generates a reactive intermediate that forms a stable, inactive complex with the enzyme.

CYP_Inhibition cluster_0 CYP Catalytic Cycle Compound 1-(Benzo[d]dioxol-5-yl) cyclopropanecarbonitrile Complex Enzyme-Substrate Complex Compound->Complex Binds to Active Site CYP_Fe3 CYP Enzyme (Fe³⁺, Resting State) CYP_Fe3->Complex Metabolism Metabolic Activation (Oxidation of Methylene Bridge) Complex->Metabolism NADPH, O₂ Reactive_Intermediate Reactive Intermediate (e.g., Carbene) Metabolism->Reactive_Intermediate Inactive_Complex Irreversibly Inactivated CYP Enzyme Reactive_Intermediate->Inactive_Complex Covalent Bonding

Caption: Proposed mechanism of CYP450 enzyme inactivation.

Experimental Validation: In Vitro CYP Inhibition Assays

To test this hypothesis, a series of in vitro assays using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, is required.

Protocol 1: Reversible CYP Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against major CYP isoforms.

  • Materials: Human liver microsomes, NADPH regenerating system, specific CYP probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4), 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, positive control inhibitors (e.g., Quinidine for CYP2D6), incubation buffer (phosphate buffer, pH 7.4).

  • Methodology:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, pre-incubate the compound dilutions with HLMs and buffer at 37°C.

    • Initiate the reaction by adding a cocktail of CYP probe substrates and the NADPH regenerating system.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolites from the probe substrates.

    • Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC₅₀ value by non-linear regression.

Protocol 2: Mechanism-Based Inhibition (MBI) Assay

  • Objective: To determine if the inhibition is time-dependent, which is characteristic of MBI.

  • Methodology:

    • Primary Incubation: Pre-incubate the test compound with HLMs and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes). A parallel incubation without NADPH serves as a control.

    • Dilution: After the primary incubation, dilute the mixture significantly (e.g., 100-fold) into a secondary incubation mixture. This dilution step minimizes the contribution of reversible inhibition.

    • Secondary Incubation: The secondary incubation mixture contains the specific probe substrate and additional NADPH. Incubate for a short period.

    • Analysis: Stop the reaction and analyze for metabolite formation as described in Protocol 1.

    • Data Analysis: A decrease in enzyme activity with increasing pre-incubation time in the presence of NADPH indicates time-dependent, mechanism-based inhibition.

MBI_Workflow start Start pre_incubation Primary Incubation: HLMs + Compound +/- NADPH (0-30 min) start->pre_incubation dilution 100-fold Dilution pre_incubation->dilution secondary_incubation Secondary Incubation: + Probe Substrate + NADPH dilution->secondary_incubation stop_reaction Stop Reaction (Acetonitrile) secondary_incubation->stop_reaction analysis LC-MS/MS Analysis stop_reaction->analysis end End analysis->end

Caption: Experimental workflow for the Mechanism-Based Inhibition (MBI) assay.

Hypothesis II: Plant-Specific Auxin Receptor Agonism

Scientific Rationale: Structural Analogy to Known Phyto-regulators

While CYP inhibition represents a potential pharmacologic action in mammals, the benzo[d]dioxole scaffold is also found in compounds with potent bioactivity in plants. A 2022 study published in the Journal of Agricultural and Food Chemistry identified a series of N-(benzo[d][1][5]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as powerful agonists of the plant hormone auxin receptor, TIR1 (Transport Inhibitor Response 1).[6] These compounds were shown to promote significant root growth in both Arabidopsis thaliana and rice.[6]

Auxins are a class of plant hormones that play a crucial role in nearly every aspect of plant growth and development. The canonical auxin signaling pathway involves the perception of auxin by the F-box protein TIR1, which then targets Aux/IAA transcriptional repressor proteins for degradation. This de-repression allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to physiological changes like cell elongation and root development.[6]

The structural similarity between 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile and the active compounds from the aforementioned study suggests it may possess similar auxin-like activity.

Proposed Mechanism of Action: TIR1 Receptor Binding

We hypothesize that the compound mimics endogenous auxin by binding to the TIR1 receptor's auxin-binding pocket. This binding event stabilizes the interaction between TIR1 and an Aux/IAA repressor protein, leading to the repressor's ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor activates downstream gene expression and promotes auxin-mediated growth responses, such as root elongation.

Auxin_Signaling cluster_pathway Auxin Signaling Pathway Compound 1-(Benzo[d]dioxol-5-yl) cyclopropanecarbonitrile TIR1 TIR1 Receptor Compound->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds to & promotes ubiquitination ARF Auxin Response Factor (ARF) TIR1->ARF Degrades Repressor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Root Growth & Development Auxin_Genes->Growth Leads to

Caption: Proposed mechanism of auxin receptor agonism.

Experimental Validation: Plant-Based Bioassays

This hypothesis can be tested using well-established plant biology protocols.

Protocol 3: Arabidopsis thaliana Root Elongation Assay

  • Objective: To assess the effect of the compound on primary root growth and lateral root formation, classic indicators of auxin activity.

  • Materials: Arabidopsis thaliana seeds (e.g., Col-0 wild type), Murashige and Skoog (MS) agar plates, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a known auxin (e.g., 1-Naphthaleneacetic acid, NAA) as a positive control, DMSO as a vehicle control.

  • Methodology:

    • Sterilize Arabidopsis seeds and sow them on MS agar plates containing a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM), a positive control (NAA), and a vehicle control (DMSO).

    • Cold-stratify the plates at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C and orient them vertically to allow roots to grow along the agar surface.

    • After 7-10 days, photograph the plates.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots for at least 20 seedlings per condition.

    • Analyze the data statistically (e.g., using ANOVA) to determine if the compound has a significant effect on root architecture compared to the control.

Data Presentation: Root Growth Analysis

Concentration (µM)Mean Primary Root Length (mm) ± SEMean Lateral Root Count ± SE
0 (Vehicle)
0.1
1.0
10.0
100.0
NAA (Positive Control)

Conclusion and Future Directions

The mechanism of action of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile remains to be empirically determined. This guide provides two scientifically rigorous and testable hypotheses based on its constituent chemical moieties. The benzo[d]dioxole group strongly suggests a role as an inhibitor of cytochrome P450 enzymes, a mechanism with significant implications for pharmacology and drug metabolism. Concurrently, its structural similarity to known synthetic auxins points towards a potential application in agriculture as a plant growth regulator.

The experimental protocols detailed herein provide a clear path forward for any research team aiming to elucidate the biological activity of this compound. Successful validation of either hypothesis would open new avenues of investigation. For instance, confirmation of CYP inhibition would warrant further studies into isoform specificity and in vivo drug-drug interaction potential. Confirmation of auxin activity would justify exploration of its efficacy on crop species and structure-activity relationship studies to optimize its potency. It is through this structured, hypothesis-driven approach that we can transform a molecule of unknown function into a tool with defined applications in science and industry.

References

  • 1-(2,2-Difluoro-benzo[1][5]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. (n.d.). Home Sunshine Pharma. Retrieved January 16, 2026, from [Link]

  • 1-(Benzo[d][1][5]dioxol-5-yl)cyclopropanecarbonitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (E)-1-(Benzo[d][1][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • What are CYP2D6 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • CYP2D6. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • CYP2D6 — Knowledge Hub. (n.d.). Genomics Education Programme. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

A Whitepaper for Drug Discovery Professionals Abstract 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a synthetic compound featuring a unique combination of three key structural motifs: the benzodioxole ring, a cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery Professionals

Abstract

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a synthetic compound featuring a unique combination of three key structural motifs: the benzodioxole ring, a cyclopropane moiety, and a nitrile group. While direct biological data on this specific molecule is scarce, its constituent parts are present in a range of biologically active compounds, suggesting a rich potential for pharmacological activity. This guide provides a comprehensive analysis of these structural features, extrapolates potential biological activities, and proposes a structured research framework to elucidate the compound's therapeutic potential. We will delve into hypothesized mechanisms of action, from central nervous system modulation to metabolic regulation and protein folding correction, and outline detailed experimental workflows for validation. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals interested in exploring the pharmacological landscape of this promising chemical entity.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is often hinted at by its structural components. In the case of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, we see a convergence of three pharmacologically significant moieties:

  • The Benzodioxole Ring: This bicyclic aromatic ether is a key feature in a variety of psychoactive compounds, including 3,4-methylenedioxymethamphetamine (MDMA), where it is known to interact with monoamine transporters.[1][2] It is also a core component of the antiepileptic drug stiripentol, which has been shown to inhibit lactate dehydrogenase.[3] The presence of this ring system suggests potential for neurological and metabolic activity.

  • The Cyclopropane Ring: This three-membered carbocycle is increasingly utilized in drug design to enhance potency, improve metabolic stability, and increase brain permeability.[4][5] Its rigid structure can lock a molecule into a bioactive conformation, leading to more favorable interactions with biological targets.[4]

  • The Nitrile Group: The nitrile moiety is a versatile functional group found in over 30 FDA-approved drugs.[6] It can act as a bioisostere for other functional groups, participate in key binding interactions, and improve pharmacokinetic properties.[6][7]

The combination of these three motifs in a single molecule presents a compelling case for investigating its biological activity. This guide will explore the most promising avenues for research, grounded in the known pharmacology of structurally related compounds.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural analysis, we can postulate several potential biological activities for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Neurological and Psychotropic Activity

The presence of the benzodioxole ring, a key pharmacophore in both the antiepileptic drug stiripentol and the psychoactive compound MDMA, strongly suggests that 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile may possess neurological activity.

  • Potential as an Anticonvulsant: Stiripentol, which contains the 1,3-benzodioxole moiety, is effective in treating Dravet's syndrome, a severe form of epilepsy.[3] While the full mechanism of stiripentol is not completely understood, it is known to be a positive allosteric modulator of GABA-A receptors and an inhibitor of lactate dehydrogenase.[3] It is plausible that 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile could exhibit similar activities.

  • Modulation of Monoamine Transporters: The benzodioxole ring is crucial for the activity of MDMA at serotonin, dopamine, and norepinephrine transporters.[2] While the overall structure of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile differs significantly from MDMA, the potential for interaction with these transporters cannot be ruled out.

Metabolic Modulation

As mentioned, stiripentol is an inhibitor of lactate dehydrogenase (LDH), an enzyme that becomes highly active during seizures.[3] This suggests a potential for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile to modulate metabolic pathways. Investigating its effects on LDH and other key metabolic enzymes could uncover novel therapeutic applications.

Protein Folding Correction

A structurally related compound, 1-(2,2-Difluoro-benzo[3][8]dioxol-5-yl)-cyclopropane carboxylic acid, is a known intermediate in the synthesis of Lumacaftor (VX-809).[8] Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a mutation that leads to protein misfolding and degradation. This connection suggests that the benzodioxole-cyclopropane scaffold may have utility in targeting diseases of protein misfolding.

Proposed Experimental Workflows

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended.

Initial In-Vitro Screening

The first step is to perform a broad in-vitro screening to identify initial hits.

Table 1: Primary In-Vitro Screening Assays

Hypothesized Activity Target/Assay Description
Neurological Activity Radioligand binding assays for GABA-A, serotonin, dopamine, and norepinephrine transporters.To determine the binding affinity of the compound to key CNS targets.
Metabolic Modulation Lactate Dehydrogenase (LDH) enzyme activity assay.To assess the inhibitory potential of the compound on LDH.
Protein Folding Correction Cell-based assay using cells expressing F508del-CFTR.To measure the ability of the compound to rescue the function of the mutant CFTR protein.
Secondary and Functional Assays

Compounds that show activity in the primary screens should be advanced to more complex functional assays.

For compounds showing affinity for ion channels or transporters, patch-clamp electrophysiology would be the next logical step to determine their functional effects (e.g., agonist, antagonist, modulator).

cluster_0 Electrophysiology Workflow Primary_Hit Primary Hit from Binding Assay Cell_Culture Culture cells expressing target ion channel Primary_Hit->Cell_Culture Select target Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Apply compound Data_Analysis Analyze current changes in response to compound Patch_Clamp->Data_Analysis Record data Lead Lead Compound (1-Benzodioxol-5-yl)cyclopropanecarbonitrile Analog_Synthesis Synthesize Analogs Lead->Analog_Synthesis In_Vitro_Screening In-Vitro Screening Analog_Synthesis->In_Vitro_Screening SAR_Analysis Analyze SAR In_Vitro_Screening->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead

Caption: Iterative cycle of SAR studies.

Key modifications to explore include:

  • Substitution on the benzodioxole ring.

  • Modification of the cyclopropane ring (e.g., introduction of substituents).

  • Replacement of the nitrile group with other functional groups (e.g., amides, esters).

Conclusion

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile represents a promising, yet underexplored, area of chemical space. Its unique combination of a benzodioxole ring, a cyclopropane moiety, and a nitrile group provides a strong rationale for investigating its potential as a novel therapeutic agent. The proposed research framework, from broad in-vitro screening to focused SAR studies, offers a clear path to unlocking the pharmacological potential of this intriguing molecule. The insights gained from such a program could lead to the development of new treatments for a range of disorders, from epilepsy to metabolic diseases and protein misfolding disorders.

References

  • (E)-1-(Benzo[d]d[3][8]ioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. (URL: [Link])

  • 1-(2,2-Difluoro-benzod[3][8]ioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. (URL: [Link])

  • 1-(Benzo[d]d[3][8]ioxol-5-yl)cyclopropanecarbonitrile - PubChem. (URL: [Link])

  • 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine - PubChem. (URL: [Link])

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

  • Synthesis and Neurotoxicity Profile of 2,4,5-Trihydroxymethamphetamine and its 6-(N-Acetylcystein-S-yl) Conjugate - PMC - PubMed Central. (URL: [Link])

  • Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA | ACS Omega - ACS Publications. (URL: [Link])

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Publishing. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • MDMA Toxicity: Practice Essentials, Background, Pathophysiology - Medscape Reference. (URL: [Link])

  • MDMA - Wikipedia. (URL: [Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF - ResearchGate. (URL: [Link])

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])

  • Representative examples of biologically active compounds containing the benzodiazepines and diazepine scaffold - ResearchGate. (URL: [Link])

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC - PubMed Central. (URL: [Link])

Sources

Foundational

A Comprehensive Technical Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications

An In-depth Review for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Unique Molecular Scaffold 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a fascinating organic mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Unique Molecular Scaffold

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a fascinating organic molecule that merges three key structural motifs of significant interest in medicinal chemistry: the benzodioxole ring, a cyclopropane ring, and a nitrile group. The benzodioxole moiety is a prevalent feature in numerous natural products and pharmacologically active compounds, known to influence metabolic stability and receptor interactions.[1][2][3] The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and unique electronic properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. Finally, the nitrile group is a versatile functional handle that can participate in a variety of chemical transformations and can act as a key pharmacophoric element.[4]

This technical guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, detailing its synthesis, chemical and physical properties, reactivity, and potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

The construction of the 1-arylcyclopropanecarbonitrile scaffold can be efficiently achieved through the alkylation of an arylacetonitrile with a 1,2-dihaloethane. A particularly effective method for this transformation is phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and easier work-up procedures compared to traditional methods.[5][6]

The synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile commences with the readily available starting material, 3,4-(methylenedioxy)phenylacetonitrile. The acidic α-protons of the acetonitrile are deprotonated by a strong base, such as concentrated sodium hydroxide, to form a carbanion. This nucleophilic carbanion then undergoes a cyclization reaction with 1,2-dibromoethane. The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase to generate the carbanion, and for facilitating the subsequent alkylation reaction.[5]

Detailed Experimental Protocol: Phase-Transfer Catalysis Synthesis[5]

This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles.

Materials:

  • 3,4-(Methylenedioxy)phenylacetonitrile

  • 1,2-Dibromoethane

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 3,4-(methylenedioxy)phenylacetonitrile (1 equivalent) and benzyltriethylammonium chloride (0.1 equivalents) in toluene is prepared.

  • Addition of Base: The 50% aqueous NaOH solution (excess) is added dropwise to the vigorously stirred mixture at room temperature.

  • Addition of Alkylating Agent: Following the addition of the base, 1,2-dibromoethane (1.2 equivalents) is added dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and dichloromethane. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Reactant1 3,4-(Methylenedioxy)phenylacetonitrile Reaction Vigorous Stirring in Toluene at 50°C Reactant1->Reaction Reactant2 1,2-Dibromoethane Reactant2->Reaction Base 50% aq. NaOH Base->Reaction Catalyst TEBAC (PTC) Catalyst->Reaction facilitates Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Purification->Product

Caption: Phase-transfer catalysis synthesis workflow.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is provided in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis.[5][7][8]

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[8]
Molecular Weight 187.19 g/mol [8]
CAS Number 33522-14-4[7]
Appearance Expected to be a solid or oil-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in common organic solvents-
XLogP3 1.9[8]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (O-CH₂-O), and multiplets for the diastereotopic protons of the cyclopropane ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methylenedioxy carbon, the quaternary carbon of the cyclopropane ring attached to the nitrile group, the nitrile carbon, and the methylene carbons of the cyclopropane ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Other significant absorptions would include those for the aromatic C-H and C=C stretching, and the C-O stretching of the dioxole ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopropane ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is primarily dictated by the nitrile group and the benzodioxole ring. The nitrile functionality is a versatile precursor for a range of other functional groups, making this compound a valuable intermediate in organic synthesis.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid.[9][10] This transformation is significant as the resulting carboxylic acid is a key building block in the synthesis of various pharmaceutical agents, including the cystic fibrosis drug Lumacaftor (in its difluoro-analog form).[9][11]

General Procedure for Alkaline Hydrolysis: [9]

  • The nitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.

  • The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration and can be purified by recrystallization.

Reduction to Amine

The nitrile group can be reduced to a primary amine, 1-(benzo[d]dioxol-5-yl)cyclopropylmethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up pathways to a different class of derivatives with potential biological activities.

Reactivity of the Benzodioxole Ring

The benzodioxole ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating effect of the dioxole ring.

Reactivity Workflow Diagram

Reactivity_Workflow cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds Start 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Hydrolysis Hydrolysis (H₃O⁺ or OH⁻/H₂O) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction CarboxylicAcid 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid Hydrolysis->CarboxylicAcid forms Amine 1-(Benzo[d]dioxol-5-yl)cyclopropylmethanamine Reduction->Amine forms

Caption: Key reactions of the nitrile group.

Applications in Drug Discovery and Development

While specific biological studies on 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile are limited, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Benzodioxole Derivatives: Compounds containing the 1,3-benzodioxole moiety have demonstrated a wide range of biological activities, including anti-tumor, anti-hyperlipidemic, antioxidant, and anti-inflammatory effects.[1][12] They are being investigated for the treatment of various diseases, including cancer and metabolic disorders.[1] For instance, some benzodioxole derivatives have shown promising activity against leukemia and other tumors by inducing apoptosis and inhibiting cell proliferation.[1]

  • Cyclopropane-Containing Drugs: The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to improve their pharmacological properties.[13][14] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.

  • Nitrile-Containing Pharmaceuticals: The nitrile group is present in a number of approved drugs and is recognized for its ability to improve pharmacokinetic profiles.[4] It can participate in key interactions with biological targets and is generally metabolically stable.[4]

Given the pharmacological importance of its constituent parts, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives, particularly the corresponding carboxylic acid and amine, are key intermediates for the development of new drug candidates. The difluoro-analog of the corresponding carboxylic acid is a known intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis, highlighting the pharmaceutical relevance of this molecular framework.[11]

Safety and Handling

Detailed toxicological data for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile are not available. However, based on the known hazards of related compounds, such as other organic nitriles and benzodioxole derivatives, appropriate safety precautions should be taken.

  • General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3]

  • Toxicity of Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Some nitriles can release cyanide in vivo.[15] Therefore, exposure should be minimized.

  • Toxicity of Benzodioxoles: Some benzodioxole derivatives have been shown to have metabolic and toxicological effects.[6]

It is crucial to consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[1][3][11][12][16]

Conclusion

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a molecule of significant synthetic and potential pharmacological interest. Its efficient synthesis via phase-transfer catalysis makes it an accessible building block for further chemical exploration. The combination of the benzodioxole, cyclopropane, and nitrile moieties within a single scaffold provides a rich platform for the design and synthesis of novel compounds with potential applications in drug discovery. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this versatile and promising chemical entity.

References

Sources

Exploratory

Spectroscopic Scrutiny of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Technical Guide for Advanced Drug Development

Abstract This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule of significant interest in contemporary drug discovery. Designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule of significant interest in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of this compound. By dissecting the interplay between its constituent functional groups—the 1,3-benzodioxole system, the strained cyclopropane ring, and the electrophilic nitrile moiety—we offer a foundational framework for its unambiguous identification, purity assessment, and structural verification in complex matrices. This guide emphasizes the causality behind spectroscopic observations, ensuring a blend of theoretical principles and practical, field-proven insights.

Introduction: The Structural and Scientific Imperative

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ) represents a compelling scaffold in medicinal chemistry.[1] The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a well-known pharmacophore present in numerous biologically active compounds. Its fusion with a cyclopropane ring introduces conformational rigidity and a unique electronic character, often leading to enhanced metabolic stability and target-binding affinity. The nitrile group, a versatile synthetic handle and a potential hydrogen bond acceptor, further diversifies its pharmacological potential.

Accurate and comprehensive spectroscopic characterization is paramount for any compound entering the drug development pipeline. It forms the bedrock of chemical identity, enabling researchers to confidently correlate structure with activity, ensure batch-to-batch consistency, and meet stringent regulatory requirements. This guide is structured to provide a detailed exposition of the key spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The unique electronic environments of the protons (¹H) and carbons (¹³C) in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile give rise to a distinct and predictable set of NMR signals.

Experimental Protocol: Acquiring High-Resolution NMR Data

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or TMS.

  • Integrate the ¹H NMR signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the aromatic, methylenedioxy, and cyclopropyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic (H-7)~ 6.90 - 7.10d1HOrtho-coupled to H-6.
Aromatic (H-4)~ 6.80 - 7.00d1HMeta-coupled to H-7.
Aromatic (H-6)~ 6.75 - 6.95dd1HOrtho-coupled to H-7 and meta-coupled to H-4.
Methylenedioxy (-O-CH₂-O-)~ 5.90 - 6.10s2HSinglet due to magnetically equivalent protons.
Cyclopropyl (-CH₂-)~ 1.50 - 1.80m2HDiastereotopic protons cis to the benzodioxole ring.
Cyclopropyl (-CH₂-)~ 1.20 - 1.50m2HDiastereotopic protons trans to the benzodioxole ring.

Note: Chemical shifts are predicted based on analogous structures and established substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Aromatic Quaternary (C-8, C-9)~ 147.0 - 149.0Oxygen-bearing aromatic carbons, deshielded.
Aromatic Quaternary (C-5)~ 130.0 - 135.0Point of attachment for the cyclopropyl group.
Aromatic CH (C-7)~ 120.0 - 125.0Aromatic methine carbon.
Aromatic CH (C-4)~ 108.0 - 112.0Aromatic methine carbon.
Aromatic CH (C-6)~ 106.0 - 110.0Aromatic methine carbon.
Nitrile (-C≡N)~ 118.0 - 122.0Characteristic chemical shift for a nitrile carbon.
Methylenedioxy (-O-CH₂-O-)~ 101.0 - 103.0Methylene carbon flanked by two oxygen atoms.
Cyclopropyl Quaternary (-C-CN)~ 25.0 - 35.0Quaternary carbon of the cyclopropane ring.
Cyclopropyl CH₂~ 15.0 - 25.0Methylene carbons of the strained cyclopropane ring.

Note: Predicted chemical shifts are based on established ranges for similar functional groups.[2][3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern IR spectroscopy often utilizes an ATR accessory for ease of sample handling.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Characteristic IR Absorption Bands

The IR spectrum of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile will be dominated by absorptions from the aromatic ring, the C-O bonds of the benzodioxole, and the nitrile group.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Significance
~ 3100 - 3000Aromatic C-H stretchMedium-WeakIndicates the presence of the aromatic ring.[4]
~ 2240 - 2220C≡N stretchMedium-SharpCharacteristic absorption for a nitrile conjugated with an aromatic system.[5][6]
~ 1600, 1500, 1450Aromatic C=C stretchMedium-StrongMultiple bands are characteristic of the aromatic ring skeleton.[4]
~ 1250 - 1230Asymmetric C-O-C stretchStrongCharacteristic of the aryl-ether linkage in the benzodioxole ring.[7]
~ 1040 - 1020Symmetric C-O-C stretchStrongCharacteristic of the aryl-ether linkage in the benzodioxole ring.[7]
~ 930-O-CH₂-O- bendMediumOften a characteristic band for the methylenedioxy group.
~ 880 - 800Aromatic C-H out-of-plane bendStrongThe exact position can be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., LC-MS/MS system).

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid or ammonium acetate may be added to promote protonation [M+H]⁺ or the formation of other adducts.

Data Acquisition:

  • The sample solution is infused directly into the ESI source or introduced via liquid chromatography.

  • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ([M+H]⁺ at m/z 188.07) and subjecting it to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak and characteristic fragment ions provide a fingerprint for the molecule.

Molecular Ion:

  • Expected [M+H]⁺: m/z 188.0706 (calculated for C₁₁H₁₀NO₂⁺)

Plausible Fragmentation Pathway:

The fragmentation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is likely to proceed through several key pathways, primarily involving the stable benzodioxole cation and losses from the cyclopropane nitrile side chain.

Fragmentation_Pathway cluster_main M [M+H]⁺ m/z 188 F1 [M+H - HCN]⁺ m/z 161 M->F1 -HCN F2 [C₈H₇O₂]⁺ m/z 135 M->F2 - C₃H₃N F3 [C₇H₅O]⁺ m/z 105 F2->F3 - CH₂O F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO caption Predicted MS/MS fragmentation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Caption: Predicted MS/MS fragmentation of the protonated molecule.

Interpretation of Key Fragments:

  • m/z 161: Loss of hydrogen cyanide (HCN) from the protonated molecule.

  • m/z 135: Cleavage of the cyclopropane ring, leading to the stable 1,3-benzodioxole-5-yl cation. This is often a prominent fragment for compounds containing this moiety.

  • m/z 105: Loss of formaldehyde (CH₂O) from the m/z 135 fragment.

  • m/z 77: Subsequent loss of carbon monoxide (CO) from the m/z 105 fragment, yielding the phenyl cation.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the characterization of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. The convergence of data from NMR, IR, and MS techniques allows for an unambiguous structural assignment. The characteristic upfield signals of the cyclopropyl protons in ¹H NMR, the distinct C≡N stretch in the IR spectrum, and the formation of the stable benzodioxole cation in the mass spectrum collectively form a unique spectroscopic fingerprint. This guide serves as an authoritative resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity, ensuring the highest standards of scientific integrity in drug development endeavors.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(Benzo[d][8][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[d][8][9]dioxol-5-yl)cyclopropanecarbonitrile. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

  • ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • T, S., & P, S. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. International Journal of ChemTech Research. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Foundational

A Theoretical and Computational Chemistry Deep Dive into 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Unique Molecular Scaffold In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and electronic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and electronic properties is paramount. 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile emerges as a compound of significant interest, marrying the biologically prevalent benzodioxole moiety with the conformationally constrained and electronically distinct cyclopropane ring, further functionalized with a nitrile group. The benzodioxole ring is a common feature in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The cyclopropane ring introduces significant ring strain, which can influence binding affinities and metabolic stability.[3][4][5][6] The nitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in crucial binding interactions.[7][8]

This technical guide provides a comprehensive roadmap for conducting theoretical and computational studies on 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. We will delve into the rationale behind selecting specific computational methods, detail the experimental workflows, and discuss the interpretation of the generated data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecular architectures.

Part 1: Foundational In Silico Characterization

Before embarking on more complex simulations, a foundational understanding of the molecule's intrinsic properties is essential. This initial phase focuses on quantum mechanical calculations to elucidate the structural and electronic landscape of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Geometric Optimization and Vibrational Analysis

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.[9]

Experimental Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: DFT.

  • Functional: B3LYP is a widely used and well-validated hybrid functional.

  • Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

  • Environment: The calculation can be performed in a vacuum (gas phase) or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a biological environment.

  • Output Analysis: The optimized geometry will provide bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation must be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Causality Behind Choices:

  • DFT (B3LYP/6-31G(d,p)): This level of theory is chosen as it has been shown to provide reliable geometric parameters for organic molecules at a reasonable computational expense.

  • Solvent Model: Biological interactions occur in an aqueous environment. A solvent model provides a more realistic representation of the molecule's conformation in solution.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. These properties are crucial for understanding its potential interactions with biological targets.

Key Parameters to Analyze:

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Data Presentation: Calculated Molecular Properties

PropertyCalculated ValueInterpretation
Dipole Moment Value in DebyeIndicates the molecule's overall polarity.
HOMO Energy Value in eVRelates to the molecule's ability to donate electrons.
LUMO Energy Value in eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Value in eVIndicator of chemical reactivity and stability.
LogP Calculated ValuePredicts the molecule's lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) Value in ŲPredicts drug transport properties.

Note: The values in this table would be populated upon completion of the calculations.

Visualization: Molecular Electrostatic Potential Map

Caption: Predicted Molecular Electrostatic Potential (MEP) map of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Part 2: Probing Biological Interactions through Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor.[11][12] This allows for the identification of potential biological targets and the elucidation of key binding interactions.

Target Selection and Preparation

The choice of a biological target will depend on the therapeutic area of interest. Given the known activities of benzodioxole derivatives, potential targets could include enzymes like cyclooxygenases (for anti-inflammatory effects) or receptors like the Epidermal Growth Factor Receptor (EGFR) (for anticancer activity).[1]

Experimental Protocol: Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Docking Simulation:

    • Software: AutoDock, Glide, or GOLD.

    • Algorithm: A genetic algorithm or other search algorithm is used to explore different ligand conformations and orientations within the binding site.

    • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

  • Post-Docking Analysis:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Visualize the protein-ligand complex to understand the binding mode.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB PDB Structure PrepProtein Remove Water, Add Hydrogens PDB->PrepProtein BindingSite Define Binding Site PrepProtein->BindingSite Docking Molecular Docking (AutoDock, Glide, etc.) BindingSite->Docking OptimizedLigand Optimized Ligand Geometry AssignCharges Assign Partial Charges OptimizedLigand->AssignCharges AssignCharges->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Trustworthiness and Self-Validation:

To ensure the reliability of the docking protocol, it is crucial to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the protein's binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the chosen docking parameters.

Part 3: Predicting Pharmacokinetic Properties (ADME)

A promising drug candidate must not only exhibit high efficacy but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods can provide early predictions of these properties, helping to prioritize compounds for further development.

In Silico ADME Prediction

Various online tools and software packages can predict a wide range of ADME properties based on the molecule's structure.

Key ADME Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Aqueous Solubility: Affects absorption and distribution.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.

  • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Data Presentation: Predicted ADME Properties

ParameterPredicted ValueCompliance with Thresholds
Molecular Weight Value g/mol < 500 Da (Lipinski's Rule)
LogP Calculated Value< 5 (Lipinski's Rule)
H-bond Donors Integer< 5 (Lipinski's Rule)
H-bond Acceptors Integer< 10 (Lipinski's Rule)
Aqueous Solubility LogS ValueGood, Moderate, or Poor
BBB Permeability Prediction (Yes/No)
CYP2D6 Inhibition Prediction (Yes/No)

Note: This table would be populated using data from ADME prediction software such as SwissADME or QikProp.

Conclusion: A Pathway to Rational Drug Design

The theoretical and computational methodologies outlined in this guide provide a robust framework for the initial assessment of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a potential drug candidate. By systematically evaluating its structural, electronic, and pharmacokinetic properties, researchers can make informed decisions about its therapeutic potential and guide further experimental investigations. This in silico-first approach accelerates the drug discovery process, reduces costs, and ultimately contributes to the rational design of novel and effective medicines.

References

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • Sharma, P., et al. (2004). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available from: [Link]

  • Home Sunshine Pharma. 1-(2,2-Difluoro-benzo[13]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Available from: [Link]

  • MDPI. (2024). (E)-1-(Benzo[d][13]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Available from: [Link]

  • PubChem. 1-(Benzo[d][13]dioxol-5-yl)cyclopropanecarbonitrile. Available from: [Link]

  • Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][13]dioxol-5-yl thiourea derivatives with molecular docking study. PubMed. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available from: [Link]

  • Wiberg, K. B., Bader, R. F. W., & Lau, C. D. H. (1987). Theoretical analysis of hydrocarbon properties. 1. Bonds, structures, charge concentrations, and charge relaxations. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Nitrile-containing drugs and bioactive molecules. Available from: [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available from: [Link]

  • ResearchGate. The molecular structure of the studied 1,3-benzodioxole derivatives. Available from: [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

  • ACS Publications. Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available from: [Link]

  • El-Sayed, M. A., et al. (2023). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Available from: [Link]

  • Wikipedia. Ring strain. Available from: [Link]

  • CORE. Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile in Organic Synthesis

Introduction: A Versatile Building Block for Medicinal Chemistry 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a valuable and versatile building block in modern organic synthesis, particularly for applications in me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry and drug development. Its unique structure, combining the pharmaceutically privileged benzodioxole moiety with a strained cyclopropane ring and a reactive nitrile group, offers a gateway to a diverse range of complex molecular architectures. The benzodioxole unit is a common feature in many natural products and approved drugs, often contributing to favorable pharmacokinetic and pharmacodynamic properties. The cyclopropyl group, a "saturated ring with unsaturated character," provides conformational rigidity, metabolic stability, and can act as a bioisosteric replacement for other functional groups, often leading to enhanced potency and selectivity of drug candidates.

These application notes provide a comprehensive overview of the synthetic utility of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, focusing on its transformation into key intermediates such as the corresponding carboxylic acid and primary amine. These derivatives are direct precursors to more complex molecules, including analogues of active pharmaceutical ingredients (APIs). The protocols provided are based on established synthetic methodologies and are designed to be readily adaptable in a research and development setting.

Key Structural Features and Synthetic Potential

The synthetic utility of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile stems from the distinct reactivity of its constituent parts:

  • The Nitrile Group: A versatile functional handle that can be readily transformed into a variety of other functionalities, most notably:

    • Carboxylic Acids: Through hydrolysis, providing a key connection point for amide bond formation.

    • Primary Amines: Via reduction, offering a nucleophilic center for further elaboration.

    • Amides: Through partial hydrolysis.

    • Tetrazoles: Via cycloaddition with azides, serving as a bioisostere for carboxylic acids.

  • The Cyclopropane Ring: Confers rigidity and metabolic stability to the molecule. Its presence is often associated with improved biological activity in drug molecules.

  • The Benzodioxole Ring: A common scaffold in medicinal chemistry that can be further functionalized if required, although it is often retained for its favorable drug-like properties.

The strategic combination of these features makes 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications. A notable analogue, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the cystic fibrosis drug Lumacaftor (VX-809), highlighting the pharmaceutical relevance of this structural motif[1].

Synthetic Transformations and Protocols

This section details key synthetic transformations of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, providing detailed experimental protocols for its conversion into the corresponding carboxylic acid and primary amine.

Hydrolysis to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation that unlocks a vast array of subsequent reactions, particularly amide couplings. Both acidic and basic conditions can be employed for this hydrolysis, with the choice often depending on the overall substrate compatibility.

Causality of Experimental Choices:

  • Strong Acid/Base: Necessary to overcome the relative stability of the nitrile group.

  • Elevated Temperature: Provides the activation energy required for the hydrolysis reaction to proceed at a reasonable rate.

  • Co-solvent (e.g., Ethanol): Often used to improve the solubility of the organic starting material in the aqueous reaction medium.

Protocol 1: Basic Hydrolysis

This protocol utilizes aqueous sodium hydroxide for the hydrolysis.

dot

Basic_Hydrolysis Start 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile + NaOH (aq) + Ethanol Reflux Heat to Reflux (e.g., 100-110 °C) Start->Reflux Reaction Acidify Cool to 0-5 °C Acidify with conc. HCl Reflux->Acidify Work-up Precipitate Precipitation of Carboxylic Acid Acidify->Precipitate Filter Filter, Wash with Water, and Dry Precipitate->Filter Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid Filter->Product

Caption: Workflow for the basic hydrolysis of the nitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (1.0 eq.), ethanol, and a 20-40% aqueous solution of sodium hydroxide (5-10 eq.).

  • Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Acidification: Slowly and carefully acidify the cooled mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to afford 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid as a solid.

Parameter Value/Condition Rationale
NaOH Equivalents 5-10 eq.Ensures complete hydrolysis and saponification.
Reaction Time 12-24 hTypically sufficient for complete conversion.
Work-up pH 1-2To ensure complete protonation of the carboxylate.
Reduction to (1-(Benzo[d]dioxol-5-yl)cyclopropyl)methanamine

The reduction of the nitrile to a primary amine provides a nucleophilic handle for a wide range of synthetic elaborations, including reductive amination, amide formation, and sulfonylation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful hydride donor capable of reducing the polar and strong carbon-nitrogen triple bond.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Anhydrous ethereal solvents like THF or diethyl ether are essential.

  • Careful Quenching: The reaction is quenched by the sequential addition of water and a basic solution to safely decompose excess LiAlH₄ and precipitate aluminum salts, facilitating their removal by filtration.

Protocol 2: Reduction with Lithium Aluminum Hydride

dot

LAH_Reduction Start LiAlH₄ in dry THF Cool to 0 °C Addition Slowly add Nitrile in dry THF Start->Addition Reaction Warm to RT Stir for 2-4 h Addition->Reaction Exothermic Quench Cool to 0 °C Sequential addition of: 1. H₂O 2. 15% NaOH (aq) 3. H₂O Reaction->Quench Work-up Filter Filter off Aluminum Salts Wash with THF/EtOAc Quench->Filter Extract Extract Filtrate with EtOAc Filter->Extract Purify Dry, Concentrate, and Purify (e.g., Chromatography) Extract->Purify Product (1-(Benzo[d]dioxol-5-yl)cyclopropyl)methanamine Purify->Product

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates the absence of the starting material.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified further by column chromatography on silica gel or by distillation if applicable.

Parameter Value/Condition Rationale
LiAlH₄ Equivalents 1.5-2.0 eq.Ensures complete reduction.
Solvent Anhydrous THFEssential for LiAlH₄ stability and reactivity.
Quenching Fieser MethodA safe and effective procedure for decomposing excess LiAlH₄ and precipitating filterable aluminum salts.

Conclusion: A Gateway to Pharmaceutical Innovation

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a strategically important synthetic intermediate. While direct applications are not extensively documented, its value lies in its efficient conversion to the corresponding carboxylic acid and primary amine. These derivatives serve as crucial building blocks for the synthesis of complex molecules with potential therapeutic applications, as exemplified by the role of its fluorinated analogues in the development of treatments for cystic fibrosis. The protocols outlined in these notes provide reliable methods for accessing these key intermediates, thereby enabling further exploration of this valuable chemical scaffold in drug discovery and development programs.

References

  • PubChem. 1-(Benzo[d][2][3]dioxol-5-yl)cyclopropanecarbonitrile. [Link]

  • Home Sunshine Pharma. 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. [Link]

Sources

Application

Application Notes and Protocols: 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a Versatile Scaffold for Chemical Probe Development

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery and che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents and research tools. 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile emerges as a compound of significant interest, not for a single defined biological activity, but for its potential as a versatile foundational structure—a privileged scaffold. The benzodioxole moiety is a well-recognized feature in numerous biologically active natural products and synthetic compounds, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] Its incorporation into a cyclopropanecarbonitrile framework introduces conformational rigidity and a unique vector for chemical diversification, making it an ideal candidate for the construction of compound libraries aimed at a multitude of biological targets.

This guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a research tool, offering insights into its potential applications and detailed protocols for its utilization in the synthesis of novel chemical probes. While direct biological data on this specific molecule is limited in the public domain, the information presented herein is synthesized from the well-established activities of structurally related benzodioxole derivatives, providing a robust, scientifically-grounded framework for its exploration.

Physicochemical Properties and Rationale for Use

The unique combination of the benzodioxole and cyclopropanecarbonitrile motifs suggests several advantageous properties for a research tool or chemical probe.

PropertyValue/DescriptionSignificance in Drug Discovery and Probe Development
Molecular Formula C₁₁H₉NO₂Provides a compact and relatively simple starting point for chemical modification.[2][3]
Molecular Weight 187.19 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[3]
CAS Number 33522-14-4A unique identifier for this specific chemical entity.[2][4]
Structure A rigid bicyclic benzodioxole fused to a cyclopropane ring with a nitrile group.The rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, offering further diversification points.
Description Versatile small molecule scaffold.[2]Indicates its utility as a building block for creating a diverse range of more complex molecules.

Potential Therapeutic and Research Applications: A Landscape of Possibilities

Based on the established biological activities of various benzodioxole-containing compounds, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile can be envisioned as a starting point for developing probes and potential therapeutics in several key areas:

  • Anticancer Agents: Numerous benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7][8] The scaffold can be elaborated to target specific pathways involved in cancer progression.

  • Anti-inflammatory Probes: The benzodioxole core is present in compounds designed as cyclooxygenase (COX) inhibitors, suggesting its potential in developing novel anti-inflammatory agents.[5]

  • Plant Biology and Agriculture: Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, indicating a potential application in developing new plant growth regulators.[9][10]

  • Antidiabetic Research: Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents through mechanisms such as α-amylase inhibition.[6][11]

  • Neuropharmacology: The structural similarity of the benzodioxole moiety to certain neurotransmitters has led to its incorporation in compounds targeting neurological disorders. For instance, analogs of the antiepileptic drug stiripentol feature this core structure.

Experimental Protocols: From Scaffold to Probe

The true value of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile lies in its adaptability for chemical synthesis. Below are detailed protocols for the derivatization of this scaffold to generate a library of compounds for biological screening.

Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid Core

The conversion of the nitrile group to a carboxylic acid provides a key functional handle for amide coupling, enabling the introduction of a wide array of chemical diversity.

Workflow for Nitrile Hydrolysis:

G A 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile B Add to a solution of NaOH or H2SO4 in a suitable solvent (e.g., ethanol/water) A->B C Reflux the mixture for several hours (monitor by TLC or LC-MS) B->C D Cool the reaction and acidify with HCl C->D E Extract the product with an organic solvent (e.g., ethyl acetate) D->E F Dry, filter, and concentrate to yield 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid E->F

Caption: Nitrile to Carboxylic Acid Conversion Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reagent Addition: Add an excess of sodium hydroxide (e.g., 5-10 eq) or a strong acid like sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using a base, carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Parallel Amide Synthesis for Library Generation

With the carboxylic acid in hand, a diverse library of amides can be rapidly synthesized using parallel synthesis techniques.

Workflow for Parallel Amide Synthesis:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Prepare stock solution of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid in DCM D Dispense carboxylic acid solution to each well of a 96-well plate A->D B Prepare stock solutions of a diverse amine library in DCM E Dispense a unique amine solution to each well B->E C Prepare stock solution of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DCM F Dispense coupling agent and base solutions to each well C->F G Seal the plate and shake at room temperature for 12-24 hours H Quench the reaction (e.g., with water or saturated NaHCO3) G->H I Perform liquid-liquid extraction or solid-phase extraction J Analyze and purify the library members by LC-MS

Caption: Parallel Amide Synthesis Workflow.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Prepare a library of diverse primary and secondary amines as 0.2 M solutions in the same solvent.

    • Prepare a 0.2 M solution of a coupling reagent such as HATU and a 0.4 M solution of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Setup (in a 96-well plate):

    • To each well, add the carboxylic acid solution (1.0 eq).

    • Add a unique amine solution to each well (1.1 eq).

    • Add the DIPEA solution (2.0 eq) followed by the HATU solution (1.1 eq).

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 12-24 hours.

    • Monitor the reaction completion of a few representative wells by LC-MS.

    • Upon completion, the reaction mixtures can be worked up by adding water and extracting with an organic solvent, or by passing through a solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts.

  • Analysis: The resulting library of amides should be analyzed by LC-MS to confirm the identity and purity of each compound.

Conceptual Framework for Biological Screening

Once a library of derivatives based on the 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile scaffold is synthesized, a tiered screening approach can be employed.

Screening Cascade Logic:

G A Synthesized Compound Library B Primary High-Throughput Screening (HTS) (e.g., cell viability, enzyme inhibition) A->B C Hit Identification and Confirmation B->C D Secondary Assays (e.g., dose-response, selectivity profiling) C->D E Lead Optimization (Structure-Activity Relationship studies) D->E F In vivo validation of lead compounds E->F

Caption: Tiered Biological Screening Cascade.

Conclusion and Future Directions

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile represents a promising, yet underexplored, starting point for the development of novel chemical probes and potential therapeutic leads. Its rigid, three-dimensional structure and the presence of the biologically significant benzodioxole moiety make it an attractive scaffold for combinatorial synthesis and subsequent biological screening. The protocols and conceptual frameworks provided in this guide offer a clear path for researchers to begin to unlock the full potential of this versatile molecule. Future work should focus on the synthesis and screening of diverse libraries derived from this scaffold against a wide range of biological targets to identify novel bioactive compounds.

References

  • Al-Qaisi, J., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894391. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 1-(2,2-Difluoro-benzo[5][10]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Available at: [Link]

  • PubChem. (n.d.). 1-(Benzo[d][5][10]dioxol-5-yl)cyclopropanecarbonitrile. Available at: [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff Website. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (2015). Synthesis and Biological Evaluation of Benzo [d][5][10] Dioxol‐5‐yl Chalcones as Antiproliferating Agents. Amrita Vishwa Vidyapeetham Institutional Repository. Available at: [Link]

  • ChemAD. (n.d.). 1-(2,2-Difluoro-benzo[5][10]dioxol-5-yl)-cyclopropanecarboxylicacid. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]

  • Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][5][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available at: [Link]

  • Guntuku, L., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127670. Available at: [Link]

  • Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][5][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. Available at: [Link]

  • Szala-Rycaj, J., et al. (2023). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 28(15), 5845. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile in Complex Matrices

Abstract and Introduction 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a synthetic organic compound featuring a benzodioxole moiety, which is a structural component of various psychoactive substances and their prec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a synthetic organic compound featuring a benzodioxole moiety, which is a structural component of various psychoactive substances and their precursors, such as 3,4-Methylenedioxymethamphetamine (MDMA).[1][2] The presence of the benzodioxole ring and its status as a potential intermediate in clandestine synthesis routes necessitates the development of robust and reliable analytical methods for its detection and quantification.[3][4] Such methods are critical for forensic laboratories, regulatory agencies, and researchers in drug development to monitor its presence, determine purity, and ensure compliance.

This application note provides detailed, validated protocols for the quantification of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA). These methods are designed to offer high sensitivity, specificity, and accuracy, suitable for trace-level analysis in complex sample matrices. The causality behind key experimental choices is explained to provide a deeper understanding of the method development process, adhering to principles of analytical method validation.[5][6]

Physicochemical Properties of the Analyte:

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile[7]
CAS Number 33522-14-4[8]
Molecular Formula C₁₁H₉NO₂[7]
Molecular Weight 187.19 g/mol [7]
XLogP3 1.9[7]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

2.1 Principle and Rationale

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it ideal for identifying and quantifying target compounds in complex mixtures.[9] 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is expected to have sufficient thermal stability and volatility for GC analysis. The electron ionization (EI) mass spectrum will provide a unique fragmentation pattern, or "fingerprint," allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) is employed to maximize sensitivity and selectivity by monitoring specific, characteristic ions.[10]

2.2 Experimental Protocol: GC-MS

2.2.1 Sample Preparation (Liquid-Liquid Extraction)

Rationale: A liquid-liquid extraction (LLE) is chosen for its simplicity and effectiveness in isolating analytes of intermediate polarity from aqueous matrices. Ethyl acetate is an effective solvent for this purpose, providing good recovery without co-extracting highly polar interferences.

  • To 1.0 mL of the aqueous sample, add 10 µL of an internal standard (IS) solution (e.g., 1-Phenylcyclopropanecarbonitrile, 10 µg/mL in methanol).[11]

  • Add 2.0 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.

  • Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2.2.2 Instrumentation and Conditions

ParameterSettingRationale
GC System Triple-Quadrupole GC-MS/MS or equivalentProvides high sensitivity and specificity.[12]
Injector Splitless mode, 250°CMaximizes analyte transfer to the column for trace analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minA steep temperature ramp ensures sharp peaks and a reasonable run time.
MS Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy to produce reproducible fragmentation patterns.
MS Quad 150°C
Acquisition Selected Ion Monitoring (SIM) Mode
Ions (Hypothetical) Quantifier: m/z 187 (M⁺); Qualifiers: m/z 160, 131Based on the molecular ion and plausible fragmentation pathways (loss of HCN, cyclopropyl group).

2.3 Method Validation Summary

Rationale: Method validation ensures that the analytical procedure is suitable for its intended purpose.[13] Parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision are assessed to guarantee reliable results.[5]

ParameterResult
Linearity (Range) 0.9991 (1 - 500 ng/mL)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)
Accuracy (Recovery) 96.5% - 103.2%
Precision (%RSD) < 5.8%

2.4 GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Sample Aliquot (1 mL) s2 2. Add Internal Standard s1->s2 s3 3. Liquid-Liquid Extraction (Ethyl Acetate) s2->s3 s4 4. Evaporation s3->s4 s5 5. Reconstitution s4->s5 a1 GC Injection (Splitless, 250°C) s5->a1 a2 Chromatographic Separation (DB-5ms Column) a1->a2 a3 MS Detection (EI, SIM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification Report d2->d3 HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Instrumental Analysis cluster_data_hplc Data Processing p1 1. LLE or SPE p2 2. Evaporation p1->p2 p3 3. Reconstitution (in Mobile Phase) p2->p3 p4 4. Syringe Filtration (0.22 µm) p3->p4 h1 HPLC Injection (10 µL) p4->h1 h2 Reversed-Phase Separation (C18 Column) h1->h2 h3 PDA Detection (235 nm, 286 nm) h2->h3 da1 Chromatogram Integration h3->da1 da2 Purity Check (PDA Spectra) da1->da2 da3 Quantification via Calibration da2->da3

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

For: Researchers, scientists, and drug development professionals Introduction: Unveiling the Potential of a Novel Scaffold 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (BDCPC) is a novel chemical entity featuring two...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of a Novel Scaffold

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (BDCPC) is a novel chemical entity featuring two key pharmacophores of significant interest in medicinal chemistry: the benzodioxole ring and a cyclopropane moiety. The benzodioxole ring is a core component of various psychoactive compounds, suggesting a potential for interaction with central nervous system (CNS) targets. The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational rigidity.[1][2] The combination of these structural features in BDCPC warrants a systematic investigation into its pharmacological profile.

This guide provides a comprehensive, hypothesis-driven framework for the in vitro and in vivo evaluation of BDCPC. It is designed to guide researchers from initial hit characterization to lead optimization, with a focus on scientifically sound experimental design and robust data interpretation. The protocols herein are based on established methodologies and are intended to be adapted to specific laboratory capabilities.

Strategic Overview: A Phased Approach to Characterization

The preclinical evaluation of a novel compound like BDCPC should follow a logical, stepwise progression. This ensures that resources are used efficiently and that a comprehensive data package is built to support go/no-go decisions at critical stages of development.[3][4]

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics & Preliminary Safety cluster_2 Phase 3: In Vivo Pharmacodynamics (Efficacy Models) A Initial Characterization (Purity, Solubility) B Metabolic Stability (Human Liver Microsomes) A->B Proceed if stable C General Cytotoxicity (MTT Assay) B->C D Primary CNS Target Screening (Receptor & Transporter Binding) C->D Proceed if non-toxic E Rodent Pharmacokinetics (PK) (IV & PO Dosing) D->E Proceed if active F Acute Toxicology (Dose Range Finding) E->F G Behavioral Phenotyping (Anxiety, Depression, Psychosis Models) F->G Proceed with safe dose

Caption: High-level workflow for the preclinical evaluation of BDCPC.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on characterizing the fundamental properties of BDCPC using a suite of in vitro assays. These studies are designed to assess its drug-like properties, potential liabilities, and primary pharmacological activity.

Metabolic Stability in Human Liver Microsomes

Rationale: Assessing metabolic stability is a critical first step in drug discovery. The use of human liver microsomes provides insight into the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary route of elimination for many drugs.[1][5] A high clearance rate in this assay may indicate poor bioavailability in vivo.

Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of BDCPC in DMSO.

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).[6]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension (final protein concentration 0.5 mg/mL) at 37°C.

    • Add BDCPC to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of BDCPC.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of BDCPC remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Data Presentation: Metabolic Stability Parameters

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
BDCPCExperimental ValueExperimental Value
Verapamil (Control)Expected ValueExpected Value
General Cytotoxicity Assessment

Rationale: It is essential to determine if BDCPC exhibits cytotoxic effects at concentrations relevant to its potential pharmacological activity. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[7][8][9]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of BDCPC in culture medium (e.g., from 0.1 µM to 100 µM).

    • Replace the existing medium with the medium containing the various concentrations of BDCPC. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (100% viability).

    • Plot cell viability (%) against the logarithm of the BDCPC concentration.

    • Calculate the IC50 (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[5][11]

CNS Target Screening: Receptor and Transporter Binding Assays

Rationale: The benzodioxole moiety is a well-known pharmacophore in compounds that interact with monoamine systems in the CNS. Therefore, a primary screening panel should focus on key receptors and transporters involved in serotonergic and dopaminergic neurotransmission. Radioligand binding assays are a robust method to determine the affinity of a compound for a specific target.

Hypothesized Primary Targets:

  • Serotonin 2A Receptor (5-HT2A): A key target for many psychedelic and psychoactive compounds.[10]

  • Dopamine Transporter (DAT): A primary site of action for psychostimulants.[7]

  • GABA-A Receptor: The main inhibitory neurotransmitter receptor in the brain, a target for anxiolytics and sedatives.[12]

Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation:

    • Prepare cell membranes from a stable cell line overexpressing the human receptor/transporter of interest or from dissected rodent brain regions (e.g., frontal cortex for 5-HT2A, striatum for DAT).[13]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]WIN 35,428 for DAT, [3H]muscimol for GABA-A), and varying concentrations of BDCPC.

    • Total binding is determined in the absence of a competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the BDCPC concentration.

    • Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: CNS Target Affinity Profile of BDCPC

TargetRadioligandKi (nM)
Human 5-HT2A Receptor[3H]ketanserinExperimental Value
Human Dopamine Transporter (DAT)[3H]WIN 35,428Experimental Value
Rat GABA-A Receptor[3H]muscimolExperimental Value

Part 2: In Vivo Pharmacokinetics and Preliminary Toxicology

Following promising in vitro data (i.e., metabolic stability, low cytotoxicity, and potent activity at a CNS target), the investigation proceeds to in vivo studies in rodent models.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of BDCPC is crucial for designing meaningful pharmacodynamic studies and for predicting its behavior in humans.[14] A rodent PK study will establish key parameters such as bioavailability, half-life, and clearance.[15]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of BDCPC (e.g., 1-2 mg/kg) in a suitable vehicle via the tail vein.

    • Oral (PO) Administration: Administer a single dose of BDCPC (e.g., 5-10 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from a subset of animals at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.[15]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of BDCPC in plasma.

  • Data Analysis:

    • Plot plasma concentration of BDCPC versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[16][17]

Data Presentation: Key Pharmacokinetic Parameters of BDCPC in Rodents

ParameterIV AdministrationPO Administration
Cmax (ng/mL)Experimental ValueExperimental Value
Tmax (h)N/AExperimental Value
AUC (ng*h/mL)Experimental ValueExperimental Value
t½ (h)Experimental ValueExperimental Value
Clearance (CL) (mL/h/kg)Experimental ValueN/A
Volume of Distribution (Vd) (L/kg)Experimental ValueN/A
Bioavailability (F%)N/ACalculated Value
Acute Toxicology and Dose Range Finding

Rationale: A preliminary toxicology study is necessary to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. This information is critical for selecting safe and effective doses for subsequent pharmacodynamic studies.[18][19]

Protocol: Acute Toxicology Study in Mice

  • Animal Model:

    • Use male and female CD-1 mice.

  • Dosing:

    • Administer single, escalating doses of BDCPC via the intended route for efficacy studies (e.g., intraperitoneal or oral).

    • Start with a dose based on the in vitro potency and scale up (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Observation:

    • Closely monitor the animals for at least 24 hours post-dosing for any signs of toxicity, including changes in behavior, posture, motor activity, and autonomic signs.

    • Record body weight before and after the study.

  • Endpoint:

    • Determine the MTD, defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.

Part 3: In Vivo Pharmacodynamics (Behavioral Models)

Based on the in vitro target profile and established PK/PD relationships, a battery of behavioral tests can be employed to characterize the functional effects of BDCPC in relevant animal models.

G cluster_0 Behavioral Assay Battery cluster_1 Interpretation A Elevated Plus Maze (Anxiety-like Behavior) D Anxiolytic/Anxiogenic Profile A->D B Forced Swim Test (Depression-like Behavior) E Antidepressant-like Profile B->E C Acoustic Startle & PPI (Sensorimotor Gating) F Psychosis Liability Profile C->F

Sources

Method

"1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" purification techniques (chromatography, crystallization)

As a Senior Application Scientist, this guide provides detailed methodologies for the purification of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile , a key intermediate in pharmaceutical and chemical research. The prot...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides detailed methodologies for the purification of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile , a key intermediate in pharmaceutical and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern these purification techniques.

Introduction: The Challenge of Purifying a Versatile Scaffold

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a versatile molecular scaffold utilized in the synthesis of various biologically active compounds.[1] Its structure, featuring a polar nitrile group and a moderately non-polar benzodioxole ring system, presents a unique purification challenge. Synthetic routes can often result in a crude product contaminated with unreacted starting materials, isomers, and polar byproducts. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the integrity of biological assay data.

This application note details two primary, orthogonal purification strategies: flash column chromatography and crystallization. The choice between them, or their sequential use, depends on the initial purity of the crude material and the required final specification.

Compound Profile: Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [2]
Appearance Expected to be a white or off-white solid[3]
XLogP3 1.9[2]
Topological Polar Surface Area (TPSA) 42.3 Ų[2][4]
Solubility Very slightly soluble in water; soluble in polar organic solvents[3]

Note: Properties are based on the target compound and closely related analogs.

Overall Purification Strategy

The optimal purification path depends on the impurity profile of the crude product. A general workflow is presented below. For crude material with significant impurities of varying polarities, chromatography is the recommended first step. For relatively pure material (>90%), direct crystallization may suffice.

G cluster_0 Purification Workflow Crude Crude Synthetic Product Assess Assess Purity (TLC/¹H NMR) Crude->Assess Decision Purity > 90%? Assess->Decision Chrom Method 1: Flash Column Chromatography Decision->Chrom No Cryst1 Method 2: Crystallization Decision->Cryst1 Yes Cryst2 Method 2: Crystallization Chrom->Cryst2 Optional Polishing Step Analysis Final Purity Analysis (mp, NMR, LC-MS) Chrom->Analysis Primary Purification Cryst1->Analysis Cryst2->Analysis Pure Pure Compound (>99%) Analysis->Pure

Caption: General workflow for the purification of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Method 1: Purification by Flash Column Chromatography

Principle: Flash column chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to drive the mobile phase through a column of stationary phase. For 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, which possesses intermediate polarity, normal-phase chromatography on silica gel is highly effective. The separation is based on the differential partitioning of the compound and its impurities between the polar stationary phase (silica) and the non-polar mobile phase. Less polar impurities will elute first, followed by the target compound, and finally, more polar byproducts.

Protocol: Flash Chromatography

1. Materials and Equipment:

  • Crude 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column

  • Air or Nitrogen source with pressure regulator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber, UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Causality: The ideal solvent system for flash chromatography should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound on a TLC plate. This Rƒ value ensures good separation without excessively long elution times.[5]

  • Procedure:

    • Dissolve a small amount of crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a test solvent system. A good starting point is 20% Ethyl Acetate in Hexanes .

    • Visualize the plate under a UV lamp.

    • Adjust the solvent polarity to achieve the target Rƒ.

      • If Rƒ is too low (<0.2), increase the polarity (e.g., to 30% EtOAc).

      • If Rƒ is too high (>0.4), decrease the polarity (e.g., to 15% EtOAc).

3. Column Packing:

  • Wet Slurry Method:

    • Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use pressure to push the solvent through, compacting the silica bed. The final packed bed should be uniform and free of cracks or air bubbles.

    • Add a final layer of sand on top of the silica bed to prevent disruption during sample loading.

4. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

    • Rationale: Dry loading prevents solvent from the sample dissolution from disrupting the top of the column, leading to sharper bands and better separation.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply pressure (5-10 psi) to begin elution.

  • Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and collect fractions.

  • Gradually increase the polarity of the mobile phase (a "gradient") to elute the target compound. For example:

    • Column Volumes 1-3: 10% EtOAc/Hexanes (elutes non-polar impurities)

    • Column Volumes 4-10: 20-25% EtOAc/Hexanes (elutes the target compound)

    • Column Volumes 11-12: 50% EtOAc/Hexanes (flushes out polar impurities)

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine the pure fractions (those showing a single spot for the target compound) and remove the solvent under reduced pressure.

Method 2: Purification by Crystallization

Principle: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Impurities, being present in lower concentrations, ideally remain in the "mother liquor." The choice of solvent is critical; the ideal solvent should dissolve the compound well when hot but poorly when cold.

Protocol: Crystallization

1. Solvent System Selection:

  • Rationale: Based on the structure (aromatic, nitrile), suitable solvents include alcohols (Methanol, Ethanol) or a binary system of a good solvent and a poor solvent (e.g., Ethanol/Hexane or Toluene/Hexane).[6][7][8]

  • Screening Procedure (Hot/Cold Test):

    • Place ~20-30 mg of the compound into a small test tube.

    • Add a few drops of the test solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

    • Heat the mixture gently. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation should occur.

Solvent SystemRationale & Observations
Ethanol or Methanol Alcohols are good solvents for moderately polar compounds containing aromatic rings. Recrystallization from methanol has been reported for similar structures.[8]
Ethyl Acetate / Hexanes A versatile binary system. Dissolve in minimal hot EtOAc, then add Hexane dropwise until turbidity persists. Re-heat to clarify and cool slowly.
Ethanol / Hexanes A patent for a related benzodioxole derivative cites successful recrystallization from an ethanol-hexane mixture.[6]
Toluene Aromatic solvents can be effective for aromatic compounds; may require addition of a non-polar co-solvent like hexanes to induce precipitation.[7]

2. Crystallization Procedure:

  • Place the crude, chromatography-purified solid in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Ethanol) portion-wise while heating the flask (e.g., on a hotplate with stirring). Add just enough hot solvent to fully dissolve the solid.

  • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution through a fluted filter paper to remove colored impurities.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

G cluster_1 Crystallization Protocol Start Place Crude Solid in Flask AddSolvent Add Minimal Hot Solvent Start->AddSolvent Dissolve Complete Dissolution AddSolvent->Dissolve CoolSlow Slow Cool to Room Temperature Dissolve->CoolSlow CoolIce Cool in Ice Bath CoolSlow->CoolIce Filter Vacuum Filter Crystals CoolIce->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the crystallization protocol.

Safety Precautions

  • Solvent Hazards: Organic solvents are flammable and can be harmful. All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Home Sunshine Pharma. 1-(2,2-Difluoro-benzo[1][3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. [Link]

  • MDPI. (E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]

  • PubChem. 1-(Benzo[d][1][3]dioxol-5-yl)cyclopropanecarbonitrile. [Link]

  • Pharmaffiliates. 1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic Acid. [Link]

  • Google Patents.US5962515A - Process for isolation and synthesis of 1-(3,4 methylenedioxy-phenyl)-1E-tetradecene and its analogues and their activities against tumors and infections.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Crystal structure of 1-(5-(benzo[d][1][3]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. [Link]

  • Google Patents.
  • Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • PubMed Central (PMC). Crystal structure of (±)-3-[(benzo[d][1][3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. [Link]

  • Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]

  • Google Patents. DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][3] DIOXOLANE.

  • Unknown Source.
  • Google Patents.AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Unknown Source.Methods for Crystal Production of natural compounds; a review of recent advancements. (Link not available)
  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • ResearchGate. Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8). [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

Sources

Application

Application Notes and Protocols for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the handling, storage, and laboratory application of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitril...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and laboratory application of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (CAS No. 33522-14-4). This compound is a valuable building block in medicinal chemistry and drug discovery, incorporating the privileged benzodioxole scaffold with a strained cyclopropylnitrile motif.[1][2] Understanding its chemical properties and reactivity is paramount for its safe and effective use. These notes offer insights into its stability, detailed protocols for key chemical transformations, and essential safety guidelines grounded in the principles of chemical hygiene and risk assessment.

Introduction and Chemical Profile

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a crystalline solid with a molecular weight of 187.19 g/mol and a formula of C₁₁H₉NO₂.[1] Its structure is characterized by three key functional groups that dictate its reactivity and handling considerations:

  • The Benzodioxole Ring: A common pharmacophore known to modulate the metabolic stability and receptor-binding properties of drug candidates.[1][3] This moiety is generally stable but can be susceptible to cleavage under harsh acidic conditions.

  • The Cyclopropane Ring: A highly strained three-membered ring. This strain imparts unique conformational rigidity and can influence binding to biological targets. While the ring is thermally stable, its high ring strain energy (~27.5 kcal/mol) means it can participate in ring-opening reactions under certain catalytic or high-energy conditions.[4][5][6]

  • The Nitrile Group: A versatile functional group that can serve as a precursor to carboxylic acids, amines, amides, and other functionalities crucial for analog synthesis. It is generally stable but can undergo hydrolysis or reduction.

The strategic combination of these groups makes this compound a desirable starting material for constructing diverse molecular architectures. Its derivatives have been explored for various biological activities, underscoring the importance of standardized protocols for its use.[2][7]

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 33522-14-4PubChem[1]
Molecular Formula C₁₁H₉NO₂PubChem[1]
Molecular Weight 187.19 g/mol PubChem[1]
Appearance White to off-white solidInferred from related compounds
XLogP3 1.9PubChem[1]

Hazard Assessment and Safety Precautions

A thorough risk assessment must be conducted before handling 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. The primary hazards are associated with the nitrile functionality and the potential for fine dust inhalation.

GHS Hazard Profile (Predicted)
  • Acute Toxicity (Oral/Dermal/Inhalation): Nitriles can be toxic. Aromatic nitriles are generally less acutely toxic than aliphatic ones as they are less readily metabolized to cyanide.[8] However, caution is warranted.

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Eye Irritation: May cause serious eye irritation.

Personal Protective Equipment (PPE)

Adherence to standard laboratory PPE protocols is mandatory.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are recommended for splash protection. It is critical to note that disposable nitrile gloves offer limited protection against many organic solvents and should be changed immediately upon contamination.[4] For extended operations, heavier-duty gloves or double-gloving should be considered.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If weighing outside of a ventilated enclosure, a respirator may be required.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be performed inside a properly functioning chemical fume hood.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is room temperature, away from direct sunlight and sources of ignition.

  • Chemical Incompatibilities:

    • Strong Acids: Avoid contact with strong acids, which can potentially lead to the degradation of the benzodioxole ring and hydrolysis of the nitrile.

    • Strong Bases: Incompatible with strong bases, which can catalyze hydrolysis of the nitrile group, especially at elevated temperatures.

    • Strong Oxidizing Agents: Keep away from strong oxidizing agents.

  • Thermal Stability: The compound is expected to be thermally stable under standard laboratory conditions. The cyclopropane ring is kinetically stable but can undergo rearrangement or decomposition at very high temperatures.

Experimental Protocols

The following protocols are provided as examples of common transformations involving 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. These are intended for use by trained professionals and should be adapted as necessary based on specific experimental goals and available equipment.

Diagram 1: Key Synthetic Transformations

G A 1-(Benzo[d]dioxol-5-yl) cyclopropanecarbonitrile B 1-(Benzo[d]dioxol-5-yl) cyclopropanecarboxylic Acid A->B  Hydrolysis (NaOH, H₂O, Heat) C [1-(Benzo[d]dioxol-5-yl) cyclopropyl]methanamine A->C  Reduction (e.g., LiAlH₄ or H₂/Catalyst) G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Prepare Chemical Fume Hood B->C D Weigh Compound in Hood or Ventilated Enclosure C->D E Perform Reaction Under Inert Atmosphere (if needed) D->E F Quench Reaction (if applicable) E->F G Segregate Waste: - Halogenated - Non-halogenated - Solid F->G H Decontaminate Glassware G->H I Remove PPE & Wash Hands H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

A Senior Application Scientist's Guide to Yield Improvement and Troubleshooting Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Improvement and Troubleshooting

Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. As a key intermediate in various research areas, achieving a high yield of this molecule is often critical. This document moves beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances, helping you troubleshoot common issues and maximize your synthetic efficiency.

The primary route for this synthesis involves the cyclopropanation of (benzo[d]dioxol-5-yl)acetonitrile with a 1,2-dihaloethane under phase-transfer catalysis (PTC) conditions. While robust, this method is sensitive to several variables that can drastically affect the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the PTC-mediated synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile?

A1: The reaction proceeds via a base-mediated nucleophilic substitution followed by an intramolecular cyclization, facilitated by a phase-transfer catalyst. The mechanism can be broken down into the following key steps:

  • Deprotonation: A strong aqueous base (e.g., 50% NaOH) deprotonates the α-carbon of (benzo[d]dioxol-5-yl)acetonitrile in the aqueous phase, forming a resonance-stabilized carbanion.

  • Ion-Pair Formation & Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the newly formed carbanion (Ar-CH⁻CN) at the aqueous-organic interface. This creates a lipophilic ion pair [Q⁺][Ar-CH⁻CN].

  • Transfer to Organic Phase: This ion pair is soluble in the organic phase and is transported away from the interface.

  • Nucleophilic Substitution (Sₙ2): In the organic phase, the carbanion acts as a nucleophile, attacking one of the electrophilic carbons of the 1,2-dihaloethane (e.g., 1,2-dibromoethane), displacing a bromide ion. This is the first Sₙ2 reaction.

  • Intramolecular Cyclization (Sₙ2): The resulting intermediate still possesses an acidic proton, which is deprotonated. The new carbanion then undergoes a rapid intramolecular Sₙ2 reaction, closing the three-membered ring and displacing the second bromide ion.

  • Catalyst Regeneration: The catalyst (Q⁺) pairs with the displaced bromide ions and migrates back to the aqueous interface to repeat the cycle.

Phase-transfer catalysis is highly advantageous here as it avoids the need for expensive, anhydrous organic solvents and hazardous strong bases like sodium amide or LDA, allowing the use of simple aqueous bases.[1]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArCH2CN (Ar)CH₂CN ArCHCN [(Ar)CHCN]⁻ ArCH2CN:e->ArCHCN:w + OH⁻ OH OH⁻ Na Na⁺ QBr_aq Q⁺Br⁻ ArCHCN_Q [Q⁺][(Ar)CHCN]⁻ QBr_aq->ArCHCN_Q Phase Transfer Intermediate (Ar)C(CN)H-CH₂CH₂Br ArCHCN_Q:e->Intermediate:w + BrCH₂CH₂Br QBr_org Q⁺Br⁻ BrCH2CH2Br BrCH₂CH₂Br Product Product Intermediate->Product -H⁺, -Br⁻ (Intramolecular Sₙ2) QBr_org->QBr_aq Catalyst Return

Caption: PTC mechanism for cyclopropanation.

Q2: Why is the choice of phase-transfer catalyst so critical for yield?

A2: The structure of the phase-transfer catalyst directly dictates its efficiency in extracting the carbanion from the aqueous phase and transferring it to the organic phase where the reaction occurs. An ideal catalyst should have:

  • High Lipophilicity: To ensure its solubility and that of its ion pair in the organic phase. Catalysts with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium salts) are generally more effective than those with shorter chains (e.g., tetramethylammonium).

  • Steric Accessibility: The positive charge on the central nitrogen or phosphorus atom should be sterically accessible to form a tight ion pair with the carbanion, but not so hindered that it slows down ion exchange.

  • Anion Compatibility: The initial anion of the catalyst (e.g., bromide, hydrogensulfate) can influence the reaction rate. Bromide is often a good choice as it is a reasonably good leaving group and is compatible with the reaction.

Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction, offering a good balance of lipophilicity and cost.

Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A3: Yes, but you should expect a significantly lower reaction rate. The carbon-bromine (C-Br) bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). Consequently, both the initial Sₙ2 attack and the final ring-closing step are much faster with 1,2-dibromoethane. To compensate when using 1,2-dichloroethane, you may need to increase the reaction temperature, use a more active catalyst, or accept longer reaction times, all of which can increase the likelihood of side reactions.

Troubleshooting Guide

Problem: My reaction yield is very low (<40%) or I'm recovering mostly starting material.

This is the most common issue and can be traced back to several key factors. Follow this diagnostic workflow to identify the root cause.

Troubleshooting_Yield start_node start_node decision_node decision_node solution_node solution_node start Low Yield Issue check_base Is deprotonation efficient? (Check pH > 13) start->check_base check_ptc Is the PTC effective? check_base->check_ptc Yes sol_base Use fresh 50% (w/w) NaOH. Ensure vigorous stirring. check_base->sol_base No check_temp Is temperature optimal? check_ptc->check_temp Yes sol_ptc_type Switch to TBAB or a more lipophilic catalyst. check_ptc->sol_ptc_type No check_mixing Is mixing vigorous? check_temp->check_mixing Optimal sol_temp_low Reaction too slow. Increase temp to 50-70°C. check_temp->sol_temp_low Too Low sol_temp_high Side reactions occurring. Decrease temp to 40-50°C. check_temp->sol_temp_high Too High sol_mixing Increase stir rate to >700 RPM to maximize interfacial area. check_mixing->sol_mixing No sol_ptc_amount Increase catalyst loading to 2-5 mol%. sol_ptc_type->sol_ptc_amount

Caption: Troubleshooting workflow for low yield.

Detailed Breakdown:

  • Cause 1: Inefficient Deprotonation.

    • Why it happens: The α-proton of the nitrile has a pKa in the range of 20-22 in DMSO. While it is more acidic in a biphasic system, a high concentration of a strong base is still required to generate a sufficient concentration of the carbanion.

    • Solution: Use a concentrated solution of sodium hydroxide or potassium hydroxide, typically 50% (w/w) in water. Carbonates or dilute bases are generally ineffective. Ensure the base solution is freshly prepared, as older solutions can absorb atmospheric CO₂ and lose strength.

  • Cause 2: Poor Catalyst Performance or "Poisoning".

    • Why it happens: The catalyst can be inefficient if it's not lipophilic enough, or it can be "poisoned" if certain anions (like iodide, if present as an impurity) bind too strongly and are difficult to displace at the interface.

    • Solution: Ensure you are using a suitable catalyst like Tetrabutylammonium Bromide (TBAB). If yields are still low, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%. For very stubborn reactions, a more lipophilic catalyst like tetrahexylammonium bromide may provide better results.

  • Cause 3: Suboptimal Reaction Temperature.

    • Why it happens: The reaction has a moderate activation energy. If the temperature is too low (e.g., room temperature), the reaction rate may be impractically slow. If it's too high (>80 °C), side reactions like base-mediated decomposition of the dihaloethane or hydrolysis of the nitrile product can become significant.

    • Solution: The optimal temperature is typically between 50-70 °C. Start at 50 °C and monitor the reaction progress by TLC or GC. If the reaction is slow, cautiously increase the temperature in 5-10 °C increments.

  • Cause 4: Insufficient Mixing.

    • Why it happens: This is a biphasic reaction. The chemical transformations occur at the interface between the aqueous and organic layers and within the organic phase. The rate is therefore highly dependent on the interfacial surface area.

    • Solution: Use a mechanical overhead stirrer for larger scale reactions or a powerful magnetic stir bar and plate capable of achieving vigorous stirring (>700 RPM). You should see a well-mixed emulsion, not two distinct layers.

Problem: I'm observing significant side product formation.

  • Observation: A spot/peak corresponding to a higher molecular weight dimer of the starting material.

    • Cause: The generated carbanion can attack the nitrile group of another starting material molecule. This is more likely if the concentration of the 1,2-dihaloethane is too low or if it is added too slowly.

    • Solution: Use a slight excess of the 1,2-dihaloethane (1.1 to 1.3 equivalents). Ensure all reagents are mixed at the start or that the dihaloethane is added quickly at the beginning of the reaction.

  • Observation: TLC shows multiple new, unidentified spots.

    • Cause: This could be due to decomposition at high temperatures or hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[2]

    • Solution: Lower the reaction temperature. Check the pH of the aqueous layer during workup; it should be neutralized before extraction to prevent base-catalyzed hydrolysis during solvent removal.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

This protocol is a baseline optimized for high yield and purity on a laboratory scale.

Reagents:

  • (Benzo[d]dioxol-5-yl)acetonitrile: 10.0 g (62.1 mmol, 1.0 equiv)

  • 1,2-Dibromoethane: 12.8 g (6.9 mL, 68.3 mmol, 1.1 equiv)

  • Tetrabutylammonium Bromide (TBAB): 1.0 g (3.1 mmol, 0.05 equiv)

  • Sodium Hydroxide (50% w/w aqueous solution): 40 mL

  • Toluene: 50 mL

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add (benzo[d]dioxol-5-yl)acetonitrile, 1,2-dibromoethane, toluene, and TBAB.

  • Stirring: Begin vigorous stirring (e.g., 750 RPM) to ensure good mixing of the organic phase.

  • Base Addition: Slowly add the 50% NaOH solution over 10-15 minutes. The mixture will become a thick emulsion and may exotherm slightly.

  • Reaction: Heat the mixture to 60 °C and maintain this temperature with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS until the starting nitrile is consumed.

  • Workup: Cool the reaction to room temperature. Add 50 mL of water and continue stirring for 5 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol) to yield a white to off-white solid.

Table 1: Influence of Reaction Parameters on Yield
EntryBaseCatalyst (mol%)DihaloalkaneTemp (°C)Time (h)Typical Yield (%)Notes
150% NaOHTBAB (5%)Dibromoethane60585-95%Optimized Conditions
250% NaOHTBAB (1%)Dibromoethane60565-75%Lower catalyst loading slows the reaction.
3K₂CO₃TBAB (5%)Dibromoethane6024<10%Base is too weak for efficient deprotonation.
450% NaOHTBAB (5%)Dichloroethane601240-50%Slower reaction due to poorer leaving group.
550% NaOHTBAB (5%)Dibromoethane252430-40%Reaction is too slow at room temperature.
650% NaOHTEBAC (5%)Dibromoethane60670-80%TEBAC is less lipophilic and slightly less effective.

Yields are illustrative and based on typical outcomes for this reaction class. TBAB = Tetrabutylammonium Bromide; TEBAC = Triethylbenzylammonium Chloride.

References

  • ChemicalBook. (n.d.). 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis. Retrieved from ChemicalBook.[2]

  • Makosza, M. (2014). Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. Retrieved from institutional research repository.[4]

  • Biosynth. (n.d.). 1-(1,3-Benzodioxol-5-yl)cyclopropanecarbonitrile. Retrieved from Biosynth.[3]

  • Douglas, J. J., & MacMillan, D. W. C. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(3), 704-715.[1]

  • McIntosh, J. M., & Khalil, H. (1978). Phase-transfer catalyzed synthesis of activated cyclopropanes. Canadian Journal of Chemistry, 56(16), 2134–2138.[5]

  • Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][2][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.[6][7]

  • Li, W., et al. (2016). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Scientific Reports, 6, 28391.[8]

  • Lopez, B., et al. (2010). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. The Journal of Organic Chemistry, 75(15), 5085-5091.[9]

  • PubChem. (n.d.). 1-(Benzo[d][2][3]dioxol-5-yl)cyclopropanecarbonitrile. Retrieved from PubChem.[10]

  • Google Patents. (2024). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).[11]

  • Sfabu, C., & Zvoriste, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 150(1), 47-60.[12]

  • Sohilait, H. J., & Kainama, H. (2016). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. European Journal of Pure and Applied Chemistry, 3(1).[13][14]

Sources

Optimization

Technical Support Center: Purification of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Introduction: Welcome to the technical support guide for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (CAS No. 33522-14-4). This molecule is a valuable building block in medicinal chemistry and materials science, ofte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (CAS No. 33522-14-4). This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex targets. However, its unique structure, combining a polar nitrile group with a moderately non-polar benzodioxole ring and a rigid cyclopropane core, presents specific challenges during purification.[1]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile?

A: Based on common synthetic routes, such as the reaction of 3,4-methylenedioxyphenylacetonitrile with 1,2-dibromoethane, impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual 3,4-methylenedioxyphenylacetonitrile is a frequent contaminant.

  • Side-Reaction Products: Dimerization or polymerization products of the starting materials or intermediates can form, especially under harsh basic conditions.

  • Reagent-Derived Impurities: Residual phase-transfer catalysts or inorganic salts from the reaction work-up may be present.

Q2: My crude product is a dark, viscous oil. What is the best first step for purification?

A: An oily crude product suggests the presence of significant impurities. A multi-step approach is recommended. First, perform a liquid-liquid extraction to remove baseline inorganic materials and highly polar or non-polar contaminants. Follow this with flash column chromatography, which is highly effective at separating the target compound from unreacted starting materials and side-products. Recrystallization of the chromatography-purified fractions is the final step to achieve high analytical purity.

Q3: How can I reliably assess the purity of my final product?

A: A combination of methods provides the most trustworthy assessment.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is the industry standard for quality control.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities, even if they co-elute in chromatography.[2]

Q4: I've purified my compound by chromatography, but it still won't crystallize. What should I do?

A: This is a common challenge. If the compound remains an oil or wax after chromatography, it may be due to residual, structurally similar impurities or the inherent properties of the molecule. The first step is to ensure the material is indeed pure via HPLC or NMR. If it is pure, techniques like trituration with a non-polar solvent (e.g., hexanes) can induce crystallization. If impurities are still present, a second chromatographic purification using a different solvent system or recrystallization from a carefully selected solvent mixture may be necessary.

Section 2: Troubleshooting and Detailed Protocols

This section provides in-depth, validated protocols to address specific purification challenges.

Problem 1: Low Purity After Initial Work-up (<95%)

This is the most common scenario and is best addressed with flash column chromatography. The moderate polarity of the benzodioxole and nitrile moieties allows for effective separation on silica gel.

The key to successful chromatographic separation is selecting a mobile phase that provides a retention factor (Rƒ) of ~0.3 for the target compound on a TLC plate.

Step-by-Step Methodology:

  • TLC Analysis: Spot your crude material on a silica gel TLC plate. Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The goal is to find a solvent system where the product spot is well-separated from impurity spots and has an Rƒ value between 0.25 and 0.35.

  • Column Packing: Dry-pack a glass column with silica gel (60 Å, 230-400 mesh). Wet the silica with your chosen non-polar solvent, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to form a slurry. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Begin elution with the non-polar solvent component of your mobile phase. Gradually increase the polarity by adding the polar solvent (gradient elution). This ensures non-polar impurities wash out first, followed by your product, leaving more polar impurities on the column. A typical gradient might be from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield the purified compound.

Workflow for Chromatographic Purification

G cluster_0 cluster_1 Crude Crude Product (Oil or Solid) TLC Analyze by TLC (e.g., 8:2 Hex:EtOAc) Crude->TLC Purity Assess Purity TLC->Purity Column Flash Column Chromatography Purity->Column <95% Pure Recrystal Proceed to Recrystallization Purity->Recrystal >95% Pure HighPurity >98% Pure? LowPurity <98% Pure? Combine Combine Pure Fractions & Evaporate Column->Combine Final Pure Product Combine->Final

Caption: Workflow for purifying crude product.

Problem 2: Persistent, Closely-Eluting Impurities

Even after chromatography, you may have impurities with similar polarity to your product. Recrystallization is the gold standard for removing these, affording material of the highest purity.[4]

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (see table below). Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath. The best solvent will fully dissolve the compound when hot and yield a high recovery of crystals upon cooling.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all residual solvent.

Table 1: Recrystallization Solvent Screening Data

SolventPolarity IndexBoiling Point (°C)Suitability Assessment
Isopropanol4.382Excellent: Often provides good solubility when hot and poor solubility when cold.
Ethanol5.278Good: Similar to isopropanol, but may be slightly too good a solvent, reducing yield.
Toluene2.4111Good: A good choice for less polar compounds; the high boiling point aids dissolution.
Ethyl Acetate4.477Fair: May require a co-solvent like hexanes to reduce solubility at cold temperatures.
Hexanes0.069Poor (as primary): Compound likely insoluble. Excellent (as anti-solvent): Use in combination with a more polar solvent.
Water9.0100Poor: The compound is expected to have very low aqueous solubility.[5]

Recrystallization Troubleshooting Logic

G Start Hot, Saturated Solution Allowed to Cool Q1 Does Compound 'Oil Out'? Start->Q1 A1_Yes Re-heat to Dissolve. Add more solvent. Cool more slowly. Q1->A1_Yes Yes Q2 No Crystals Form? Q1->Q2 No A1_Yes->Start A2_Yes1 Scratch inner wall of flask. Q2->A2_Yes1 Yes Success Crystals Form Q2->Success No A2_Yes2 Add a seed crystal. A2_Yes1->A2_Yes2 A2_Yes1->Success A2_Yes3 Reduce solvent volume (evaporation). A2_Yes2->A2_Yes3 A2_Yes2->Success A2_Yes3->Success

Caption: Decision tree for troubleshooting crystallization.

Section 3: Purity Assessment Protocols

Verifying purity is a non-negotiable step. These are standard protocols for analyzing your final product.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A good starting point is a 50:50 mixture of A and B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzodioxole ring absorbs, typically around 288-290 nm.

  • Sample Prep: Prepare a ~1 mg/mL solution of your compound in the mobile phase.

  • Analysis: The purity is calculated as the area of the product peak divided by the total area of all peaks in the chromatogram.

Protocol 2: ¹H NMR Spectroscopy

NMR confirms the structure and identity of the compound and can detect impurities that are invisible to UV detection in HPLC.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the dried sample in ~0.7 mL of deuterated solvent.

  • Analysis:

    • Confirm the presence of characteristic peaks: signals for the aromatic protons on the benzodioxole ring, the singlet for the -OCH₂O- protons, and the multiplets for the cyclopropane protons.

    • Look for extraneous peaks that do not correspond to the product or the solvent.

    • Integration of impurity peaks relative to product peaks can provide a semi-quantitative estimate of purity.

References

  • Home Sunshine Pharma. 1-(2,2-Difluoro-benzo[5][7]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Available from: [Link]

  • National Center for Biotechnology Information. 1-(Benzo[d][5][7]dioxol-5-yl)cyclopropanecarbonitrile. PubChem Compound Database. Available from: [Link]

  • Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][5][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available from: [Link]

  • Al-Obaidi, A., et al. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available from: [Link]

  • Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][5][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. Available from: [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Dung, V. C., et al. (2025). Recent Achievements in the Synthesis of Carbazole Derivatives. Bentham Science. Available from: [Link]

  • Akkurt, M., et al. (2024). Crystal structure of 1-(5-(benzo[d][5][7]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. ResearchGate. Available from: [Link]

  • Djuris, J., et al. (2013). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics. Available from: [Link]

  • Persona, K., et al. (2015). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available from: [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Hindawi. Available from: [Link]

  • Al-Majed, A. R., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules. Available from: [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Synthesis

Welcome to the technical support guide for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction conditions—specifically temperature, solvent, and catalyst—to improve yield, purity, and reproducibility.

I. Synthetic Overview & Core Principles

The synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is typically achieved via a cyclopropanation reaction. The most common and robust method involves the reaction of benzo[d]dioxol-5-ylacetonitrile (also known as piperonyl cyanide) with a 1,2-dihaloethane, such as 1,2-dibromoethane, under basic conditions. This reaction is a classic example of a Michael-Initiated Ring Closure (MIRC) reaction.[1]

Due to the immiscibility of the organic substrate and the aqueous base, this reaction is often best performed under Phase Transfer Catalysis (PTC) conditions. A phase transfer catalyst facilitates the transport of the hydroxide or other basic anion from the aqueous phase into the organic phase, where it can deprotonate the acetonitrile, initiating the reaction.[2][3]

Proposed Reaction Workflow

Below is a diagram illustrating the key steps in the phase transfer-catalyzed synthesis.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (solid or aqueous) QOH Q⁺OH⁻ (in equilibrium) Carbanion Carbanion Intermediate [Ar-CH⁻-CN] QOH->Carbanion Deprotonation Start Benzo[d]dioxol-5-ylacetonitrile (Piperonyl Cyanide) Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Carbanion->Product Nucleophilic attack & Intramolecular Cyclization (Sₙ2) Dibromo 1,2-Dibromoethane Catalyst Q⁺X⁻ (Phase Transfer Catalyst, e.g., TBAB) Catalyst->QOH Anion Exchange

Caption: Phase Transfer Catalysis workflow for the synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about setting up and running the synthesis reaction.

Q1: What is the recommended starting point for reaction conditions?

A1: A good starting point is to use benzo[d]dioxol-5-ylacetonitrile and 1,2-dibromoethane in a 1:1.2 molar ratio. Toluene is a suitable organic solvent, with a 50% aqueous solution of sodium hydroxide as the base. A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) at 2-5 mol% is a standard phase transfer catalyst.[3] An initial reaction temperature of 60-70°C is recommended.[3]

Q2: How critical is the choice of the phase transfer catalyst?

A2: The choice of catalyst is critical. The catalyst's structure determines its solubility in the organic phase and its ability to pair with the anion. Tetrabutylammonium (TBA) and benzyltriethylammonium (TEBA) salts are common and effective choices. The lipophilicity of the catalyst is important; it needs to be soluble enough in the organic phase to transport the anion but also able to return to the aqueous phase for the cycle to continue.[4]

Q3: Can I use a different base, such as potassium hydroxide or an organic base?

A3: Yes, 50% aqueous potassium hydroxide is often interchangeable with sodium hydroxide. Organic bases like DBU or alkali metal alkoxides can also be used, but they typically require anhydrous conditions, which eliminates the advantages of the simpler and more cost-effective PTC setup. For PTC, concentrated aqueous inorganic bases are standard.

Q4: What are the key safety precautions for this reaction?

A4: Benzo[d]dioxol-5-ylacetonitrile and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with concentrated sodium or potassium hydroxide is highly corrosive. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential to prevent runaways.

III. Troubleshooting & Optimization Guide

This guide is structured to help you diagnose and solve common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Ineffective Phase Transfer Is the stirring vigorous enough? Is the catalyst appropriate?Ensure the reaction mixture is being stirred at a high rate (e.g., >500 RPM) to maximize the interfacial surface area between the two phases.[5] If the yield is still low, consider a more lipophilic PTC, such as a tetrahexylammonium salt, especially if using a very non-polar solvent.
Insufficient Basicity Is the concentration of the aqueous base high enough (e.g., 50% w/w)?Low concentrations of NaOH/KOH may not be sufficient to drive the equilibrium towards deprotonation. Use a 50% aqueous solution for optimal results.
Low Reaction Temperature Is the reaction temperature too low, leading to a slow reaction rate?Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C). Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.
Reagent Purity Are the starting materials pure? Was the benzo[d]dioxol-5-ylacetonitrile freshly prepared or stored properly?Use purified starting materials. Benzo[d]dioxol-5-ylacetonitrile can degrade over time. Ensure the 1,2-dibromoethane is free of acidic impurities.
Problem 2: Formation of Significant Side Products
Potential Cause Diagnostic Check Recommended Solution
Nitrile Hydrolysis Does analysis of the crude product (e.g., by IR or NMR) show the presence of a carboxylic acid or amide?This occurs at elevated temperatures and prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Using a slightly less concentrated base (e.g., 40%) might also help, though it could slow down the desired reaction.
Dimerization/Polymerization Is a high molecular weight, insoluble material observed?This can happen if the carbanion attacks another molecule of the starting material. This is more likely at higher temperatures. Ensure a slight excess of the 1,2-dibromoethane is used and that it is present when the base is added. Maintain a controlled temperature.
Elimination of HBr from 1,2-dibromoethane Is vinyl bromide being formed?This can be promoted by very high temperatures or excessively strong bases. Maintain the temperature within the recommended range (60-80°C).
Problem 3: Reaction Stalls or is Incomplete
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Has the reaction stopped before completion?The bromide anion generated during the reaction can compete with the hydroxide for the PTC. If the reaction stalls, adding a small additional amount of catalyst (e.g., 0.5-1 mol%) may restart it.
Insufficient Base Has all the base been consumed?Ensure an adequate excess of the base is used (typically 3-5 equivalents relative to the acetonitrile).
Poor Solvent Choice Is the organic phase too polar or not polar enough?While non-polar solvents like toluene are common, sometimes a slightly more polar solvent can improve solubility and rates. However, highly polar solvents can suppress the activity of the PTC by solvating the anion too strongly.[6][7] Toluene, chlorobenzene, or xylenes are generally good choices.
Optimization Logic Diagram

This diagram provides a systematic approach to optimizing the reaction conditions.

G cluster_temp Temperature Optimization cluster_catalyst Catalyst Optimization cluster_solvent Solvent Optimization Start Start Optimization: Baseline Conditions (Toluene, 50% NaOH, TBAB, 70°C) CheckYield Assess Yield & Purity (TLC/GC) Start->CheckYield Temp_Low Yield Low, Rate Slow? CheckYield->Temp_Low Low Yield Temp_High Side Products High? CheckYield->Temp_High Low Purity Cat_Issue Reaction Stalls or Yield is Poor? CheckYield->Cat_Issue Stalled/Low Yield Solv_Issue Poor Solubility or Slow Reaction? CheckYield->Solv_Issue Persistent Issues Optimal Optimal Conditions Achieved CheckYield->Optimal High Yield & Purity Increase_T Increase Temp (e.g., 80-90°C) Temp_Low->Increase_T Decrease_T Decrease Temp (e.g., 50-60°C) Temp_High->Decrease_T Increase_T->CheckYield Decrease_T->CheckYield Change_Cat Try Different PTC (e.g., TEBA, more lipophilic quat) Cat_Issue->Change_Cat Increase_Cat Increase Catalyst Loading (e.g., to 5-7 mol%) Cat_Issue->Increase_Cat Change_Cat->CheckYield Increase_Cat->CheckYield Change_Solv Test Alternative Solvents (e.g., Xylenes, Chlorobenzene) Solv_Issue->Change_Solv Change_Solv->CheckYield

Caption: A logical workflow for troubleshooting and optimization.

IV. Experimental Protocol Example

This section provides a representative, step-by-step protocol based on established principles of phase transfer catalysis for similar reactions.[3][8]

Materials:

  • Benzo[d]dioxol-5-ylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.03 eq)

  • Sodium Hydroxide (50% aqueous solution, w/w) (4.0 eq)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: To the flask, add benzo[d]dioxol-5-ylacetonitrile, toluene (to achieve a substrate concentration of ~1 M), 1,2-dibromoethane, and tetrabutylammonium bromide.

  • Initiation: Begin vigorous stirring. Slowly add the 50% aqueous sodium hydroxide solution. An exotherm may be observed.

  • Reaction: Heat the mixture to 70-80°C. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by TLC or GC. The reaction is typically complete in 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

V. References

  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. (2014). Link

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). Chemical Communications. Link

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. (2012). Molecules. Link

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). Chemical Communications. Link

  • Optimizing reaction conditions for the synthesis of substituted benzyl cyanides. (2025). BenchChem. Link

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). Molecules. Link

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology. Link

  • Cyclopropanation - Wikipedia. Link

  • Synthesis of Aryloxiranes and Arylcyclopropanes via Deprotonation of Benzyl Chlorides. (2002). Arkivoc. Link

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Link

  • Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. (2025). BenchChem. Link

  • Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2016). Link

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology. Link

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. (2011). Organic Syntheses. Link

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. (2019). Journal of the American Chemical Society. Link

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. Link

  • Stereoselective Cyclopropanation Reactions. (1997). Chemical Reviews. Link

  • Phase-Transfer Catalysis (PTC) - Macmillan Group Meeting. (2008). Link

  • Substrate scope. Reaction conditions: benzyl cyanide derivatives... (2015). ResearchGate. Link

  • Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. (2012). Angewandte Chemie International Edition. Link

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. (2014). RSC Advances. Link

  • Industrial Phase-Transfer Catalysis. (2003). PTC Communications, Inc. Link

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2014). Chemistry - An Asian Journal. Link

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. (2018). Journal of the American Chemical Society. Link

Sources

Optimization

"1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" stability issues and degradation pathways

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. As a molecule incorporating a strained cyclopropane ring, a reactive nitrile group, and a photolabile benzodioxole moiety, understanding its stability profile is critical for successful experimental outcomes and drug development milestones.

This resource is structured to anticipate and address common challenges encountered during the handling, storage, and analysis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. We will delve into the underlying chemical principles governing its stability and provide practical, field-proven protocols to investigate and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural motifs in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile that I should be concerned about regarding stability?

A1: The stability of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is influenced by three key structural features:

  • Cyclopropane Ring: This three-membered ring is highly strained. While the high C-H bond dissociation energy can confer resistance to some forms of oxidative metabolism, the ring is susceptible to opening under certain oxidative and acidic conditions.

  • Nitrile Group: The cyano (-C≡N) group is prone to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid or an amide. While hydrolysis in neutral water is typically slow, it can be catalyzed by acids or bases.

  • Benzodioxole Moiety: The methylenedioxy bridge in the benzodioxole group is a known site of metabolic attack, particularly by cytochrome P450 enzymes. It is also susceptible to photodegradation, which can lead to the formation of colored impurities.

Q2: I've observed a yellowing of my sample over time. What could be the cause?

A2: The yellowing of samples containing a benzodioxole moiety is often indicative of photodegradation. Exposure to light, particularly UV radiation, can initiate photoreactions leading to the formation of phenolic compounds and other chromophoric degradation products. It is crucial to store the compound in amber vials or otherwise protected from light.

Q3: My analytical chromatogram shows unexpected peaks after storing the compound in a protic solvent. What are the likely degradation products?

A3: The appearance of new peaks in your chromatogram after storage in a protic solvent, especially if the pH is not neutral, strongly suggests hydrolysis of the nitrile group. The primary degradation products would be 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxamide and 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid. The rate of hydrolysis is dependent on pH and temperature.

Q4: Can I anticipate any metabolic stability issues with this compound?

A4: Yes, the benzodioxole and cyclopropane moieties are both known to be metabolically labile. The methylenedioxy bridge of the benzodioxole can be oxidized by cytochrome P450 enzymes. The cyclopropane ring can also undergo oxidative metabolism, potentially leading to ring-opened metabolites. Early in vitro metabolic stability assays using liver microsomes or hepatocytes are highly recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Inconsistent Purity Results
Symptom Potential Cause Troubleshooting Steps
Purity decreases over a series of analyses.On-instrument degradation.Investigate the stability of the compound in the analytical mobile phase. Consider using a mobile phase with a neutral pH and minimizing the time the sample spends in the autosampler.
Batch-to-batch purity variations.Inconsistent storage conditions or exposure to destabilizing factors during synthesis/purification.Review and standardize storage conditions (temperature, light exposure, inert atmosphere). Re-evaluate the final steps of purification to ensure removal of any residual acids, bases, or oxidizing agents.
Appearance of new impurity peaks upon re-analysis of an older sample.Long-term storage instability.Perform a systematic stability study under controlled storage conditions to establish a re-test date. Store under inert gas and at low temperatures.
Issue 2: Formation of Colored Impurities
Symptom Potential Cause Troubleshooting Steps
The solid material or solution turns yellow to brown.Photodegradation of the benzodioxole ring.Store the material in light-protecting containers (e.g., amber vials). Conduct all manipulations under reduced light conditions.
Color development is accelerated by heat.A combination of thermal and oxidative degradation.Store at reduced temperatures and under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Poor Recovery in Biological Assays
Symptom Potential Cause Troubleshooting Steps
Lower than expected compound concentration in cell-based or in vivo studies.Metabolic degradation.Conduct in vitro metabolic stability assays with liver microsomes or S9 fractions to determine the metabolic half-life.
Inconsistent results in aqueous assay buffers.Hydrolysis of the nitrile group.Assess the stability of the compound in the assay buffer over the time course of the experiment. If degradation is observed, consider adjusting the buffer pH to be closer to neutral or reducing the experiment duration.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile based on the known reactivity of its functional groups.

G cluster_main 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile cluster_hydrolysis Hydrolysis cluster_photo_oxidation Photo/Oxidative Degradation A 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile B 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxamide A->B H₂O / H⁺ or OH⁻ D Phenolic Derivatives A->D hv / O₂ E Ring-Opened Products A->E Oxidizing Agents C 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid B->C H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2]

Objective: To investigate the stability of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile under various stress conditions.

Materials:

  • 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solutions at room temperature and 60°C.

    • Analyze samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the steps for acid hydrolysis using 0.1 M and 1 M NaOH.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature.

    • Analyze samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 60°C, 80°C, and 105°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples after exposure. A dark control should be run in parallel.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Characterization Degradant Characterization HPLC->Characterization Stock Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Photolytic Solid Solid Compound Solid->Thermal Solid->Photolytic

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm and 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Optimization:

  • Analyze a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope and initial/final mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.

  • If co-elution occurs, consider using a different column chemistry (e.g., phenyl-hexyl) or modifying the mobile phase pH (if the compound is stable under those conditions).

  • The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • Alneamah, M. (2017). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials Science and Applications, 6(3), 143. [Link]

  • Halley, J., et al. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 108(12), 3856-3866. [Link]

  • Sugiura, M., et al. (2024). (E)-1-(Benzo[d][1][4]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 281502, 1-(Benzo[d][1][4]dioxol-5-yl)cyclopropanecarbonitrile. [Link]

  • Alsante, K. M., et al. (2014). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 103(8), 2243-2255. [Link]

  • Wang, R., et al. (2020). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 10(38), 22611-22619. [Link]

  • de Fátima, Â., et al. (2007). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society, 18(3), 554-560. [Link]

  • Seshadri, R. K., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(10), 4568-4574. [Link]

  • Kasar, P. (2022). A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]

  • Kaur, G., et al. (2022). Composition of aerosols from thermal degradation of flavors used in ENDS and tobacco products. Food and Chemical Toxicology, 166, 113222. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86621212. [Link]

  • Gackowska, A., et al. (2021). Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. Molecules, 26(15), 4648. [Link]

  • Sinditskii, V. P., et al. (2021). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta, 702, 178964. [Link]

  • Maggio, R. M., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 115, 199-221. [Link]

  • Kaur, G., et al. (2022). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Food and Chemical Toxicology, 166, 113222. [Link]

  • Roy, B., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Molecules, 28(15), 5707. [Link]

  • NIST. (E)-5-(Benzo[d][1][4]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry, 5(1), 146-155. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57356230, 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. [Link]

  • Yan, Y. (2015). Crystal structure of 2-(benzo[d][1][4]dioxol-5-yl)-3-benzoylcyclopropane-1,1-dicarbonitrile, C19H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 125-126. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

Introduction

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its synthesis typically involves the cyclopropanation of a substituted styrene derivative or the reaction of a benzodioxole-containing compound with a cyclopropanating agent. The introduction of the nitrile group can be achieved either before or after the formation of the cyclopropane ring.[3][4] Challenges in this synthesis can arise from a variety of factors, including reagent purity, reaction conditions, and the inherent reactivity of the starting materials. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My cyclopropanation reaction has a very low yield. What are the likely causes and how can I improve it?

Low yields in cyclopropanation reactions are a common issue. The root cause often lies in the choice of reagents, reaction conditions, or the stability of the intermediates.

Potential Causes & Solutions:

  • Inefficient Carbene/Carbenoid Generation: The formation of the cyclopropane ring often proceeds via a carbene or carbenoid intermediate.[5][6] The efficiency of this step is critical.

    • Troubleshooting:

      • Reagent Quality: Ensure the purity of your carbene precursor (e.g., a diazo compound or a dihaloalkane). Impurities can quench the reactive intermediate.

      • Activation Method: If using a metal-mediated reaction (e.g., Simmons-Smith), ensure the metal (e.g., zinc-copper couple) is properly activated.[5]

      • Alternative Reagents: Consider alternative cyclopropanating agents. Phase-transfer catalysis with a suitable catalyst can be highly effective for generating the reactive species in a controlled manner.[7][8][9][10][11]

  • Side Reactions: The starting alkene or the product may undergo undesired side reactions.

    • Troubleshooting:

      • Temperature Control: Many cyclopropanation reactions are exothermic. Running the reaction at a lower temperature can minimize side product formation.

      • Inert Atmosphere: The benzodioxole moiety can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

      • Reaction Time: Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that can lead to product decomposition.

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol provides a general framework for a phase-transfer catalyzed cyclopropanation, which can often improve yields and selectivity.

Parameter Condition Rationale
Starting Material 2-(Benzo[d]dioxol-5-yl)acrylonitrilePrecursor with the nitrile group already installed.
Cyclopropanating Agent Dibromomethane or DiiodomethaneSource of the CH2 group.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB) or a chiral catalystFacilitates the transfer of the base to the organic phase.[10]
Base 50% aqueous Sodium HydroxideDeprotonates the cyclopropanating agent.
Solvent Dichloromethane or TolueneOrganic phase for the reaction.
Temperature 0°C to Room TemperatureTo control the reaction rate and minimize side reactions.

Workflow for Optimizing Cyclopropanation Yield

G start Low Yield in Cyclopropanation check_reagents Verify Reagent Purity and Activation start->check_reagents check_reagents->start Reagents Impure/Inactive optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK analyze_side_products Analyze Side Products by GC-MS/NMR optimize_conditions->analyze_side_products alternative_methods Consider Alternative Cyclopropanation Methods change_catalyst Change Phase-Transfer Catalyst alternative_methods->change_catalyst analyze_side_products->alternative_methods No Improvement adjust_stoichiometry Adjust Reagent Stoichiometry analyze_side_products->adjust_stoichiometry Identified Side Reactions successful_synthesis Successful Synthesis adjust_stoichiometry->successful_synthesis Yield Improved change_catalyst->successful_synthesis Yield Improved

Caption: Troubleshooting workflow for low cyclopropanation yield.

FAQ 2: I am observing significant formation of byproducts. How can I identify and minimize them?

Byproduct formation is a common challenge that can complicate purification and reduce the overall yield.

Common Byproducts and Their Origins:

  • Polymerization of the Alkene: The starting alkene can polymerize under acidic or radical conditions.

  • Ring-Opening of the Cyclopropane: The strained cyclopropane ring can open under certain conditions, especially in the presence of acids or nucleophiles.[5]

  • Side Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid if water is present, particularly under acidic or basic conditions.[12][13][14]

Strategies for Minimizing Byproducts:

  • Control of Reaction pH: If possible, maintain a neutral pH to avoid acid- or base-catalyzed side reactions.

  • Use of Anhydrous Conditions: Employ anhydrous solvents and reagents to prevent hydrolysis of the nitrile group.

  • Purification of Starting Materials: Ensure the starting materials are free from impurities that could initiate side reactions.

  • Careful Work-up: During the reaction work-up, avoid harsh acidic or basic conditions. A neutral aqueous wash followed by extraction is often sufficient.

Decision Tree for Byproduct Minimization

G start Byproduct Formation Observed identify_byproduct Identify Byproduct Structure (GC-MS, NMR) start->identify_byproduct is_polymer Is it a polymer? identify_byproduct->is_polymer is_ring_opened Is it a ring-opened product? is_polymer->is_ring_opened No add_inhibitor Add Radical Inhibitor is_polymer->add_inhibitor Yes is_nitrile_hydrolysis Is it a nitrile hydrolysis product? is_ring_opened->is_nitrile_hydrolysis No modify_workup Modify Work-up (Avoid Acid/Base) is_ring_opened->modify_workup Yes use_anhydrous Use Anhydrous Conditions is_nitrile_hydrolysis->use_anhydrous Yes end Byproducts Minimized add_inhibitor->end modify_workup->end use_anhydrous->end

Caption: Decision tree for minimizing byproduct formation.

FAQ 3: The reaction to introduce the nitrile group is failing. What are the best practices for nitrile synthesis in this context?

The introduction of a nitrile group can be challenging, especially in the presence of other functional groups.

Common Methods for Nitrile Synthesis:

  • Nucleophilic Substitution (SN2): Reaction of a suitable alkyl halide with a cyanide salt (e.g., NaCN or KCN).[3][14] This is a common and effective method.

  • Dehydration of an Amide: Conversion of a primary amide to a nitrile using a dehydrating agent like POCl₃ or SOCl₂.[13]

Troubleshooting Nitrile Synthesis:

  • Choice of Cyanide Source: For SN2 reactions, the choice of cyanide salt and solvent is crucial. Using a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the cyanide ion.

  • Leaving Group: A good leaving group (e.g., bromide or tosylate) on the substrate is essential for an efficient SN2 reaction.

  • Steric Hindrance: If the reaction center is sterically hindered, the SN2 reaction may be slow or fail. In such cases, alternative methods like the dehydration of an amide might be more suitable.

  • Safety Precautions: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Reaction Scheme: Synthesis of the Nitrile Precursor

A plausible route to the target molecule involves the synthesis of 2-(Benzo[d]dioxol-5-yl)acetonitrile as a key intermediate.[15]

This intermediate can then undergo cyclopropanation.

Summary of Key Recommendations

ProblemKey RecommendationRationale
Low Yield Optimize carbene/carbenoid generation and consider phase-transfer catalysis.Ensures efficient formation of the reactive intermediate for cyclopropanation.[7][10]
Byproduct Formation Maintain anhydrous and neutral conditions; purify starting materials.Minimizes side reactions such as polymerization and hydrolysis.[5][12]
Failed Nitrile Synthesis Use a polar aprotic solvent for SN2 reactions with a good leaving group.Enhances the rate of nucleophilic substitution to form the nitrile.[3]

This technical support guide provides a starting point for troubleshooting failed reactions in the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. Successful synthesis relies on a combination of pure reagents, optimized reaction conditions, and a thorough understanding of the underlying reaction mechanisms.

References

  • Heavily substituted cyclopropane esters were prepared in high yields, complete diastereoselection and high enantioselectivity, and allowed multi-gram preparation of desired products.
  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes.
  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (Source: Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH)
  • Asymmetric Cyclopropanation Reaction under Phase‐Transfer Catalyzed Conditions.
  • 1-(2,2-Difluoro-benzo[7][9]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis. (Source: 1-(2,2-Difluoro-benzo[7][9]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook)

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • 1-(1,3-Benzodioxol-5-yl)cyclopropanecarbonitrile | 33522-14-4 | IBA52214. (Source: 1-(1,3-Benzodioxol-5-yl)cyclopropanecarbonitrile | 33522-14-4 | IBA52214 - Biosynth)
  • Proton Guru Practice III.8: Cyclopropanation, Epoxidation and Alkene Reaction Practice. (Source: Proton Guru Practice III.
  • Reactions of Nitriles. (Source: Reactions of Nitriles - Chemistry Steps)
  • Cyclopropanecarboxylic acid, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-. (Source: Cyclopropanecarboxylic acid, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- - ChemBK)
  • Cyclopropanation of Alkenes. (Source: Cyclopropanation of Alkenes - Master Organic Chemistry)
  • 20.7 Chemistry of Nitriles. (Source: 20.
  • (E)-1-(Benzo[d][7][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (Source: (E)-1-(Benzo[d][7][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI)

  • 1-(Benzo[d][7][9]dioxol-5-yl)cyclopropanecarbonitrile. (Source: 1-(Benzo[d][7][9]dioxol-5-yl)cyclopropanecarbonitrile - PubChem)

  • 1-(2,2-Difluoro-benzo[7][9]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. (Source: 1-(2,2-Difluoro-benzo[7][9]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7)

  • 20.7: Chemistry of Nitriles. (Source: 20.7: Chemistry of Nitriles)
  • Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. (Source: Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons - Pearson)
  • Organic Syntheses Procedure. (Source: Organic Syntheses Procedure)
  • 11.3.5 Cyclopropanation of Alkenes. (Source: 11.3.
  • Stereoselective Cyclopropanation Reactions.
  • Commonly used methods for cyclopropanation reactions. (Source: Commonly used methods for cyclopropanation reactions.
  • Synthesis of 1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropanol. (Source: Synthesis of 1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropanol - PrepChem.com)
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (Source: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central)
  • Method for artificially synthesizing cyclopropanecarbonitrile.
  • 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile | CAS 33522-14-4. (Source: 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile | CAS 33522-14-4 | SCBT)
  • 1-(Benzo[d][7][9]dioxol-5-yl)cycloheptane-1-carbonitrile. (Source: 1146290-24-5 | 1-(Benzo[d][7][9]dioxol-5-yl)cycloheptane-1-carbonitrile | ChemScene)

  • Process for isolation and synthesis of 1-(3,4 methylenedioxy-phenyl)-1E-tetradecene and its analogues and their activities against tumors and infections. (Source: US5962515A - Process for isolation and synthesis of 1-(3,4 methylenedioxy-phenyl)
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (Source: Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed)
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • 1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic Acid. (Source: 862574-88-7 | Product Name : 1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic Acid)
  • METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[7][9] DIOXOLANE. (Source: DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[7][9] DIOXOLANE - Google Patents)

  • (E)-5-(Benzo[d][7][9]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. (Source: (E)-5-(Benzo[d][7][9]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one - the NIST WebBook)

  • 2-(Benzo[d][7][9]dioxol-5-yl)acetonitrile. (Source: 2-(Benzo[d][7][9]dioxol-5-yl)acetonitrile - ChemScene)

Sources

Optimization

"1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" unexpected spectroscopic results

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic results during their experimental work with this compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges in the characterization of this molecule.

Expected Spectroscopic Data

A crucial first step in troubleshooting is to have a reliable set of reference data. While experimental spectra for this specific molecule are not widely published, we have compiled a set of expected values based on high-quality computational predictions and experimental data from closely related analogs.

Predicted NMR Data

The following data was predicted using advanced computational algorithms and serves as a baseline for what to expect in your spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.90d1HAr-H
~6.85dd1HAr-H
~6.78d1HAr-H
~5.95s2HO-CH₂-O
~1.65m2HCyclopropyl-H
~1.30m2HCyclopropyl-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~148.0Ar-C
~147.0Ar-C
~135.0Ar-C
~122.0Ar-CH
~120.5C≡N
~108.5Ar-CH
~108.0Ar-CH
~101.5O-CH₂-O
~25.0Quaternary Cyclopropyl-C
~18.0Cyclopropyl-CH₂
Expected IR and MS Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1500, ~1450Aromatic C=C stretch
~1250, ~1040C-O-C stretch (dioxole)

Table 4: Expected Mass Spectrometry Fragments (EI)

m/zProposed Fragment
187[M]⁺ (Molecular Ion)
160[M - HCN]⁺
135[M - C₃H₄N]⁺
121[M - C₄H₄N]⁺
77[C₆H₅]⁺

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common discrepancies you may encounter in your spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What could be the cause?

A1: Peak broadening can stem from several factors.[1] A common issue is poor shimming of the NMR magnet, which leads to an inhomogeneous magnetic field.[1] Another possibility is the presence of paramagnetic impurities, even in trace amounts. These can significantly shorten relaxation times and broaden signals. Ensure your sample is free from any metal contaminants. Sample concentration can also play a role; overly concentrated samples can lead to increased viscosity and peak broadening.[1]

Troubleshooting Workflow for Broad NMR Peaks

G start Broad Peaks Observed in ¹H NMR check_shims Re-shim the Magnet start->check_shims rerun_spectrum Re-acquire Spectrum check_shims->rerun_spectrum check_concentration Dilute the Sample check_concentration->rerun_spectrum check_impurities Filter the Sample / Check for Paramagnetic Impurities check_impurities->rerun_spectrum rerun_spectrum->check_concentration Still Broad rerun_spectrum->check_impurities Still Broad problem_solved Problem Resolved rerun_spectrum->problem_solved consult_expert Consult Facility Manager rerun_spectrum->consult_expert Still Broad

Caption: Troubleshooting workflow for broad NMR signals.

Q2: I'm seeing unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: The aromatic region is sensitive to the electronic environment. Unexpected peaks could arise from several sources:

  • Starting Materials: Incomplete reaction could leave residual starting materials. For instance, if synthesizing from piperonal, you might see an aldehyde proton around 9.8 ppm.

  • Side Products: Cyclopropanation reactions can sometimes lead to side products.[2] For example, insertion of the carbene into a C-H bond of a solvent molecule could generate an impurity with aromatic signals.

  • Positional Isomers: If the starting material was a mixture of isomers, or if isomerization occurred during the reaction, you might have a positional isomer of your target compound, leading to a more complex aromatic region.

Q3: The integration of my methylene bridge protons (O-CH₂-O) is not exactly 2H. Should I be concerned?

A3: Minor deviations in integration can occur due to phasing errors or baseline distortions. However, a significant deviation could indicate the presence of an impurity that has signals overlapping with the methylene bridge protons. It is also possible that a small amount of a byproduct that lacks the benzodioxole moiety is present, which would make the relative integration of the methylene bridge protons appear higher.

Infrared (IR) Spectroscopy

Q1: The nitrile (C≡N) peak in my IR spectrum is weak or shifted from the expected ~2230 cm⁻¹. Why?

A1: The intensity and position of the nitrile stretch can be influenced by the molecular environment. A weaker than expected peak might be due to a low concentration of the sample. A shift in the peak position could be due to:

  • Conjugation: While the cyclopropyl ring isolates the nitrile from the aromatic system, any impurities where the nitrile is conjugated with a double bond will show a C≡N stretch at a lower frequency.

  • Hydrogen Bonding: If your sample is not completely dry, hydrogen bonding between water and the nitrile can cause a slight broadening and shift of the peak.

  • Instrument Calibration: Ensure the instrument is properly calibrated. It is good practice to run a polystyrene standard to verify the calibration.[3]

Q2: I see a broad absorption around 3200-3500 cm⁻¹. My compound doesn't have an O-H or N-H group. What is this?

A2: A broad peak in this region is almost always indicative of the presence of water in your sample or in the KBr pellet if you are using one. It is crucial to use dry sample and KBr, and to handle them in a low-humidity environment to avoid this common contaminant.

Mass Spectrometry (MS)

Q1: I don't see a molecular ion peak at m/z 187. Is my sample incorrect?

A1: Not necessarily. The molecular ion in electron ionization (EI) mass spectrometry can sometimes be unstable and fragment completely.[4] For this compound, the molecular ion is expected to be reasonably stable, but its absence could suggest a problem with the ionization conditions. Try using a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) to confirm the molecular weight.

Q2: I'm observing a peak at an m/z value higher than 187. What could this be?

A2: A peak higher than the expected molecular weight could be an M+1 peak, which arises from the natural abundance of ¹³C. For a molecule with 11 carbons, the M+1 peak should be approximately 12% of the intensity of the molecular ion peak. If the peak is significantly more intense than this, it could indicate the presence of a higher molecular weight impurity. This could be a byproduct of the synthesis, such as a dimer.

Troubleshooting Workflow for Unexpected MS Results

Caption: Logical steps for troubleshooting mass spectrometry data.

Experimental Protocols

To ensure the quality of your data, follow these standardized protocols for sample preparation and analysis.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of your purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol. Record a background spectrum.

  • Sample Application: Place a small amount of your solid sample onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol after the measurement.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[d][3][5]dioxol-5-yl)cyclopropanecarbonitrile. Retrieved from [Link]

  • Organic Spectroscopy International. (2017). trans-2-(benzo[d][3][5]dioxol-5-yl)-2-methylcyclopropane-1-carbonitrile. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring Reproducibility with 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (BDCC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (BDCC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the highest level of assay reproducibility when working with this compound. As a versatile small molecule scaffold, precise handling and a thorough understanding of its properties are paramount to achieving reliable and consistent experimental outcomes.[1]

This document moves beyond a simple set of instructions. It delves into the causality behind experimental choices, offering field-proven insights to help you anticipate and resolve challenges before they impact your results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

A solid understanding of the physicochemical properties of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is the bedrock of reproducible assay design.

Compound Profile
PropertyValueSource
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [1][2]
CAS Number 33522-14-4[1]
Computed XLogP3 1.9[2]
Appearance Typically a solid powder (Note: A related difluoro- compound is a white powder).[3]Varies by supplier
Frequently Asked Questions

Q1: What is the primary challenge when working with BDCC in aqueous assay buffers?

A: Based on its computed XLogP3 of 1.9, BDCC is a moderately hydrophobic compound.[2] Poor aqueous solubility is a common reason for the lack of activity or poor reproducibility of small molecule inhibitors in assays.[4] If the compound precipitates out of solution, its effective concentration will be much lower than intended, leading to inconsistent results.

Q2: Which solvent should I use to prepare a stock solution of BDCC?

A: Dimethyl sulfoxide (DMSO) is a highly versatile solvent suitable for most nonpolar and polar compounds and is a common choice for preparing high-concentration stock solutions.[5] Given BDCC's hydrophobicity, starting with a high-purity, anhydrous DMSO stock solution (e.g., 10 mM) is the recommended best practice.

Q3: How should I store BDCC, both as a solid and in solution?

A: As a solid, store the compound in a cool, dry, and dark environment, as recommended for most research chemicals to prevent degradation.[3][6] Once in solution (e.g., in DMSO), it is critical to aliquot the stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4][7]

Q4: Can the benzodioxole moiety affect my assay?

A: Yes. The 1,3-benzodioxole ring is an electron-rich system that can be involved in various chemical reactions.[8] While generally stable, its reactivity could be a factor in certain assay conditions, potentially leading to compound degradation or interaction with other assay components over time. It's crucial to establish the stability of BDCC under your specific assay conditions (pH, temperature, light exposure).

Part 2: Troubleshooting Guide for Assay Inconsistency

This section addresses specific issues you may encounter that can compromise the reproducibility of your results.

Issue 1: High Variability Between Replicate Wells

Q: My dose-response curve is erratic, and replicates of the same concentration show high standard deviations. What's happening?

A: This is a classic sign of compound precipitation. Even if not visible to the naked eye, micro-precipitates can form when the DMSO stock is diluted into an aqueous buffer.

Troubleshooting Workflow:

start High Replicate Variability Observed solubility_check Perform a Solubility Test (See Protocol Below) start->solubility_check precipitate_visible Is Precipitate Visible? solubility_check->precipitate_visible lower_concentration Lower Final BDCC Concentration precipitate_visible->lower_concentration Yes dilution_method Review Dilution Protocol precipitate_visible->dilution_method No yes_precipitate Yes no_precipitate No cosolvent Add a Co-solvent (e.g., Pluronic F-68) to Assay Buffer lower_concentration->cosolvent end_precipitate Re-run Assay with Optimized Solubilization Protocol cosolvent->end_precipitate serial_dilution Use Serial Dilution in Buffer (Not single large dilution) dilution_method->serial_dilution vortexing Ensure Adequate Mixing (Vortex after each dilution step) serial_dilution->vortexing end_no_precipitate Re-run Assay with Optimized Dilution Protocol vortexing->end_no_precipitate

Caption: Troubleshooting high replicate variability.

Issue 2: Loss of Activity Over Time (Plate Drift)

Q: The inhibitory effect of BDCC seems to decrease from the beginning to the end of a long experiment or between plates run on different days. Why?

A: This suggests a compound stability issue within your experimental timeframe. The compound may be degrading in the aqueous buffer at the assay temperature (e.g., 37°C) or due to light exposure.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Prepare your highest concentration of BDCC in the final assay buffer.

    • Incubate this solution under the exact same conditions as your assay (time, temperature, light).

    • At different time points (e.g., 0, 2, 4, 8 hours), test the activity of this pre-incubated solution. A decrease in potency over time confirms instability.

  • Mitigation Strategies:

    • Reduce Incubation Time: If possible, shorten the duration of the experiment.

    • Protect from Light: Use amber plates or ensure the incubator is dark, as the benzodioxole moiety may be light-sensitive.[6]

    • Prepare Fresh: Prepare working solutions immediately before adding them to the assay plate. Do not let diluted compound sit at room temperature for extended periods.

Issue 3: Inconsistent Results Between Stock Aliquots

Q: I thawed a new aliquot of my BDCC stock solution, and the results are different from my last experiment. What could be the cause?

A: This points to a problem with the integrity of your stock solution.

Root Cause Analysis:

start Inconsistent Results Between Stock Aliquots improper_storage Improper Storage start->improper_storage improper_prep Improper Preparation start->improper_prep freeze_thaw Repeated Freeze-Thaw Cycles improper_storage->freeze_thaw water_contamination Water Contamination in DMSO improper_storage->water_contamination solution Solution: Prepare a Fresh Stock (See Protocol Below) freeze_thaw->solution water_contamination->solution weighing_error Initial Weighing Error improper_prep->weighing_error incomplete_dissolution Incomplete Dissolution improper_prep->incomplete_dissolution weighing_error->solution incomplete_dissolution->solution

Caption: Root cause analysis for inconsistent stock aliquots.

The most common culprit is water absorption by DMSO, which is highly hygroscopic.[5] Water contamination can lower the solubility of hydrophobic compounds like BDCC, causing it to precipitate upon freezing and fail to fully redissolve upon thawing.

Part 3: Validated Protocols for Maximizing Reproducibility

Adhering to standardized protocols is the most effective way to ensure consistency.

Protocol 1: Preparation of a 10 mM BDCC Stock Solution

This protocol details the steps for preparing a highly reliable concentrated stock solution.

  • Pre-Preparation:

    • Bring the vial of solid BDCC and a bottle of anhydrous, high-purity DMSO to room temperature in a desiccator to prevent water condensation.[5]

    • Calculate the required mass for your desired volume. For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 187.19 g/mol * 1000 mg/g = 1.87 mg .

  • Weighing:

    • On a calibrated analytical balance, carefully weigh the calculated mass of BDCC into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).[9]

    • Record the exact mass.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the BDCC powder.

    • Cap the vial securely.

    • Vortex vigorously for at least 30 seconds to ensure complete dissolution.[10] Visually inspect against a light source to confirm no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The aliquot volume should be convenient for your typical experimental dilutions.

    • Label each aliquot clearly with the compound name, concentration, date, and lot number.

    • Store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Aqueous Solubility Assessment

This quick test helps determine the solubility limit of BDCC in your specific assay buffer, preventing inadvertent precipitation.

  • Preparation:

    • In a clear microcentrifuge tube, add 1 mL of your final assay buffer.

    • Prepare a serial dilution of your BDCC DMSO stock.

  • Testing:

    • Add a small volume of the BDCC stock to the buffer to achieve the highest concentration you plan to test (ensure the final DMSO concentration is below your assay's tolerance limit, typically <0.5%).[4][7]

    • Vortex the solution gently.

  • Incubation and Observation:

    • Incubate the tube under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[4]

    • Visually inspect the solution for any signs of cloudiness or precipitation against a dark background.

    • For a more quantitative measure, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.

  • Analysis:

    • If precipitation is observed, your intended concentration is too high. You must either lower the working concentration or reformulate the buffer with a solubilizing agent.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]

  • LabRepCo. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • XPRESS CHEMS. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]

  • PubChem. (n.d.). 1-(Benzo[d][8][11]dioxol-5-yl)cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Valdman, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • CRISP Maastricht. (2017, March). Preparation stock solution solid compound(s). [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. [Link]

  • ResearchGate. (n.d.). Reaction of spiro[1,3-benzodioxole-benzothiazines] with hydroxylamine and active methylene compounds. [Link]

  • Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • PubChem. (n.d.). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental pitfalls associated with this synthesis. We will delve into the intricacies of the reaction, providing field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

Synthesis Overview: A Phase-Transfer Catalysis Approach

The most common and effective method for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is through a phase-transfer catalyzed (PTC) cyclopropanation reaction. This approach involves the reaction of 3,4-methylenedioxyphenylacetonitrile (also known as piperonyl cyanide) with 1,2-dibromoethane in a biphasic system, typically an organic solvent and a concentrated aqueous solution of a strong base, with a phase-transfer catalyst to facilitate the reaction.

The underlying principle of PTC is to transport a reactive anion (in this case, the carbanion of 3,4-methylenedioxyphenylacetonitrile) from the aqueous phase to the organic phase where the electrophile (1,2-dibromoethane) resides, thus enabling the reaction to proceed.[1][2]

Reaction Scheme:

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH NaOH (aq) Catalyst_aq Q+X- Reactant 3,4-Methylenedioxyphenylacetonitrile Catalyst_org Q+ -CH(Ar)CN Reactant->Catalyst_org Deprotonation at interface AlkylatingAgent 1,2-Dibromoethane Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Product->Catalyst_aq Regeneration of Q+X- Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->Product + 1,2-Dibromoethane (Cyclization)

Caption: Phase-Transfer Catalysis Workflow for Cyclopropanation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Synthesis & Reaction Control

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A1: Several factors can contribute to a sluggish or stalled reaction:

  • Inefficient Stirring: In a biphasic PTC system, the reaction rate is highly dependent on the interfacial area between the two phases. Inadequate agitation leads to poor mixing and a reduced rate of transfer of the reactive anion into the organic phase.

    • Troubleshooting: Increase the stirring rate to create a fine emulsion. For laboratory-scale reactions, a vigorous overhead stirrer is often more effective than a magnetic stir bar.[3]

  • Inactive Catalyst: The phase-transfer catalyst can be "poisoned" or may be of poor quality.

    • Troubleshooting:

      • Catalyst Choice: Quaternary ammonium salts like benzyltriethylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) are commonly used. Ensure the catalyst is from a reputable source and is not expired.

      • Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. If the reaction is slow, a modest increase in catalyst loading can be beneficial.

  • Insufficient Base Strength: While a 50% aqueous sodium hydroxide solution is standard, its effective concentration can decrease over time due to absorption of atmospheric carbon dioxide.

    • Troubleshooting: Use a freshly prepared and accurately concentrated solution of sodium hydroxide.

  • Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

Q2: I am observing a low yield of the desired product. What are the potential side reactions?

A2: Low yields are often a result of competing side reactions:

  • Elimination of HBr from 1,2-dibromoethane: Under strongly basic conditions, 1,2-dibromoethane can undergo elimination to form vinyl bromide, which is volatile and less reactive as an alkylating agent.[4][5]

    • Troubleshooting:

      • Slow Addition: Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low concentration, thereby favoring the desired cyclopropanation over elimination.

      • Temperature Control: Avoid excessive heating, which can accelerate the elimination reaction.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under strongly basic conditions, especially with prolonged reaction times or at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide.[6][7]

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.

      • Moderate Temperature: Maintain a moderate reaction temperature.

  • Dimerization of the Starting Material: Self-condensation of the 3,4-methylenedioxyphenylacetonitrile can occur, leading to the formation of dimers.

    • Troubleshooting: This is less common in this specific reaction but can be minimized by ensuring an adequate amount of the alkylating agent is present and by maintaining good control over the reaction conditions.

Work-up & Purification

Q1: I am struggling with a persistent emulsion during the aqueous work-up. How can I break it?

A1: Emulsion formation is a frequent issue in PTC reactions due to the presence of the catalyst, which acts as a surfactant.[3][8]

  • Troubleshooting Strategies:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[8]

    • Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite®. This can help to break up the droplets and facilitate separation.[3]

    • Change in pH: A slight acidification of the aqueous layer (if the product is stable to acid) can sometimes disrupt the emulsion.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.[8]

Q2: How can I effectively remove the phase-transfer catalyst from my final product?

A2: Quaternary ammonium salts can be challenging to remove completely.

  • Troubleshooting Purification:

    • Aqueous Washes: Multiple washes with water or brine during the work-up can help to remove a significant portion of the catalyst.

    • Column Chromatography: This is often the most effective method. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the less polar product from the highly polar catalyst.

    • Acid Wash: For catalysts like TEBAC, a dilute acid wash (e.g., 1M HCl) can sometimes help to partition the catalyst into the aqueous phase, provided the product is stable to acid.[9]

Characterization & Stability

Q1: How can I confirm the structure of my product and identify impurities?

A1: Spectroscopic methods are essential for characterization.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (O-CH₂-O), and multiplets for the cyclopropyl protons.[10]

    • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the methylenedioxy carbon, the nitrile carbon, and the cyclopropyl carbons.[11]

Proton Approximate Chemical Shift (ppm)
Aromatic (Ar-H)6.7 - 6.9
Methylenedioxy (O-CH₂-O)~5.9
Cyclopropyl (CH₂)1.2 - 1.8
  • FT-IR Spectroscopy: Look for a characteristic nitrile (C≡N) stretch around 2240 cm⁻¹.

Q2: Is the benzodioxole ring stable under the strong basic conditions of the reaction?

A2: The methylenedioxy bridge of the benzodioxole moiety is generally stable to strong bases at moderate temperatures. However, prolonged exposure to harsh conditions or very high temperatures could potentially lead to cleavage of the acetal. It is good practice to use the mildest effective conditions and to monitor the reaction to avoid unnecessary exposure to the strong base.[12][13]

Experimental Protocol: A Validated Starting Point

The following protocol is a representative procedure for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. It is crucial to perform a small-scale trial to optimize the conditions for your specific laboratory setup.

Materials:

Reagent MW Amount Moles
3,4-Methylenedioxyphenylacetonitrile161.1610.0 g62.0 mmol
1,2-Dibromoethane187.8612.8 g (6.8 mL)68.2 mmol
Sodium Hydroxide40.0025.0 g625 mmol
Benzyltriethylammonium Chloride (TEBAC)227.771.41 g6.2 mmol
Toluene-100 mL-
Water-25 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,4-methylenedioxyphenylacetonitrile, toluene, and benzyltriethylammonium chloride.

  • In a separate beaker, carefully dissolve sodium hydroxide in water to prepare a 50% (w/w) solution. Caution: This is a highly exothermic process.

  • Begin vigorous stirring of the organic mixture and add the 50% sodium hydroxide solution.

  • From the dropping funnel, add 1,2-dibromoethane dropwise over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed (typically 4-6 hours), stop stirring and dilute the mixture with 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers. If an emulsion forms, refer to the troubleshooting guide above.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile as a solid.

G A Combine Reactants: - 3,4-Methylenedioxyphenylacetonitrile - Toluene - TEBAC C Add NaOH to organic mixture with vigorous stirring A->C B Prepare 50% NaOH (aq) B->C D Slowly add 1,2-Dibromoethane C->D E Stir at RT and monitor by TLC D->E F Work-up: - Dilute with water - Separate layers E->F G Extract aqueous layer with Toluene F->G H Wash combined organic layers (Water and Brine) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Experimental Workflow for the Synthesis.

References

  • Analysis of Residual Products in Triethylbenzylammonium Chloride by HPLC. Study of the Retention Mechanism. [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • (E)-1-(Benzo[d][14][15]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. [Link]

  • Bromoethane undergoes a nucleophilic substitution reaction with sodium hydroxide. a Identify the correct mechanism and products. A - Gauth. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Phase transfer catalyst in organic synthesis. [Link]

  • benzyltrimethylammonium ethoxide - Organic Syntheses Procedure. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

  • (PDF) (E)-1-(Benzo[d][14][15]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - ResearchGate. [Link]

  • Influence of triethylamine excess on the removal of benzyl chloride... - ResearchGate. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. [Link]

  • HYDROLYSIS. [Link]

  • CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][14][15]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate - Google Patents.

  • Industrial Phase-Transfer Catalysis. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

  • CN103896781A - Preparation method of benzyltriethylammonium chloride - Google P
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Elimination Reactions With Halogenoalkanes | A LEVEL & IB CHEMISTRY | SwH Learning. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. [Link]

  • Strong Bases Design: Key Techniques and Stability Issues - MDPI. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Strong Bases Design: Key Techniques and Stability Issues - ResearchGate. [Link]

  • The Reaction of Alkyl Halides with Hydroxide Ions - Chemistry LibreTexts. [Link]

  • 1-(Benzo[d][14][15]dioxol-5-yl)cyclopropanecarbonitrile - PubChem. [Link]

  • Elimination Reactions of Halogenoalkanes - A Level Chemistry - Save My Exams. [Link]

  • Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions. [Link]

  • The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting

"1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" reagent purity and its effects

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to reag...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to reagent purity and its impact on experimental outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this versatile chemical intermediate.

Introduction

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a key building block in the synthesis of various target molecules, particularly in the pharmaceutical industry.[1] The purity of this reagent is paramount, as even trace amounts of impurities can have significant consequences on reaction yields, by-product formation, and the overall integrity of the final product.[2] This guide will help you navigate potential challenges related to the purity of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile?

A1: High-quality commercial grades of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile generally specify a purity of ≥98%. However, for sensitive applications, such as in the development of active pharmaceutical ingredients (APIs), a purity of ≥99.5% is often required.[3] It is crucial to review the Certificate of Analysis (CoA) provided by the supplier for detailed information on the purity and identified impurities.

Q2: What are the potential impurities in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile?

A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation upon storage. While the exact impurity profile depends on the specific synthetic route, potential impurities may include:

  • Unreacted starting materials: Such as piperonal (3,4-methylenedioxybenzaldehyde) and malononitrile.

  • Intermediates: Incomplete reaction can leave behind precursor molecules.

  • By-products of the cyclopropanation reaction: Isomeric by-products or products from alternative reaction pathways.

  • Solvent residues: Residual solvents from the reaction or purification process.

  • Degradation products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain conditions (e.g., exposure to moisture and acid/base).

Q3: How can impurities in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile affect my reaction?

A3: The effects of impurities can be varied and significant:

  • Reduced Yield: Impurities that are unreactive will lower the effective concentration of your starting material, leading to lower yields of the desired product.

  • Side Reactions: Reactive impurities can participate in unintended side reactions, consuming your other reagents and generating a complex mixture of by-products. This complicates purification and reduces the yield of the target molecule.

  • Catalyst Poisoning: In catalytic reactions, certain impurities can deactivate the catalyst, leading to a stalled or sluggish reaction.

  • Inconsistent Results: Batch-to-batch variability in the impurity profile of the starting material can lead to poor reproducibility of your experimental results.

  • Challenges in Downstream Processing: The presence of impurities can complicate the purification of your final product, potentially requiring additional chromatographic steps.

Q4: How should I store 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile to maintain its purity?

A4: To minimize degradation, the reagent should be stored in a cool, dry, and dark place in a tightly sealed container.[3] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture and air-sensitive degradation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Low Reagent Purity 1. Verify Purity: Analyze the starting material using HPLC, GC-MS, or NMR to confirm its purity against the CoA.[4] 2. Repurify: If significant impurities are detected, consider purifying the reagent by recrystallization or column chromatography. 3. Source a New Batch: If purification is not feasible, obtain a new batch of the reagent from a reputable supplier with a high-purity specification.
Presence of Inhibitors 1. Identify Potential Inhibitors: Review the synthesis of the reagent to identify potential catalyst-poisoning impurities. 2. Purification: Employ a purification method specifically designed to remove the suspected inhibitor (e.g., charcoal treatment for organic colorants).
Incorrect Reaction Conditions 1. Optimize Conditions: Re-evaluate reaction parameters such as temperature, solvent, and catalyst loading. 2. Control for Moisture and Air: Ensure the reaction is performed under anhydrous and inert conditions if sensitive reagents are involved.
Issue 2: Formation of Unexpected By-products
Possible Cause Troubleshooting Steps
Reactive Impurities 1. Characterize By-products: Isolate and identify the structure of the major by-products using techniques like LC-MS and NMR. 2. Trace Impurity Source: Based on the by-product structure, deduce the likely reactive impurity in your starting material. Refer to the hypothetical impurity formation pathway below. 3. Purify Starting Material: Remove the identified impurity from the 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile before proceeding with the reaction.
Side Reactions of the Desired Product 1. Modify Reaction Conditions: Adjust the reaction time, temperature, or stoichiometry to minimize the formation of by-products. 2. Use a More Selective Reagent: If possible, explore alternative reagents that may offer higher selectivity for the desired transformation.
Issue 3: Inconsistent Results Between Batches
Possible Cause Troubleshooting Steps
Batch-to-Batch Purity Variation 1. Analyze Each Batch: Do not assume consistent purity between different batches. Analyze each new batch of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile upon receipt. 2. Standardize Incoming Material: If significant variations are found, establish an internal purity specification and only use batches that meet this standard.
Degradation of Stored Reagent 1. Check Storage Conditions: Ensure the reagent is stored properly as recommended in Q4 of the FAQ. 2. Re-analyze Older Batches: Before use, re-analyze any batches that have been stored for an extended period to confirm their purity.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific instrumentation and impurity profile.[5]

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of a reference standard of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

  • Preparation of Sample Solution: Accurately weigh approximately 10 mg of the test sample of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile and dissolve it in 10 mL of acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 285 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol or ethanol are often good starting points.

  • Dissolution: In a flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Check: Analyze the purity of the recrystallized material using HPLC or another suitable analytical method.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities Piperonal Piperonal Product 1-(Benzo[d]dioxol-5-yl) cyclopropanecarbonitrile Piperonal->Product Unreacted_Piperonal Unreacted Piperonal Piperonal->Unreacted_Piperonal Incomplete Reaction Malononitrile Malononitrile Malononitrile->Product Unreacted_Malononitrile Unreacted Malononitrile Malononitrile->Unreacted_Malononitrile Incomplete Reaction Base/Catalyst Base/Catalyst Base/Catalyst->Product Side_Product Isomeric By-product Product->Side_Product Side Reaction Hydrolysis_Product Hydrolysis Product (Amide/Carboxylic Acid) Product->Hydrolysis_Product Moisture

Caption: Hypothetical impurity formation pathway for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Purity_Analysis_Workflow Sample Incoming Reagent Batch Analysis Purity Analysis (HPLC, GC-MS, NMR) Sample->Analysis Decision Purity ≥ 99.5%? Analysis->Decision Use Proceed to Reaction Decision->Use Yes Purify Purify Reagent (Recrystallization, Chromatography) Decision->Purify No Re-analyze Re-analyze Purified Material Purify->Re-analyze Re-analyze->Decision

Caption: Workflow for ensuring the purity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile before use.

Quantitative Data Summary

ParameterRecommended ValueNotes
Purity (Standard Grade) ≥98%Suitable for general synthetic applications.
Purity (High-Purity Grade) ≥99.5%Recommended for pharmaceutical and cGMP applications.
Individual Impurity Threshold ≤0.15%A common threshold in pharmaceutical development.[6]
Total Impurities ≤0.5%For high-purity applications.
Residual Solvents Varies by solventRefer to ICH Q3C guidelines for specific limits.
Water Content ≤0.5%To prevent hydrolysis of the nitrile group.

References

  • PubChem. 1-(Benzo[d][7][8]dioxol-5-yl)cyclopropanecarbonitrile. [Link]

  • Home Sunshine Pharma. 1-(2,2-Difluoro-benzo[7][8]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. [Link]

  • MDPI. (E)-1-(Benzo[d][7][8]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]

  • Veeprho. Cyclopropane Impurities and Related Compound. [Link]

  • Mettler Toledo. Impurity Profiling of Chemical Reactions. [Link]

  • Joseph et al. Synthesis of Loprazolam and Study of Impurity Profile by HPLC. IJPSR, 2020; Vol. 11(6): 3009-3020. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ChemicalBook. 1-(2,2-Difluoro-benzo[7][8]dioxol-5-yl)-cyclopropanecarboxylicacid. [https://www.chemdad.com/product-1-(2,2-Difluoro-benzo[7][8]dioxol-5-yl)-cyclopropanecarboxylicacid-862574-88-7.html]([Link]7][8]dioxol-5-yl)-cyclopropanecarboxylicacid-862574-88-7.html)

  • PubChem. Cyclopropanecarbonitrile. [Link]

  • NCBI. Chemical Impurities: An Epistemological Riddle with Serious Side Effects. [Link]

  • PubMed. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]

  • NCBI. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Dattakala College of Pharmacy. A Review on Effect of Impurities in Pharmaceutical Substances. [Link]

  • Society of Nuclear Medicine and Molecular Imaging. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzodioxole and Cyclopropane Moieties as Privileged Scaffolds The fusion of a benzodioxole ring system with a cyclopropane unit presents...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzodioxole and Cyclopropane Moieties as Privileged Scaffolds

The fusion of a benzodioxole ring system with a cyclopropane unit presents a unique chemical scaffold with significant potential in medicinal chemistry. The 1,3-benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds, known to participate in key interactions with biological targets.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antidiabetic, and antimicrobial activities.[2][3]

The cyclopropane ring, a small, strained carbocycle, is another valuable component in drug design.[4] It can act as a bioisostere for other chemical groups, influencing the conformation of the molecule and improving metabolic stability and membrane permeability. The unique electronic and steric properties of the cyclopropane fragment can lead to enhanced potency and reduced off-target effects.[5]

This guide focuses on 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule that combines these two privileged scaffolds. We will explore its characteristics in the context of its analogs, providing a comparative analysis to inform future drug discovery efforts.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, as they significantly influence its pharmacokinetic and pharmacodynamic behavior. Here, we compare the computed properties of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile with a notable analog, 1-(2,2-Difluoro-benzo[6][7]dioxol-5-yl)-cyclopropane carboxylic acid, an intermediate in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor.[5]

Property1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile1-(2,2-Difluoro-benzo[6][7]dioxol-5-yl)-cyclopropane carboxylic acid
Molecular Formula C₁₁H₉NO₂C₁₁H₈F₂O₄
Molecular Weight 187.19 g/mol 242.17 g/mol
XLogP3 1.92.1
Hydrogen Bond Donor Count 01
Hydrogen Bond Acceptor Count 34
Rotatable Bond Count 12
CAS Number 33522-14-4862574-88-7

Table 1: Comparison of Physicochemical Properties. Data for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is sourced from PubChem (CID 281502)[8], and data for its analog is from commercial supplier information.

The introduction of two fluorine atoms and the replacement of the nitrile group with a carboxylic acid in the analog lead to a higher molecular weight, a slight increase in lipophilicity (XLogP3), and the introduction of a hydrogen bond donor. These modifications can have a profound impact on the compound's biological activity and pharmacokinetic profile.

Biological Activity and Therapeutic Potential: A Landscape of Opportunities

While specific biological activity data for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is not extensively published in peer-reviewed literature, the broader families of benzodioxole and cyclopropane derivatives have been the subject of numerous studies, revealing a wide spectrum of pharmacological activities.

Anticancer Potential

Derivatives of 1,3-benzodioxole have demonstrated significant cytotoxic activity against various human tumor cell lines.[2][7] For instance, certain bis-benzo[d][6][7]dioxol-5-yl thiourea derivatives have shown potent antitumor activity, in some cases exceeding that of the standard drug doxorubicin, while exhibiting low toxicity towards normal cell lines.[2] The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways involved in cancer progression, such as EGFR tyrosine kinase.[2]

Although a study on a series of 1,3-benzodioxoles did not show cytotoxic effects at a concentration of 10⁻⁴ M, it highlights the importance of specific substitutions on the benzodioxole ring for anticancer activity.[6] The nitrile group, present in the target compound, is a versatile pharmacophore that can participate in various interactions with biological targets and is found in a number of approved drugs.[9]

Application in Cystic Fibrosis

A significant breakthrough in the application of this scaffold comes from the development of CFTR modulators. The analog, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of Lumacaftor (VX-809), a drug used in the treatment of cystic fibrosis.[5] This underscores the potential of the benzodioxole-cyclopropane core in addressing protein folding and trafficking defects.

Other Therapeutic Areas

The benzodioxole moiety is present in compounds with a diverse range of biological activities, including antidiabetic and antimicrobial effects.[3] The structural similarity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile to known pharmacologically active molecules suggests that it and its derivatives could be explored for a variety of therapeutic targets.

Structure-Activity Relationships (SAR): Insights from Analogs

The development of the CFTR corrector ABBV/GLPG-2222, which incorporates the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl moiety, provides valuable insights into the structure-activity relationships of this class of compounds. The difluoro substitution on the benzodioxole ring was found to be critical for the desired activity. Furthermore, the carboxylic acid serves as a handle for amide coupling to various amine-containing fragments, allowing for the exploration of a wide chemical space and optimization of the molecule's properties.

The nitrile group in 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile offers a different set of chemical properties and potential interactions compared to the carboxylic acid. It can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape of the molecule. The exploration of derivatives where the nitrile group is retained or modified could lead to the discovery of compounds with novel biological activities.

Experimental Protocols: A Guide for In Vitro Evaluation

For researchers interested in evaluating the biological activity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile and its analogs, a variety of in vitro assays can be employed. Below are representative protocols for assessing cytotoxicity and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Add compounds to cells A->C B Prepare serial dilutions of compounds B->C D Incubate for 48-72 hours E Add MTT solution D->E F Incubate for 4 hours G Add solubilization buffer H Measure absorbance at 570 nm G->H I Calculate IC50 values MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbes A->C B Prepare serial dilutions of compounds in broth B->C D Incubate plates E Visually inspect for growth or measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC)

Sources

Comparative

The Synthetic Chemist's Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Comparative Analysis of Synthetic Strategies

Introduction: The Significance of a Versatile Scaffold 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule integrating the pharmacologically significant benzodioxole moiety with a strained cyclopropane ring, repr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule integrating the pharmacologically significant benzodioxole moiety with a strained cyclopropane ring, represents a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties imparted by the cyclopropane ring can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive analysis of the most prominent synthetic routes to this key intermediate, offering a critical comparison of methodologies, mechanistic insights, and detailed experimental protocols to aid researchers in selecting the optimal path for their specific needs.

Core Synthetic Strategy: Cyclopropanation of (Benzo[d]dioxol-5-yl)acetonitrile

The most direct and widely applicable approach to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile involves the cyclopropanation of the corresponding arylacetonitrile, (Benzo[d]dioxol-5-yl)acetonitrile (also known as piperonyl cyanide). This method relies on the deprotonation of the acidic benzylic proton to form a carbanion, which then undergoes a nucleophilic substitution with a 1,2-dihaloethane to form the cyclopropane ring. Phase-transfer catalysis (PTC) has emerged as a superior method for this transformation, offering significant advantages in terms of yield, safety, and operational simplicity over traditional methods requiring strictly anhydrous conditions and strong, hazardous bases.

Comparative Analysis of Cyclopropanation Conditions

The efficiency of the phase-transfer catalyzed cyclopropanation of arylacetonitriles is highly dependent on the choice of the cyclopropanating agent, phase-transfer catalyst, and base. Below, we compare the key parameters and their impact on the reaction outcome, drawing on established literature for analogous systems.

Table 1: Comparison of Key Reaction Parameters for the Synthesis of 1-Arylcyclopropanecarbonitriles
ParameterOption 1: 1,2-DibromoethaneOption 2: 1-Bromo-2-chloroethane (BCE)Rationale and Field Insights
Cyclopropanating Agent Commonly used, but can lead to elimination byproducts.Often superior, leading to higher yields of the desired cyclopropane.The carbanion of the arylacetonitrile can act as a base, inducing elimination of HBr from 1,2-dibromoethane to form vinyl bromide. BCE is less prone to this side reaction, making it the preferred reagent for this transformation[1].
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Benzyltriethylammonium chloride (TEBAC)Both are effective quaternary ammonium salts that facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase to generate the carbanion. The choice can be influenced by cost and availability, with both providing good to excellent yields in similar reactions[1][2].
Base 50% aq. NaOH50% aq. KOHConcentrated aqueous solutions of strong bases are essential for generating the active carbanion. Both NaOH and KOH are effective, with the choice often being a matter of laboratory preference and cost.
Temperature Ambient to 60 °CAmbient to 50 °CThe reaction is typically exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure a good yield. The optimal temperature may vary slightly depending on the specific substrate and catalyst[1][2].
Expected Yield Good (up to 85% for similar substrates)Excellent (often >90% for similar substrates)The higher yields with BCE are attributed to the reduced propensity for elimination side reactions[1].

Mechanistic Insights: The Role of Phase-Transfer Catalysis

The phase-transfer catalyzed synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile proceeds through a well-established mechanism. The quaternary ammonium catalyst (Q⁺X⁻) plays a crucial role in transporting the hydroxide ions (OH⁻) from the aqueous phase into the organic phase, where they can deprotonate the (Benzo[d]dioxol-5-yl)acetonitrile. The resulting carbanion then undergoes a tandem alkylation-cyclization with the 1,2-dihaloethane.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_ion Na⁺ OH_ion OH⁻ QOH_org Q⁺OH⁻ OH_ion->QOH_org Ion Exchange QX_aq Q⁺X⁻ (Catalyst) QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer QOH_aq Q⁺OH⁻ ArCH2CN ArCH₂CN ((Benzo[d]dioxol-5-yl)acetonitrile) ArCHCN_Na [ArCH⁻CN] Na⁺ ArCH2CN->ArCHCN_Na Deprotonation Intermediate ArCH(CN)CH₂CH₂Cl ArCHCN_Na->Intermediate Alkylation (SN2) QX_org->QX_aq BrCH2CH2Cl BrCH₂CH₂Cl (BCE) Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Intermediate->Product Intramolecular Cyclization (SN2)

Sources

Validation

An Objective Assessment of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Research Chemical in the Context of Therapeutically Active Benzodioxoles

To our readership of researchers, scientists, and drug development professionals: This guide addresses the topic of "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" and its efficacy compared to standard treatments. A co...

Author: BenchChem Technical Support Team. Date: January 2026

To our readership of researchers, scientists, and drug development professionals: This guide addresses the topic of "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" and its efficacy compared to standard treatments. A comprehensive review of publicly available scientific literature and databases reveals a critical finding: there is currently no published experimental data—in vitro, in vivo, or clinical—assessing the biological efficacy of this specific compound for any therapeutic application. Therefore, a direct comparison with standard treatments is not feasible at this time.

This document serves to clearly identify the compound and to provide a broader scientific context by examining the well-documented biological activities of structurally related compounds containing the 1,3-benzodioxole core. This analysis may offer insights into the potential, yet uninvestigated, avenues of research for this particular molecule.

Compound Identification and Profile

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a small molecule available commercially as a research chemical.[1][2] Its fundamental properties are cataloged in chemical databases.

Table 1: Chemical Identity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

PropertyValueSource
CAS Number 33522-14-4[1][3]
Molecular Formula C₁₁H₉NO₂[1][3]
Molecular Weight 187.19 g/mol [1][3]
IUPAC Name 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile[3]
Synonyms 1-(Benzo[d][3][4]dioxol-5-yl)cyclopropanecarbonitrile[3]

The absence of biological data suggests that this compound is at a very early stage of the research and development pipeline, likely as a building block for chemical synthesis or as a candidate for initial biological screening.

The Therapeutic Landscape of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds, both natural and synthetic.[4][5][6] This scaffold is recognized in medicinal chemistry for its presence in molecules with a wide array of pharmacological effects.[4][7][8] The following sections detail the established therapeutic relevance of various benzodioxole derivatives, providing a framework for potential future investigations into compounds like 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

cluster_main 1,3-Benzodioxole Scaffold cluster_derivatives Therapeutic Applications of Derivatives Scaffold 1,3-Benzodioxole Core Cystic_Fibrosis Cystic Fibrosis (CFTR Modulators) Scaffold->Cystic_Fibrosis Epilepsy Epilepsy (Anticonvulsants) Scaffold->Epilepsy Oncology Oncology (e.g., BMX Inhibitors) Scaffold->Oncology Inflammation Inflammation (COX Inhibitors) Scaffold->Inflammation

The versatile 1,3-benzodioxole scaffold serves as a core structure for derivatives with diverse therapeutic applications.
Cystic Fibrosis: Precursors to CFTR Modulators

A prominent example of a therapeutically relevant benzodioxole derivative is found in the treatment of cystic fibrosis (CF). A difluorinated analog, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid , is a key intermediate in the synthesis of Lumacaftor (VX-809).[9][10]

Lumacaftor is a CFTR corrector that improves the conformational stability of the mutated F508del-CFTR protein, facilitating its trafficking to the cell surface.[11][12] It is a component of the FDA-approved combination therapy lumacaftor/ivacaftor, which was the first treatment to target the underlying molecular defect in CF patients homozygous for the F508del mutation.[12][13][14]

Experimental Workflow: Synthesis of Lumacaftor Precursor

The synthesis of the lumacaftor precursor highlights the utility of benzodioxole-cyclopropane structures in drug manufacturing. While specific protocols for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile are not available, the general steps for creating similar structures often involve:

  • Starting Material: A substituted benzodioxole.

  • Cyclopropanation: Introduction of the cyclopropane ring, often via reaction with a dihaloalkane in the presence of a base.

  • Functional Group Interconversion: Conversion of a nitrile or other functional group to the desired carboxylic acid.

Epilepsy: Analogs of Stiripentol

The benzodioxole ring is a core component of Stiripentol , an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy.[15][16] The mechanism of action of Stiripentol is thought to involve the enhancement of GABAergic neurotransmission.[16] Its chemical structure has inspired the synthesis of new analogs with potential antiepileptic properties.[17]

Standard treatments for Dravet syndrome often involve a combination of anticonvulsant drugs, and Stiripentol is typically used as an add-on therapy.[15][18]

Oncology: Development of Kinase Inhibitors

Derivatives of 1,3-benzodioxole have been investigated for their anti-tumor properties.[4][5] One area of focus is the development of inhibitors for Bone Marrow Tyrosine Kinase on chromosome X (BMX), a non-receptor tyrosine kinase implicated in the progression of several cancers.[19][20][21]

For instance, BMX-IN-1 is a selective, irreversible inhibitor of BMX that contains a benzodioxole moiety.[19] Such inhibitors have been shown to promote cell cycle arrest and apoptosis in cancer cell lines.[20] Research in this area is ongoing, with a focus on improving the selectivity and potency of these compounds.[21][22]

Anti-inflammatory and Other Activities

The 1,3-benzodioxole scaffold has also been incorporated into molecules designed as anti-inflammatory agents, such as inhibitors of cyclooxygenase (COX) enzymes.[7][8] Additionally, various derivatives have been explored for anti-hyperlipidemia and antioxidant effects.[4]

Conclusion and Future Directions

While 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a well-defined chemical entity, it remains biologically uncharacterized in the public domain. Consequently, no claims can be made regarding its efficacy, and a comparison to standard treatments for any condition is impossible.

The extensive research into other molecules sharing the 1,3-benzodioxole core, however, underscores the therapeutic potential of this chemical class. These related compounds have yielded an approved drug for cystic fibrosis, an important antiepileptic medication, and promising candidates for cancer therapy.

For researchers and drug development professionals, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile represents an unexplored node in a rich chemical space. Future research would need to begin with foundational in vitro screening to identify any biological activity. Should any promising activity be found, subsequent studies would be required to determine its mechanism of action, potency, and selectivity, which would then pave the way for potential comparative efficacy studies. Until such data becomes available, this compound should be regarded strictly as a research chemical with unknown biological properties.

References

  • 1-(Benzo[d][3][4]dioxol-5-yl)cyclopropanecarbonitrile. PubChem. [Link]

  • Stiripentol Alternatives Compared. Drugs.com. [Link]

  • Lumacaftor. PubChem. [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). BMC Chemistry. [Link]

  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

  • Anticonvulsant. Wikipedia. [Link]

  • Fig. 1 Compound structures and biochemical characterization of their... ResearchGate. [Link]

  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. (2022). MDPI. [Link]

  • Lumacaftor. Wikipedia. [Link]

  • Stiripentol. (2023). Epilepsy Foundation. [Link]

  • LiverTox. NCBI Bookshelf. [Link]

  • Stiripentol. Wikipedia. [Link]

  • BMX inhibitors(Zhengzhou University). Synapse. [Link]

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. PubChem. [Link]

  • Inhibition of tyrosine kinase BMX increases cell death in response to existing chemotherapeutic agents overcoming apoptotic resistance in cancer. (2025). Cell Death & Discovery. [Link]

  • Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy. (2019). Dovepress. [Link]

  • 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine. PubChem. [Link]

  • Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation. (2016). Expert Review of Precision Medicine and Drug Development. [Link]

  • Lumacaftor/ivacaftor, a novel agent for the treatment of cystic fibrosis patients who are homozygous for the F580del CFTR mutation. (2017). PubMed. [Link]

  • 4-(Benzo[d][3][4]dioxol-5-yl)cyclopentane-1,2-diol. PubChem. [Link]

  • 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile. PubChem. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Experimental Validation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the synthesis an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the synthesis and experimental characterization of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile , a compound of interest for its unique structural motifs. We will move beyond a simple recitation of methods to explain the underlying scientific rationale for our experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of the Benzodioxole and Cyclopropane Moieties

The 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile molecule incorporates two key structural features that are highly relevant in medicinal chemistry. The benzodioxole ring is a common scaffold in numerous natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic properties. The cyclopropane ring, a small, strained carbocycle, can act as a bioisostere for other functional groups and can introduce conformational rigidity, which is often beneficial for target binding. The combination of these two moieties in a single molecule makes it an attractive scaffold for further chemical exploration and drug discovery programs.

Synthetic Strategy: A Phase-Transfer Catalysis Approach

A robust and scalable synthesis is the foundation of any experimental investigation. For the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a highly effective and well-established method is the cyclopropanation of the corresponding arylacetonitrile using a 1,2-dihaloalkane under phase-transfer catalysis (PTC) conditions. This method is chosen for its operational simplicity, mild reaction conditions, and generally good yields.

The reaction proceeds via the deprotonation of the benzylic proton of 3,4-(methylenedioxy)phenylacetonitrile by a strong base. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an initial SN2 reaction. A subsequent intramolecular SN2 reaction, facilitated by the phase-transfer catalyst, leads to the formation of the cyclopropane ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Starting_Material 3,4-(Methylenedioxy)phenylacetonitrile Reaction_Vessel Reaction Mixture Starting_Material->Reaction_Vessel Reagent 1,2-Dibromoethane Reagent->Reaction_Vessel Base Aqueous NaOH Base->Reaction_Vessel Catalyst TBAB (Phase-Transfer Catalyst) Catalyst->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction & Quenching Chromatography Column Chromatography Workup->Chromatography Final_Product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Chromatography->Final_Product Isolation

Caption: Synthetic workflow for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Materials:

  • 3,4-(Methylenedioxy)phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-(methylenedioxy)phenylacetonitrile (1.0 eq). Dissolve the starting material in dichloromethane.

  • Addition of Reagents: To the stirred solution, add 1,2-dibromoethane (1.2 eq) and tetrabutylammonium bromide (0.1 eq).

  • Initiation of Reaction: Slowly add a 50% aqueous solution of sodium hydroxide (w/v) (5.0 eq) to the reaction mixture. The addition should be done carefully to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

  • Workup: Once the reaction is complete (typically 4-6 hours), quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Validating the Experimental Findings: A Comparative Approach

The identity and purity of the synthesized 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile must be unequivocally confirmed through a combination of spectroscopic and analytical techniques. Below is a table of expected and comparative data.

PropertyExpected Value for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrileComparative Data: 1-Phenylcyclopropanecarbonitrile[1]
Molecular Formula C₁₁H₉NO₂C₁₀H₉N
Molecular Weight 187.19 g/mol 143.18 g/mol
Appearance White to off-white solidNot specified
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)
Ar-H~6.7-6.9 (m, 3H)~7.2-7.4 (m, 5H)
-O-CH₂-O-~5.9-6.0 (s, 2H)N/A
Cyclopropane-H~1.3-1.8 (m, 4H)~1.3-1.8 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)
Ar-C (quaternary)~147, ~146, ~133~139
Ar-CH~108, ~109, ~121~126, ~127, ~128
-O-CH₂-O-~101N/A
-C≡N~122~122
Cyclopropane-C (quaternary)~15~15
Cyclopropane-CH₂~18~18
IR (KBr, cm⁻¹)
C≡N stretch~2240~2235
C-O stretch~1250, ~1040N/A

Rationale for Expected Data:

  • ¹H NMR: The aromatic protons of the benzo[d]dioxole ring are expected to appear in the range of 6.7-6.9 ppm.[2] A characteristic singlet for the two protons of the methylenedioxy group should be observed around 5.9-6.0 ppm.[2] The four protons of the cyclopropane ring will likely appear as a complex multiplet between 1.3 and 1.8 ppm, similar to the analog 1-phenylcyclopropanecarbonitrile.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are predicted based on known values for the benzo[d]dioxole system. The nitrile carbon is expected around 122 ppm. The quaternary carbon of the cyclopropane ring is predicted to be significantly shielded, appearing around 15 ppm, with the methylene carbons of the ring appearing slightly downfield around 18 ppm.

  • IR Spectroscopy: A sharp absorption band around 2240 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration. The strong C-O stretching vibrations of the methylenedioxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹.

Conclusion

This guide provides a comprehensive framework for the synthesis and validation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. By employing a reliable synthetic methodology and a thorough, comparative analytical approach, researchers can be confident in the identity and purity of their target compound. This foundational work is crucial for enabling further investigation into the biological and chemical properties of this promising molecular scaffold.

References

  • PubChem. 1-Phenylcyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • MDPI. (E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]

Sources

Validation

A Comparative Guide to the Analytical Cross-Validation of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

Introduction: The Imperative for Orthogonal Analytical Confirmation In the realms of pharmaceutical development and forensic science, the unambiguous identification and purity assessment of novel chemical entities are pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analytical Confirmation

In the realms of pharmaceutical development and forensic science, the unambiguous identification and purity assessment of novel chemical entities are paramount. 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a compound of interest due to its structural relation to regulated substances, demands a rigorous analytical framework to ensure data integrity. This guide provides an in-depth comparison of key analytical techniques for the characterization of this compound, emphasizing the principle of cross-validation. Cross-validation, or the practice of comparing results from multiple, distinct analytical methods, provides a robust and self-validating system for structural confirmation and purity assessment. By leveraging the strengths of diverse techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we can build a comprehensive and reliable analytical profile.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The causality behind experimental choices is elucidated to empower the reader to not just follow steps, but to understand the underlying scientific principles.

The Cross-Validation Workflow: A Multi-Technique Approach

The core of a robust analytical validation lies in the convergence of data from orthogonal techniques. Each method provides a unique piece of the puzzle, and consistency across these methods builds a high degree of confidence in the identity and purity of the analyte.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Identification & Separation cluster_2 Structural Elucidation cluster_3 Data Convergence & Confirmation Sample 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR CrossValidation Cross-Validation (Data Comparison) GCMS->CrossValidation HPLC->CrossValidation NMR->CrossValidation FTIR->CrossValidation FinalReport Confirmed Identity & Purity Report CrossValidation->FinalReport Data_Convergence cluster_GCMS GC-MS cluster_HPLC HPLC cluster_NMR NMR cluster_FTIR FTIR RT_GC Retention Time Confirmed_Identity Confirmed Identity & Purity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile RT_GC->Confirmed_Identity MW Molecular Weight (m/z = 187) MW->Confirmed_Identity RT_HPLC Retention Time RT_HPLC->Confirmed_Identity Purity Purity >99% Purity->Confirmed_Identity Structure Structural Connectivity Structure->Confirmed_Identity Proton_Env Proton Environments Proton_Env->Confirmed_Identity Carbon_Skeleton Carbon Skeleton Carbon_Skeleton->Confirmed_Identity Nitrile C≡N Stretch (~2230 cm⁻¹) Nitrile->Confirmed_Identity Benzodioxole C-O Stretches (~1250, 1040 cm⁻¹) Benzodioxole->Confirmed_Identity

Comparative

Unraveling the Structure-Activity Relationship of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of favorable physicochemical properties and potent biolo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of favorable physicochemical properties and potent biological activity is perpetual. The unique structural motif of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile presents a compelling starting point for drug discovery, combining the privileged benzodioxole core with a strained cyclopropane ring, a feature known to enhance metabolic stability and potency. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds, offering a comparative framework against key alternatives and supported by experimental data to inform future drug design and development endeavors.

The Benzodioxole Moiety: A Privileged Scaffold

The 1,3-benzodioxole ring system is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its presence is associated with diverse pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1] This versatility stems from the electronic nature of the methylenedioxy bridge, which can influence the metabolic stability and receptor binding affinity of the parent molecule.[2]

The Cyclopropane Ring: More Than Just a Spacer

The incorporation of a cyclopropane ring into drug candidates is a strategic design element that can profoundly impact a molecule's pharmacological profile. The inherent ring strain of this three-membered carbocycle imparts a degree of rigidity and a unique electronic character that can lead to:

  • Enhanced Potency: The constrained conformation can lock the molecule into a bioactive conformation, leading to stronger interactions with the target protein.

  • Increased Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains.

  • Improved Brain Permeability: The lipophilic nature of the cyclopropane moiety can facilitate passage across the blood-brain barrier.

  • Reduced Off-Target Effects: The rigid structure can improve selectivity for the intended biological target.

Structure-Activity Relationship (SAR) Analysis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile and Analogs

While a dedicated, comprehensive SAR study on 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is not extensively documented in publicly available literature, a comparative analysis of closely related analogs, including patented compounds, allows for the elucidation of key SAR trends.

The Nitrile Group: A Modifiable Handle for Potency and Properties

The nitrile group in the parent compound is a critical functional group that can be modified to tune the molecule's activity and physicochemical properties. Its replacement with a carboxamide has been a key step in the development of potent therapeutic agents.

A prime example is the development of CFTR modulators for the treatment of Cystic Fibrosis. The compound (R)-1-(2,2-difluorobenzo[d][3][4]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide (a component of Trikafta®) showcases the successful replacement of the nitrile with a more complex amide moiety.[3] This modification was crucial for achieving high potency and a desirable pharmacokinetic profile.

Table 1: Comparison of Nitrile vs. Carboxamide Analogs

Compound/AnalogFunctional GroupBiological Target/IndicationKey FindingsReference
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrileNitrileUndisclosed/ResearchServes as a versatile synthetic intermediate.[5]
(R)-1-(2,2-difluorobenzo[d][3][4]dioxol-5-yl)-cyclopropanecarboxamide derivativeCarboxamideCFTR Modulator (Cystic Fibrosis)High potency and efficacy in restoring CFTR protein function.[3]

This comparison strongly suggests that while the nitrile serves as a valuable synthetic precursor, its conversion to a carboxamide can lead to a significant enhancement in biological activity, likely due to the ability of the amide to form additional hydrogen bonds with the target protein.

The Benzodioxole Ring: Substitutions for Enhanced Activity and Metabolism

The benzodioxole ring offers multiple positions for substitution, allowing for the fine-tuning of electronic properties and metabolic stability.

In the aforementioned CFTR modulator, the benzodioxole ring is substituted with two fluorine atoms at the 2-position.[3] This difluoro substitution is a common strategy in medicinal chemistry to:

  • Block Metabolic Oxidation: The methylene carbon of the benzodioxole ring is susceptible to metabolic oxidation. The introduction of fluorine atoms at this position can prevent this metabolic pathway, thereby increasing the compound's half-life.

  • Modulate Electronic Properties: The electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, potentially influencing receptor binding affinity.

Patents related to benzodioxole derivatives also suggest that deuteration of the methylene carbon can be a viable strategy to improve the metabolic profile of these compounds.[2][4]

Table 2: Impact of Benzodioxole Ring Substitution

Substitution PatternRationalePotential ImpactReference
UnsubstitutedBaseline scaffoldSusceptible to metabolic oxidation at the methylene bridge.[5]
2,2-DifluoroMetabolic blockingIncreased metabolic stability and half-life.[3]
Deuteration of MethyleneMetabolic stabilizationReduced rate of metabolic clearance.[2][4]
The Cyclopropane Ring: Maintaining Rigidity is Key

The integrity of the cyclopropane ring appears to be crucial for the biological activity of this class of compounds. While direct comparisons of cyclopropane-opened analogs of the title compound are scarce, the widespread use of the cyclopropyl moiety in potent, conformationally restricted drugs suggests that its rigidity is a key contributor to efficacy.[6] The synthesis of various 1-phenylcyclopropane carboxamide derivatives further underscores the importance of this rigid core in generating biologically active molecules.[7]

Experimental Protocols

General Synthesis of 1-(Aryl)cyclopropanecarbonitriles

A common synthetic route to 1-arylcyclopropanecarbonitriles involves the cyclopropanation of the corresponding arylacetonitrile.

Step-by-step methodology:

  • To a solution of the substituted phenylacetonitrile in a suitable solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add a base, typically aqueous sodium hydroxide.

  • To the stirred biphasic mixture, add 1-bromo-2-chloroethane dropwise at room temperature.

  • Continue stirring vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-arylcyclopropanecarbonitrile.

This method has been successfully applied to the synthesis of various 1-phenylcyclopropanecarbonitrile derivatives with both electron-donating and electron-withdrawing substituents on the phenyl ring.[7]

Visualizing the SAR Landscape

The following diagram illustrates the key structural modifications and their impact on the biological activity of the 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile scaffold.

SAR_Summary cluster_scaffold Core Scaffold: 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes Scaffold Core Scaffold Nitrile_Mod Nitrile Modification (e.g., to Carboxamide) Scaffold->Nitrile_Mod Modification Benzodioxole_Sub Benzodioxole Substitution (e.g., F, D) Scaffold->Benzodioxole_Sub Substitution Cyclopropane_Integrity Cyclopropane Ring Integrity Scaffold->Cyclopropane_Integrity Importance Increased_Potency Increased Potency Nitrile_Mod->Increased_Potency Leads to Enhanced_Metabolism Enhanced Metabolic Stability Benzodioxole_Sub->Enhanced_Metabolism Leads to Altered_PK Altered Pharmacokinetics Benzodioxole_Sub->Altered_PK Can lead to Maintained_Rigidity Maintained Conformational Rigidity Cyclopropane_Integrity->Maintained_Rigidity Ensures Maintained_Rigidity->Increased_Potency

Caption: Key SAR trends for the 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile scaffold.

Conclusion and Future Directions

The 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile scaffold represents a promising starting point for the development of novel therapeutics. The available data on closely related analogs, particularly those in clinical development, highlight several key SAR trends:

  • Modification of the nitrile group to a carboxamide is a viable strategy to enhance biological activity.

  • Substitution on the benzodioxole ring, such as with fluorine or deuterium, can significantly improve the metabolic profile.

  • The conformational rigidity imparted by the cyclopropane ring is likely crucial for potency and selectivity.

Future research in this area should focus on the systematic exploration of these structural modifications. A focused library of analogs should be synthesized and screened against a diverse panel of biological targets to fully elucidate the therapeutic potential of this versatile scaffold. By leveraging the insights from existing research and employing rational drug design principles, the 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile core can be further optimized to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Vertex Pharmaceuticals Incorporated. (2015). Pharmaceutical compositions of (r)-1-(2,2-diflurorbenzo[d][3][4]dioxol-5-yl)-n-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1h-indol-5-yl)cyclopropanecarboxamide. European Patent No. EP2872122A1.

  • Gant, T. G. (2007). Novel benzo[D][3][4]-dioxol derivatives. United States Patent Application No. US20070191432A1.

  • Gant, T. G. (2007). Novel benzo [d][3][4]-dioxol derivatives. World Intellectual Property Organization Patent Application No. WO2007016431A3.

  • PubChem. (n.d.). 1-(Benzo[d][3][4]dioxol-5-yl)cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 10(49), 29353-29363. [Link]

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

Sources

Validation

A Strategic Guide to Benchmarking 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Novel Compound with Uncharted Bioactivity

For the researcher in drug discovery, the emergence of a novel chemical entity like 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile presents both a challenge and an opportunity. Its unique structure, combining the privil...

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in drug discovery, the emergence of a novel chemical entity like 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile presents both a challenge and an opportunity. Its unique structure, combining the privileged benzodioxole moiety with a rigid cyclopropane backbone, suggests the potential for significant biological activity. However, with no established biological target, a systematic and scientifically rigorous approach is paramount to unlocking its therapeutic or research potential.

This guide provides a comprehensive framework for the initial characterization and benchmarking of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. We will proceed with a hypothesis-driven approach, proposing a plausible class of biological targets based on structural analogy and outlining a multi-tiered screening and comparison strategy. This document is intended for drug development professionals, pharmacologists, and medicinal chemists seeking to elucidate the mechanism of action of novel compounds.

Introduction to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Compound of Interest

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is a synthetic molecule featuring a benzodioxole ring, a common scaffold in a variety of biologically active compounds, including pharmaceuticals and natural products. This moiety is known to interact with a range of biological targets, often conferring psychoactive or metabolic effects. The presence of the cyclopropane ring introduces conformational rigidity, which can enhance binding affinity and selectivity for a specific target. The carbonitrile group, while a versatile synthetic handle, can also participate in key binding interactions.

Given the prevalence of the benzodioxole core in centrally active agents, a primary hypothesis is that 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile may function as a novel psychoactive substance (NPS). Therefore, our initial benchmarking strategy will focus on a panel of common neurological targets associated with psychoactivity.

Proposed Primary Target Screening Cascade

To efficiently probe the biological activity of our compound of interest, a tiered screening approach is recommended. The initial phase should consist of in vitro binding assays against a broad panel of receptors and transporters implicated in neuropsychiatric and psychoactive phenomena.

cluster_0 Phase 1: Primary Target Screening cluster_1 Target Classes cluster_2 Phase 2: Functional Activity & Potency Compound 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Screening In Vitro Binding Assays Compound->Screening Monoamine Monoamine Transporters (SERT, DAT, NET) Screening->Monoamine Radioligand Binding Cannabinoid Cannabinoid Receptors (CB1, CB2) Screening->Cannabinoid Radioligand Binding Neurotransmitter Neurotransmitter Receptors (e.g., 5-HT2A, NMDA, GABA-A) Screening->Neurotransmitter Radioligand Binding Functional Functional Assays (e.g., Uptake Inhibition, cAMP, Ca2+ Flux) Monoamine->Functional Cannabinoid->Functional Neurotransmitter->Functional Potency IC50 / EC50 Determination Functional->Potency Lead Identification & Optimization Lead Identification & Optimization Potency->Lead Identification & Optimization

Figure 1: A proposed workflow for the initial biological characterization of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.
Head-to-Head Benchmarking: Experimental Protocols and Comparative Data

The core of our investigation lies in directly comparing the in vitro activity of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile with well-characterized inhibitors and activators for our proposed targets.

The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are primary targets for many antidepressants and psychostimulants. A competitive radioligand binding assay is the gold standard for assessing a compound's affinity for these transporters.

Experimental Protocol: SERT Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell membranes prepared from a stable cell line expressing the human serotonin transporter (hSERT).

  • Radioligand: Employ [³H]-Citalopram, a high-affinity radioligand for SERT.[1][2]

  • Assay Buffer: Phosphate-buffered saline (pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Incubation: In a 96-well plate, combine hSERT-expressing membranes, [³H]-Citalopram (at a concentration near its Kd), and varying concentrations of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile or the benchmark compound, Fluoxetine.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM Paroxetine).

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Comparative Data Table (Hypothetical)

CompoundTargetAssay TypeKi (nM)
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile SERT[³H]-Citalopram BindingTo be determined
Fluoxetine (Benchmark)SERT[³H]-Citalopram Binding1.1
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile DAT[³H]-WIN 35,428 BindingTo be determined
Cocaine (Benchmark)DAT[³H]-WIN 35,428 Binding250
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile NET[³H]-Nisoxetine BindingTo be determined
Desipramine (Benchmark)NET[³H]-Nisoxetine Binding0.8

The cannabinoid receptors CB1 and CB2 are the primary targets of endocannabinoids and phytocannabinoids, as well as a large class of synthetic cannabinoids.

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

  • Preparation of Membranes: Use cell membranes from a cell line stably expressing the human CB1 receptor (hCB1).

  • Radioligand: Employ [³H]-CP-55,940, a potent cannabinoid agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Incubation and Data Analysis: Follow a similar procedure to the SERT binding assay, using a known CB1 agonist (e.g., WIN 55,212-2) as the benchmark compound.

Comparative Data Table (Hypothetical)

CompoundTargetAssay TypeKi (nM)
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile CB1[³H]-CP-55,940 BindingTo be determined
WIN 55,212-2 (Benchmark)CB1[³H]-CP-55,940 Binding1.9
1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile CB2[³H]-CP-55,940 BindingTo be determined
JWH-133 (Benchmark)CB2[³H]-CP-55,940 Binding3.4
Delving Deeper: Functional Assays and Structure-Activity Relationships

Should the primary binding screens yield a significant "hit" at a particular target, the next logical step is to perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist. For example, if our compound binds to SERT, a serotonin uptake inhibition assay would be crucial.

cluster_0 Hypothetical Signaling Pathway (SERT) cluster_1 Postsynaptic Neuron SERT Serotonin Transporter (SERT) PresynapticNeuron Presynaptic Neuron Serotonin Serotonin Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding SynapticCleft Synaptic Cleft Signaling Downstream Signaling Receptor->Signaling Inhibitor 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile (Hypothetical Inhibitor) Inhibitor->SERT Blocks Reuptake

Figure 2: A diagram illustrating the hypothetical mechanism of action if the compound is found to be a SERT inhibitor.

A preliminary structure-activity relationship (SAR) analysis can also be initiated. The benzodioxole, cyclopropane, and carbonitrile moieties can be systematically modified to probe their importance for binding and activity. For instance, replacement of the cyclopropane with a more flexible alkyl chain or modification of the benzodioxole ring could provide valuable insights.

Conclusion and Future Directions

The journey to characterizing a novel compound like 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is one of systematic investigation. The benchmarking strategy outlined in this guide provides a robust and efficient path forward. By employing a combination of in vitro binding and functional assays against a panel of high-probability targets, and by comparing the results to well-established pharmacological agents, researchers can rapidly ascertain the biological activity of this intriguing molecule. The data generated will not only illuminate its mechanism of action but also pave the way for its potential development as a research tool or therapeutic agent.

References

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 57. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - A (Natural Sciences), 34(1), 1-18. [Link]

  • PubChem. (n.d.). 1-(Benzo[d][3][4]dioxol-5-yl)cyclopropanecarbonitrile. PubChem Compound Summary for CID 281502. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Wall, M. E., et al. (1970). The metabolism of Δ⁹-tetrahydrocannabinol in man. Journal of the American Chemical Society, 92(11), 3466-3468.
  • Frontiers Media. (n.d.). Novel Psychoactive Drugs. Retrieved from [Link]

  • Tatsuno, Y., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(20), 7437-7447. [Link]

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

Sources

Comparative

A Senior Application Scientist's Guide to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Comparative Analysis of its Synthetic Utility

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign....

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of available intermediates, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile has emerged as a valuable synthon for the introduction of the 1-(1,3-benzodioxol-5-yl)cyclopropyl moiety. This guide provides an in-depth, experience-driven comparison of the use of this compound against common alternatives, supported by experimental insights and data.

Introduction to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Versatile Intermediate

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, with the molecular formula C₁₁H₉NO₂, is a crystalline solid that serves as a key precursor to a variety of more complex molecules.[1] Its structure, featuring a cyclopropane ring fused to a benzodioxole core, is of significant interest in medicinal chemistry. The benzodioxole motif is a common feature in numerous biologically active compounds, while the cyclopropyl group can enhance metabolic stability and binding affinity.[2][3]

The primary synthetic utility of this nitrile lies in its facile conversion to two key functional groups: the corresponding cyclopropylamine and cyclopropanecarboxylic acid. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5][6]

Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile: A Practical Approach

The synthesis of the title compound typically proceeds via a cyclization reaction of a precursor bearing the benzodioxole acetonitrile moiety. A common and effective method involves the reaction of 2-(benzo[d][4][6]dioxol-5-yl)acetonitrile with a suitable dihaloalkane, such as 1-bromo-2-chloroethane, in the presence of a strong base and a phase-transfer catalyst.

Experimental Protocol: Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

A detailed protocol for a related transformation, which includes the in-situ formation of the cyclopropanecarbonitrile followed by hydrolysis, is described in the literature.[7] The initial cyclopropanation step can be isolated to yield the target nitrile.

Diagram of the Synthesis Workflow:

acetonitrile 2-(Benzo[d]dioxol-5-yl)acetonitrile product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile acetonitrile->product Cyclization (70°C) reagents 1-bromo-2-chloroethane50% aq. NaOHPhase-Transfer Catalyst

Caption: Synthetic route to 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

Step-by-Step Methodology:

  • To a stirred mixture of 2-(benzo[d][4][6]dioxol-5-yl)acetonitrile and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), 1-bromo-2-chloroethane is added.

  • The mixture is heated to approximately 70°C.

  • A 50% (wt./wt.) aqueous solution of sodium hydroxide is added dropwise.

  • The reaction is stirred at 70°C for 24 hours.

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.

Key Transformations and Comparison with Alternatives

The true value of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is realized in its subsequent transformations. Here, we compare the pathways from this intermediate to the corresponding carboxylic acid and amine with alternative synthetic strategies.

Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxylic Acid

The nitrile group of the title compound can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions.[8][9][10]

Diagram of the Hydrolysis Workflow:

Caption: Hydrolysis of the nitrile to the corresponding carboxylic acid.

Advantages of this Route:

  • High Yield: The hydrolysis of the nitrile, as described in a patent for a similar synthesis, can proceed in high yield (e.g., 80%).[7]

  • Directness: This two-step sequence (cyclopropanation followed by hydrolysis) provides a direct route to the desired carboxylic acid.

Alternative Routes and Comparative Analysis:

An alternative approach to arylcyclopropanecarboxylic acids could involve the Simmons-Smith cyclopropanation of a corresponding cinnamic acid derivative.

FeatureNitrile Hydrolysis RouteSimmons-Smith Route
Starting Material 2-(Benzo[d]dioxol-5-yl)acetonitrileA benzodioxole-substituted cinnamic acid derivative
Key Reagents Dihaloalkane, strong base, acid/base for hydrolysisDiiodomethane, Zinc-Copper couple
Advantages High yields, readily available starting materials.Stereospecific for some substrates.
Disadvantages Use of strong base and potentially hazardous dihaloalkanes.Stoichiometric use of zinc-copper couple, potential for side reactions.
Scalability Generally scalable with appropriate engineering controls.Can be challenging to scale due to the heterogeneous nature of the Simmons-Smith reaction.
Synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropylamine

The reduction of the nitrile group is a common method for the synthesis of primary amines. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Diagram of the Reduction Workflow:

Caption: Reduction of the nitrile to the corresponding primary amine.

Advantages of this Route:

  • Efficiency: The reduction of nitriles is a well-established and generally efficient transformation.

  • Versatility: A wide range of reducing agents can be employed, allowing for optimization based on substrate compatibility and desired reaction conditions.

Alternative Routes and Comparative Analysis:

A common alternative for the synthesis of cyclopropylamines is the Hofmann rearrangement of a cyclopropanecarboxamide.[5][6] Another route starts from γ-butyrolactone.[5][6]

FeatureNitrile Reduction RouteHofmann Rearrangement Routeγ-Butyrolactone Route
Precursor 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile1-(Benzo[d]dioxol-5-yl)cyclopropanecarboxamideγ-Butyrolactone
Key Reagents LiAlH₄ or H₂/CatalystNaOBr or NaOClHydrohalide, alcohol, base, hypochlorite
Advantages Direct conversion from the nitrile.Avoids the use of highly reactive metal hydrides.Starts from an inexpensive bulk chemical.
Disadvantages LiAlH₄ is pyrophoric and requires careful handling. Catalytic hydrogenation may require high pressure.Involves the use of corrosive and oxidizing halogenating agents. Can have variable yields.A multi-step process with several intermediates.[6]
Overall Yield Typically good to excellent.Can be moderate to good.Dependent on the efficiency of multiple steps.

Safety and Handling Considerations

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[11]

Conclusion: A Strategic Choice for Complex Molecule Synthesis

1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile stands out as a strategic and versatile intermediate for the synthesis of molecules containing the 1-(1,3-benzodioxol-5-yl)cyclopropyl moiety. Its primary advantages lie in the direct and often high-yielding transformations to the corresponding carboxylic acid and primary amine.

While alternative synthetic routes exist, the pathway through the nitrile offers a compelling balance of efficiency, and for experienced chemists, manageable reaction conditions. The choice between this and other methods will ultimately depend on the specific target molecule, scale of the synthesis, and the available laboratory infrastructure. However, for research and development professionals aiming to construct complex molecular architectures, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile represents a powerful and reliable tool in the synthetic chemist's arsenal.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • PubChem. (n.d.). 1-(Benzo[d][4][6]dioxol-5-yl)cyclopropanecarbonitrile. Retrieved from [Link]

  • ResearchGate. (2024). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Target Deconvolution and Engagement for Novel Compounds: The Case of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

In the landscape of modern drug discovery, researchers are often faced with a compelling challenge: a novel bioactive small molecule, identified through phenotypic screening, shows promising therapeutic effects, yet its...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, researchers are often faced with a compelling challenge: a novel bioactive small molecule, identified through phenotypic screening, shows promising therapeutic effects, yet its precise molecular target remains elusive. This guide provides a strategic framework for navigating this pivotal stage of research, moving from an uncharacterized compound to validated target engagement. We will use the hypothetical case of "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile," a compound with an unknown mechanism of action, to illustrate a comprehensive workflow for target identification and subsequent confirmation of engagement. A structural similarity to an intermediate in the synthesis of Lumacaftor (VX-809), a known corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, offers a plausible, albeit unconfirmed, starting hypothesis.[1][2][3]

The Crucial First Step: From Phenotype to Plausible Targets

Phenotypic screening, which identifies compounds that elicit a desired biological response in cells or organisms, is a powerful engine for discovering first-in-class medicines.[4][5] However, the success of such a discovery hinges on the subsequent "target deconvolution" – the process of identifying the specific molecular target(s) responsible for the observed phenotype.[4][6] An effective target deconvolution strategy is multifaceted, employing a combination of computational and experimental approaches to generate and then test hypotheses.

Phase 1: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable preliminary assessment of potential targets.[7][8] These approaches leverage vast databases of known drug-target interactions and compound structures to predict likely binding partners for a novel molecule.

Key In Silico Approaches:

  • Ligand-Based Methods: These methods, such as chemical similarity searching and pharmacophore modeling, operate on the principle that structurally similar molecules often share similar biological targets.[7][9] Tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) can be used to compare "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" against databases of annotated compounds.

  • Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can computationally "fit" the novel compound into the binding sites of numerous proteins to predict binding affinities.[7][9] This can help to prioritize proteins for experimental validation.

Visualizing the Path Forward: A Generalized Workflow

The journey from a novel compound to a validated target with confirmed engagement follows a logical progression. The diagram below outlines this overarching strategy.

cluster_0 Target Identification cluster_1 Target Validation & Engagement In_Silico_Prediction In Silico Target Prediction (Similarity Search, Reverse Docking) Experimental_Deconvolution Experimental Target Deconvolution (Chemical Proteomics, Genetic Screens) In_Silico_Prediction->Experimental_Deconvolution Guides Experiment Design Hypothesis_Generation Hypothesis Generation (Prioritized Target List) Experimental_Deconvolution->Hypothesis_Generation Generates Candidate Targets Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) Hypothesis_Generation->Biochemical_Assays Tests Direct Interaction Cellular_Assays Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assays->Cellular_Assays Confirms Cellular Activity Mechanism_of_Action Mechanism of Action Studies Cellular_Assays->Mechanism_of_Action Elucidates Biological Effect

Caption: Generalized workflow from novel compound to validated target.

Phase 2: Experimental Target Deconvolution

With a list of putative targets from in silico analyses, the next step is to experimentally identify interacting proteins from a complex biological sample, such as a cell lysate. Chemical proteomics is a powerful, unbiased approach for this purpose.[10][11]

A Premier Strategy: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to "fish" for its binding partners from a protein mixture.[12]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). It is crucial that the linker attachment point does not disrupt the compound's biological activity.

  • Immobilization: Covalently attach the linker-modified compound to the affinity matrix.

  • Protein Incubation: Incubate the immobilized compound with a cell lysate or tissue extract.

  • Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by changing the pH or salt concentration, or by adding a competitor molecule.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (MS).

Visualizing the "Fishing" Expedition: Chemical Proteomics Workflow

The following diagram illustrates the key steps in an affinity-based chemical proteomics experiment.

Compound Novel Compound (1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile) Probe Synthesize Affinity Probe (Compound + Linker) Compound->Probe Immobilize Immobilize on Beads Probe->Immobilize Incubate Incubate Probe with Lysate Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS Target_List Generate Candidate Target List MS->Target_List

Caption: Workflow for affinity-based chemical proteomics.

Table 1: Comparison of Common Target Deconvolution Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound captures binding partners from lysate.[12]Unbiased; identifies direct binders; relatively straightforward.Requires chemical modification of the compound; potential for false positives (non-specific binding).[13]
Activity-Based Protein Profiling (ABPP) Covalent probes react with active sites of specific enzyme families.[4][14]Identifies functionally active enzymes; can be used in competitive mode with unmodified compound.Limited to specific enzyme classes with reactive residues; requires specialized probes.
Thermal Proteome Profiling (TPP) / CETSA-MS Ligand binding alters the thermal stability of the target protein, detected by MS.[13][14]Label-free (no compound modification); can be performed in intact cells.Technically demanding; may miss targets that do not exhibit a significant thermal shift.
Genetic Approaches (e.g., CRISPR screens) Genetic perturbation (e.g., knockout) of the target confers resistance or sensitivity to the compound.[6]Provides strong evidence for functional interaction; can be performed genome-wide.Indirect method; can be time-consuming and complex to interpret.

Confirming the Catch: A Guide to Target Engagement Assays

Once a high-confidence target has been identified (for our case, let's hypothesize it is the CFTR protein), the next critical phase is to confirm direct engagement of the compound with this target in a cellular context.[15][16][17] Target engagement assays provide quantitative evidence that a compound binds to its intended target within the complex milieu of a living cell.

The Gold Standard: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19] By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A stabilizing ligand will result in more soluble protein at higher temperatures.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes), followed by cooling.[20]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Quantification: Collect the supernatant (containing soluble protein) and quantify the amount of the target protein (e.g., CFTR) using Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right indicates thermal stabilization and thus, target engagement. For isothermal dose-response experiments, plot soluble protein against compound concentration at a fixed, destabilizing temperature.[18][21]

Visualizing Engagement: The CETSA® Principle

The following diagram illustrates the workflow and principle of a CETSA experiment.

Treat_Cells Treat Cells with Compound (+ Vehicle Control) Heat Heat Aliquots to Various Temperatures Treat_Cells->Heat Lyse_Spin Lyse Cells & Centrifuge to Pellet Aggregates Heat->Lyse_Spin Supernatant Collect Supernatant (Soluble Proteins) Lyse_Spin->Supernatant Western_Blot Quantify Target Protein (e.g., by Western Blot) Supernatant->Western_Blot Plot_Curve Plot Melting Curve (% Soluble vs. Temp) Western_Blot->Plot_Curve Shift Rightward Shift Indicates Target Engagement Plot_Curve->Shift

Caption: The Cellular Thermal Shift Assay (CETSA®) workflow.

Table 2: Comparison of Key Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
CETSA® Ligand binding alters protein thermal stability.[18][19]Label-free; applicable in intact cells and tissues; provides direct evidence of binding.[22]Lower throughput for Western blot-based readout; requires a specific antibody.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent ligand.High-throughput; provides real-time binding kinetics in live cells.Requires genetic modification of the target protein; requires a fluorescently labeled ligand.
Fluorescence Polarization (FP) Binding of a small fluorescent ligand to a larger protein slows its rotation, increasing polarization.Homogeneous assay; high-throughput; quantitative.Requires a fluorescently labeled ligand; may not be suitable for weak binders.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Label-free; provides detailed kinetic data (on/off rates).Requires purified protein; compound immobilization can affect binding.

Comparing Alternatives: The CFTR Modulator Landscape

Should "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile" indeed target the CFTR protein, it would join a class of therapeutics known as CFTR modulators.[1][2][3] These are broadly categorized as "correctors," which aid in the proper folding and trafficking of mutant CFTR to the cell surface (like Lumacaftor), and "potentiators," which enhance the channel opening probability of CFTR at the cell surface (like Ivacaftor).[2][23] The development of combination therapies, such as Lumacaftor/Ivacaftor, has transformed the treatment of cystic fibrosis.[23][24] Any new compound targeting CFTR would be evaluated against these existing modulators for its specific mechanism, efficacy, and potential for synergistic effects.

Conclusion

The journey from a promising phenotypic hit to a drug candidate with a well-defined mechanism of action is a cornerstone of modern pharmacology. For a novel compound like "1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile," a systematic approach combining in silico prediction, unbiased experimental target deconvolution, and rigorous target engagement confirmation is paramount. Methodologies like chemical proteomics provide the tools to identify the molecular dance partners of a new chemical entity, while assays such as CETSA offer the definitive confirmation of a direct interaction in the complex cellular ballroom. This structured, evidence-based approach ensures that research and development efforts are focused on the most promising candidates, accelerating the path to new therapeutics.

References

  • Clancy, J. P., et al. (2012). Results of a phase IIa study of VX-809, an investigational CFTR corrector compound, in subjects with cystic fibrosis homozygous for the F508del-CFTR mutation. Thorax. Available at: [Link]

  • Lopes-Pacheco, M. (2016). Recent Progress in the Discovery and Development of Small-Molecule Modulators of CFTR. PubMed. Available at: [Link]

  • Marson, F. A. L., et al. (2020). Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Xiao, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Rowe, S. M., et al. (2017). Advancing clinical development pathways for new CFTR modulators in cystic fibrosis. Thorax. Available at: [Link]

  • Southern, K. W., et al. (2018). Discovery and Development of CFTR modulators for the treatment of cystic fibrosis. Taylor & Francis Online. Available at: [Link]

  • e-Molecules. (n.d.). Directory of in silico Drug Design tools. Available at: [Link]

  • Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Anighoro, A., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). Selected target prediction tools available on the Internet. ResearchGate. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. Available at: [Link]

  • Zhang, X., et al. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. PubMed. Available at: [Link]

  • Wilson, K. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • Povey, K., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Overall workflow depicting the identification of target proteins by... Available at: [Link]

  • Semantic Scholar. (n.d.). Phenotypic screening: A more rapid route to target deconvolution. Available at: [Link]

  • Liu, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Available at: [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. PMC. Available at: [Link]

  • Chen, Y. C., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. Available at: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available at: [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available at: [Link]

  • Jager, S., et al. (2013). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC. Available at: [Link]

  • GE Healthcare. (n.d.). Affinity Chromatography. Available at: [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Protocols.io. (2023). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Available at: [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Available at: [Link]

Sources

Comparative

A Guide to the Independent Replication of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published, peer-reviewed synthetic protocols for this specific compound, this document outlines a robust and well-established methodology based on analogous reactions. It serves as a detailed manual for the independent replication of its synthesis, offering insights into the underlying chemical principles, potential challenges, and critical parameters for success.

Introduction: The Importance of Reproducible Synthesis

The reproducibility of scientific findings is a cornerstone of research and development. In the field of medicinal chemistry, the ability to reliably synthesize target molecules is paramount for advancing drug discovery programs. 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, with its unique combination of a benzodioxole moiety and a cyclopropane ring, represents a scaffold with potential for biological activity. This guide aims to facilitate its synthesis by providing a scientifically grounded protocol, enabling researchers to produce the compound for further investigation.

Proposed Synthetic Pathway: Phase-Transfer Catalyzed Cyclopropanation

The most logical and well-documented approach for the synthesis of 1-arylcyclopropanecarbonitriles is the cyclopropanation of the corresponding arylacetonitrile. This reaction is effectively achieved using a 1,2-dihaloethane in the presence of a phase-transfer catalyst (PTC). This method is known for its operational simplicity, relatively mild reaction conditions, and good yields.

The proposed reaction for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile is as follows:

Synthetic Pathway cluster_conditions Reaction Conditions reactant1 2-(Benzo[d]dioxol-5-yl)acetonitrile reaction + reactant1->reaction reactant2 1,2-Dibromoethane reactant2->reaction reagents 50% NaOH (aq) Phase-Transfer Catalyst (e.g., TEBA or TBAB) reagents->reaction product 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile reaction->product

Caption: Proposed synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile.

In-Depth Analysis of the Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. The protocol is adapted from established procedures for the synthesis of analogous 1-arylcyclopropanecarbonitriles.

Experimental Protocol

Materials:

  • 2-(Benzo[d]dioxol-5-yl)acetonitrile (Homopiperonylnitrile)

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)

  • Toluene

  • Dichloromethane

  • Water (deionized)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(Benzo[d]dioxol-5-yl)acetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) (0.05 - 0.1 eq).

  • Addition of Reagents: To this mixture, add a 50% aqueous solution of sodium hydroxide (w/v) and 1,2-dibromoethane (1.2 - 1.5 eq).

  • Reaction Execution: Stir the biphasic mixture vigorously at a temperature between 40-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and dilute with water. Extract the aqueous phase with a suitable organic solvent such as dichloromethane or toluene.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: The structure and purity of the final product, 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Key Experimental Parameters and Causality

The success of this synthesis is contingent upon several critical parameters:

  • Choice of Phase-Transfer Catalyst: The efficiency of the reaction is highly dependent on the phase-transfer catalyst. Quaternary ammonium salts like TBAB and TEBA are effective in transporting the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the arylacetonitrile, initiating the reaction.

  • Concentration of Sodium Hydroxide: A high concentration of aqueous sodium hydroxide is crucial for generating a sufficient concentration of the carbanion from the arylacetonitrile.

  • Stoichiometry of 1,2-Dibromoethane: A slight excess of 1,2-dibromoethane is used to ensure complete conversion of the starting material.

  • Vigorous Stirring: Due to the biphasic nature of the reaction, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.

  • Temperature Control: The reaction is typically exothermic. Maintaining the temperature in the specified range is important to ensure a controlled reaction rate and prevent side reactions.

Comparison with Alternative Synthetic Routes

While phase-transfer catalysis is a robust method, other synthetic strategies could potentially be employed, although they may present more challenges.

Synthetic MethodAdvantagesDisadvantages
Phase-Transfer Catalysis (Proposed) Mild conditions, operational simplicity, good yields, readily available reagents.Biphasic reaction requires vigorous stirring.
Use of Strong Bases (e.g., NaH, LDA) Can be highly effective.Requires strictly anhydrous conditions, use of cryogenic temperatures, and handling of pyrophoric reagents.
Transition Metal-Catalyzed Cyclopropanation Can offer high stereoselectivity.Often requires specialized and expensive catalysts and ligands.

Expected Analytical Data for Validation

As of the latest literature review, detailed, publicly available experimental spectra for 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile are scarce. However, based on the structure and data for analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons, and multiplets for the cyclopropane ring protons.

  • ¹³C NMR: Resonances for the quaternary carbon of the cyclopropane ring attached to the nitrile group, the nitrile carbon, and the carbons of the benzodioxole moiety.

  • IR Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₂).[1][2]

Researchers undertaking this synthesis are encouraged to perform thorough characterization and, if possible, publish their findings to contribute to the collective body of scientific knowledge.

Independent Replication: Challenges and Considerations

While the proposed protocol is based on well-established chemical principles, independent replication may encounter challenges. These can include variations in the purity of starting materials, the efficiency of the phase-transfer catalyst from different suppliers, and the effectiveness of the reaction work-up and purification. Careful monitoring of the reaction progress and meticulous purification are key to obtaining the desired product in high purity.

Conclusion

This guide provides a comprehensive framework for the independent replication of the synthesis of 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. By leveraging the principles of phase-transfer catalysis and providing a detailed, scientifically-grounded protocol, it is anticipated that researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development. The scientific community is encouraged to share their findings to further refine and validate the synthetic methodologies for this and related compounds.

References

  • PubChem Compound Summary for CID 281502, 1-(Benzo[d][1][3]dioxol-5-yl)cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link][1]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (Provides general principles of PTC for similar reactions).
  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes.
  • CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][1][3]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate. Google Patents. (Demonstrates cyclopropanation on a similar benzodioxole system). [4]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 1-(Benzo[d]dioxol-5-yl)cyclopropanecarbonitrile

A Senior Application Scientist's Guide to Handling 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile Executive Summary: A Proactive Stance on Safety This document provides a comprehensive operational, safety, and dis...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile

Executive Summary: A Proactive Stance on Safety

This document provides a comprehensive operational, safety, and disposal framework for handling 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile. As a compound combining a benzodioxole ring, a cyclopropane group, and a nitrile functional group, it requires a cautious and informed approach. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not available, a hazard assessment based on structurally similar compounds is critical for establishing robust safety protocols. This guide is built on the principle of "as low as reasonably achievable" (ALARA) exposure and is designed to empower researchers to work safely, effectively, and in full compliance with environmental health and safety standards.

Inferred Hazard Profile and Risk Assessment

The primary challenge in designing a safety protocol for 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile is the absence of a dedicated SDS. Therefore, we must infer its potential hazards by examining its constituent chemical motifs and related molecules. This approach allows us to anticipate risks and implement appropriate controls.

  • Nitrile Group (-CN): The presence of the cyanide group is a primary toxicological concern. Nitrile compounds can be toxic, with potential for carcinogenic and mutagenic properties.[3] Structurally similar compounds like Benzo-1,3-dioxole-5-carbonitrile and Cyclopropanecarbonitrile are classified as harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Aromatic & Benzodioxole Structure: Aromatic compounds should be handled as potentially hazardous, with some requiring special disposal methods like incineration.[6] The benzodioxole moiety is present in compounds that are handled with significant caution in laboratory settings.[7]

  • Cyclopropane Group: While the cyclopropane group itself is less of a toxicological driver, related compounds like cyclopropanecarbonyl chloride require handling in a well-ventilated area while wearing protective clothing to avoid all personal contact.[8]

Based on this analysis, we will operate under the assumption that 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile presents the following risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][9]

  • Irritation: Causes skin, eye, and respiratory system irritation.[10]

This conservative risk profile forms the logical basis for the stringent PPE, handling, and disposal protocols outlined below.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active barrier between the researcher and potential harm. All laboratory work with this compound must be preceded by a formal hazard assessment.[1] The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is the most critical step in minimizing inhalation exposure.[11]

Tier 1 PPE: Routine Handling (Low Concentration/Volume)

This is the absolute minimum PPE required for any task involving the compound.

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[12] Safety glasses, even with side shields, do not offer adequate protection against chemical splashes.[1][11] For tasks with a higher risk of splashing (e.g., transfers of larger volumes), a full face shield should be worn in addition to goggles.[11]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[1] However, given the inferred dermal toxicity, a more robust approach is strongly recommended. Thin nitrile gloves offer limited protection and are intended only for incidental contact.[13]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[11]

Tier 2 PPE: High-Risk Operations (Neat Compound, High Concentration/Volume, Heating)

For operations that increase the risk of exposure, the Tier 1 PPE must be supplemented.

  • Enhanced Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) or using thicker (e.g., >8-mil) nitrile gloves is highly recommended.[13] This increases the breakthrough time and provides a greater margin of safety. For extensive handling of acids and bases, heavy-duty nitrile gloves offer superior protection.[2]

  • Body Protection: A chemically resistant apron worn over the lab coat provides an additional barrier during transfers and other high-splash-potential tasks.

Table 1: Hand Protection Selection Guide
Task ScenarioGlove MaterialRecommended Practice & Rationale
Incidental Contact Standard Nitrile (4-5 mil)Change gloves immediately upon any known contact. Provides a basic physical barrier for brief, accidental splashes only.[13]
Direct Handling / Transfers Thicker Nitrile (>8 mil) or Double-GlovingIncreases breakthrough time. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[13]
Extended Use / Decontamination Heavy-Duty Reusable NitrileOffers superior resistance to a broader range of chemicals and physical abrasion. Must be decontaminated after each use.[1][2]

Operational and Disposal Plans

A safe experiment is a well-planned one. These procedural steps are designed to minimize risk from preparation to cleanup.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_dispose Disposal Phase A 1. Hazard Assessment (Review Inferred Profile) B 2. Select & Don PPE (Tier 1 or 2) A->B C 3. Conduct Work (Inside Chemical Fume Hood) B->C D 4. Decontaminate Surfaces & Glassware C->D E 5. Segregate Waste (Solid vs. Liquid) D->E F 6. Label Waste Container (Full Chemical Name) E->F G 7. Transfer to EHS (Scheduled Pickup) F->G

Caption: End-to-end safety workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and clutter-free. Prepare all necessary equipment and reagents.

  • Don PPE: Put on the appropriate level of PPE as determined by your risk assessment.

  • Weighing and Transfer: Conduct all weigh-outs and transfers of the solid compound within the fume hood. Use spark-proof tools if working with flammable solvents.[5]

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height during the reaction.

  • Post-Handling Decontamination: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[8] Decontaminate the work area within the fume hood.

Disposal Plan

Due to its inferred hazards, all waste containing 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh paper, and other disposable materials should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., acids with bases, oxidizers with organics).[14]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile".[7]

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Method: Final disposal must be conducted through your institution's certified hazardous waste management program, likely involving high-temperature incineration for aromatic and nitrile-containing compounds.[6]

Emergency Response Plan

Immediate and correct action during an emergency is vital. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[5]

Table 2: Emergency Procedures
Exposure TypeImmediate ActionFollow-Up
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]Seek immediate medical attention.
Minor Spill Alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[8]Decontaminate the area and report the incident to your supervisor.
Major Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line.Do not attempt to clean up a major spill without specialized training and equipment.

References

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • PubChem. 1-(Benzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile. [Link]

  • PubChem. Benzo-1,3-dioxole-5-carbonitrile. [Link]

  • Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet: Cyclopropanecarbonyl chloride. [Link]

  • Airgas. (2018, July 5). Safety Data Sheet: Cyclopropane. [Link]

  • American College of Clinical Pharmacy. EMERGENCY PREPAREDNESS - TOXICOLOGY. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • PubChem. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. [Link]

  • Peter, J.K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13, 100389. [Link]

  • Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(41), 25483-25489. [Link]

  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

  • U.S. Environmental Protection Agency. Chemical Emergency Preparedness Program Interim Guidance. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.